ethyl 1-amino-1H-imidazole-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-aminoimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)5-3-8-4-9(5)7/h3-4H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERIOFHGELUHFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676618 | |
| Record name | Ethyl 1-amino-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-84-2 | |
| Record name | Ethyl 1-amino-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 1-Amino-1H-imidazole-5-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for ethyl 1-amino-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the absence of a direct, established protocol in the current literature, this document outlines a robust and scientifically grounded two-step synthetic strategy. The synthesis begins with the construction of the imidazole core to yield ethyl 1H-imidazole-5-carboxylate, followed by a direct electrophilic N-amination of the imidazole ring. This guide offers detailed experimental protocols, mechanistic insights, and visual aids to facilitate the successful synthesis of the target molecule.
Introduction and Strategic Overview
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. The introduction of an amino group at the N-1 position of the imidazole ring can significantly modulate the compound's physicochemical properties, including its hydrogen bonding capacity, basicity, and metabolic stability. This compound is a valuable building block for the synthesis of more complex molecules, particularly in the context of purine analogues and other bioactive scaffolds.
Given the lack of a single, established procedure for the synthesis of this specific molecule, this guide proposes a logical and feasible two-step approach:
-
Step 1: Synthesis of the Imidazole Core. The initial phase focuses on the construction of the imidazole ring to produce ethyl 1H-imidazole-5-carboxylate. This intermediate can be synthesized through a well-established cycloaddition reaction.
-
Step 2: N-Amination of the Imidazole Ring. The second phase involves the direct amination of the N-1 position of the pre-formed imidazole ring using an electrophilic aminating agent.
This strategy allows for a convergent and modular approach to the target molecule, leveraging established and reliable chemical transformations.
Proposed Synthetic Pathway
The proposed synthesis of this compound is depicted in the following scheme:
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1H-imidazole-5-carboxylate
This procedure is adapted from established methods for the synthesis of substituted imidazole-4-carboxylates via cycloaddition of ethyl isocyanoacetate with imidoyl chlorides.[1]
3.1.1. Materials and Reagents
| Reagent/Material | Formula | M.W. | Supplier |
| Appropriate Imidoyl Chloride | R-C(Cl)=N-R' | - | Varies |
| Ethyl Isocyanoacetate | C₅H₇NO₂ | 113.11 | Sigma-Aldrich |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | 152.24 | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Fisher Scientific |
| Hexanes | - | - | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - |
| Brine | NaCl (aq) | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | VWR |
3.1.2. Protocol
-
To a stirred solution of ethyl isocyanoacetate (1.0 eq) and DBU (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, add a solution of the appropriate imidoyl chloride (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 1H-imidazole-5-carboxylate.
3.1.3. Mechanistic Rationale
The formation of the imidazole ring proceeds through a cycloaddition pathway.[1]
Figure 2: Mechanism of imidazole-5-carboxylate synthesis.
The reaction is initiated by the deprotonation of ethyl isocyanoacetate by DBU to form a nucleophilic anion. This anion then attacks the electrophilic carbon of the imidoyl chloride. Subsequent intramolecular cyclization and elimination of a chloride ion, followed by tautomerization, leads to the aromatic imidazole ring.[1]
Step 2: N-Amination of Ethyl 1H-imidazole-5-carboxylate
This protocol is based on established methods for the N-amination of heterocyclic compounds using hydroxylamine-O-sulfonic acid (HOSA).[2][3]
3.2.1. Materials and Reagents
| Reagent/Material | Formula | M.W. | Supplier |
| Ethyl 1H-imidazole-5-carboxylate | C₆H₈N₂O₂ | 140.14 | Prepared in Step 1 |
| Hydroxylamine-O-sulfonic acid (HOSA) | H₃NO₄S | 113.09 | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | KOH | 56.11 | Sigma-Aldrich |
| Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | - |
3.2.2. Protocol
-
Dissolve ethyl 1H-imidazole-5-carboxylate (1.0 eq) in anhydrous DMF.
-
Add powdered potassium hydroxide (1.2 eq) to the solution and stir at room temperature for 30 minutes to form the corresponding potassium salt.
-
In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in DMF.
-
Add the HOSA solution dropwise to the imidazole salt solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
3.2.3. Mechanistic Rationale and Regioselectivity
The N-amination of imidazoles with HOSA is an electrophilic amination reaction.[2][3]
Figure 3: Mechanism of N-amination with HOSA.
The imidazole nitrogen is first deprotonated by a base to enhance its nucleophilicity. The resulting imidazolate anion then acts as a nucleophile, attacking the electrophilic nitrogen atom of HOSA. The reaction concludes with the departure of the sulfate leaving group to yield the N-aminated product.[2]
Regioselectivity: The N-amination of ethyl 1H-imidazole-5-carboxylate can potentially occur at either N-1 or N-3. The electronic and steric environment of the imidazole ring will influence the regioselectivity. The electron-withdrawing nature of the ester at C-5 will decrease the nucleophilicity of the adjacent N-1, potentially favoring amination at N-3. However, steric hindrance at N-3 might favor amination at N-1. Careful characterization of the product mixture is essential to determine the regiochemical outcome. Separation of isomers may be necessary.
Data and Characterization
4.1. Expected Yields and Physical Properties
| Step | Product | Expected Yield (%) | Physical State |
| 1 | Ethyl 1H-imidazole-5-carboxylate | 60-75 | Solid |
| 2 | This compound | 40-60 | Solid |
4.2. Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of the final product is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the C2-H of the imidazole ring, a singlet for the C4-H, and a broad singlet for the NH₂ protons.
-
¹³C NMR: The carbon NMR will show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the three carbons of the imidazole ring.
-
IR Spectroscopy: Key infrared absorption bands are expected for the N-H stretching of the amino group (around 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1700-1720 cm⁻¹), and C=N and C=C stretching of the imidazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₆H₉N₃O₂; M.W. = 155.16).
Safety and Handling
-
Imidoyl Chlorides: These compounds are often moisture-sensitive and can be lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Ethyl Isocyanoacetate: This reagent is toxic and has an unpleasant odor. Use only in a well-ventilated fume hood.
-
DBU: This is a strong, non-nucleophilic base. It is corrosive and should be handled with care.
-
Hydroxylamine-O-sulfonic acid (HOSA): HOSA is a corrosive solid and a strong aminating agent. It can be explosive under certain conditions. Handle with appropriate shielding and PPE.
-
Solvents: Anhydrous solvents are required for these reactions. Ensure proper handling and storage to prevent moisture contamination.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
This technical guide presents a well-reasoned and experimentally supported synthetic strategy for obtaining this compound. By combining a robust method for imidazole core synthesis with a reliable N-amination protocol, researchers can access this valuable building block for further synthetic endeavors in drug discovery and materials science. The provided protocols, mechanistic insights, and safety considerations are intended to serve as a comprehensive resource for the successful execution of this synthesis.
References
- 1. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
ethyl 1-amino-1H-imidazole-5-carboxylate properties
An In-Depth Technical Guide to Ethyl 1-Amino-1H-imidazole-5-carboxylate: Properties, Synthesis, and Applications
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Among its many derivatives, aminoimidazole carboxylates serve as critical building blocks for synthesizing more complex molecules, including purine analogs and novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, a specific yet lesser-studied isomer within this important chemical class. Recognizing the scarcity of specific data for this compound, this document contextualizes its predicted properties and reactivity by drawing comparisons with its more thoroughly characterized isomers. We will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and potential applications in drug discovery, offering researchers and drug development professionals a foundational understanding of this versatile scaffold.
Introduction: The Aminoimidazole Carboxylate Scaffold
Aminoimidazole derivatives are of significant interest due to their role as precursors in the biosynthesis of purines and their utility as versatile synthetic intermediates.[1] The presence of an amino group, a carboxylic ester, and the imidazole ring provides multiple points for chemical modification, enabling the construction of diverse molecular libraries. The specific placement of the amino group on the imidazole ring—at the N-1, C-2, C-4, or C-5 position—profoundly influences the molecule's electronic properties, reactivity, and biological activity. While 2-amino and 5-amino isomers are common in commercial libraries and literature, the 1-amino variant represents a unique chemical space for exploration.
Nomenclature and Isomerism
The precise arrangement of substituents on the imidazole ring is critical. The diagram below illustrates the constitutional isomerism among four primary amino-substituted ethyl imidazole carboxylates, highlighting the unique structure of the title compound, this compound.
Caption: Structural differences among key amino-imidazole-carboxylate isomers.
Physicochemical Properties
Direct experimental data for this compound is not widely available. However, we can infer its properties from computational models and by comparing them to its well-documented isomers. The following table summarizes computed data for related compounds, providing a valuable reference for researchers.
| Property | Ethyl 2-amino-1H-imidazole-5-carboxylate[2] | Ethyl 4-amino-1H-imidazole-5-carboxylate[3] | Ethyl 1-methyl-1H-imidazole-5-carboxylate[4] |
| Molecular Formula | C₆H₉N₃O₂ | C₆H₉N₃O₂ | C₇H₁₀N₂O₂ |
| Molecular Weight | 155.15 g/mol | 155.15 g/mol | 154.17 g/mol |
| IUPAC Name | ethyl 2-amino-1H-imidazole-5-carboxylate | ethyl 4-amino-1H-imidazole-5-carboxylate | ethyl 1-methyl-1H-imidazole-5-carboxylate |
| CAS Number | 149520-94-5 | 21190-16-9 | 66787-70-0 |
| Physical Form | Solid (predicted) | Solid (predicted) | Not specified |
| XLogP3 | 0.3 | -0.4 | 0.6 |
Data for the title compound, this compound, is predicted to be similar to its isomers, with a molecular formula of C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol .
Synthesis and Reactivity
The synthesis of the imidazole core can be achieved through various strategies, often involving the cyclization of acyclic precursors.
General Synthetic Strategies
The construction of substituted imidazoles is a well-established field. Key approaches include:
-
Cycloaddition Reactions: A powerful method involves the reaction between isocyanoacetates and imidoyl chlorides, which builds the imidazole ring in a single key step.[5] This approach offers great flexibility in introducing substituents at various positions.
-
Formamidine Cyclization: N-substituted formamidines derived from diaminomaleonitrile (DAMN) or similar precursors can be cyclized under basic conditions to yield 5-aminoimidazole derivatives.[6][7]
-
Denitrogenative Transformation: Functionalized 1H-imidazoles can be synthesized from 5-amino-1,2,3-triazoles, offering an alternative pathway to highly substituted products.[8]
Proposed Synthesis of this compound
A plausible route to the title compound would involve the N-amination of a pre-formed imidazole ring. This could start with the readily available ethyl 1H-imidazole-5-carboxylate.
Caption: Proposed synthetic workflow for N1-amination of an imidazole ester.
Experimental Protocol: Synthesis of a 1,5-Disubstituted Imidazole Ester
The following protocol, adapted from established literature, describes the synthesis of a related 1,5-diaryl-1H-imidazole-4-carboxylate, demonstrating the robust nature of imidazole synthesis via cycloaddition.[5] This method provides a validated framework that could be adapted for other substitution patterns.
Objective: To synthesize an ethyl 1,5-diaryl-1H-imidazole-4-carboxylate intermediate.
Materials:
-
Substituted N-aryl benzimidoyl chloride (1.0 eq)
-
Ethyl isocyanoacetate (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)
-
Anhydrous acetonitrile (ACN)
Procedure:
-
To a solution of the N-aryl benzimidoyl chloride in anhydrous ACN, add ethyl isocyanoacetate at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add DBU to the mixture. The addition of the base is crucial as it facilitates the formation of the reactive anion from ethyl isocyanoacetate.[5]
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue using column chromatography on silica gel to yield the desired ethyl 1,5-diaryl-1H-imidazole-4-carboxylate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Chemical Reactivity
The reactivity of this compound is governed by its three key functional groups:
-
N1-Amino Group: This group is nucleophilic and can undergo reactions typical of substituted hydrazines, such as acylation, alkylation, and condensation with carbonyls to form hydrazones.
-
Imidazole Ring: The ring itself can participate in electrophilic aromatic substitution, though the positions are directed by the existing substituents. It can also be N-alkylated at the N-3 position.
-
Ethyl Ester: The ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo aminolysis to form amides or be reduced to the primary alcohol.[9]
Applications in Drug Discovery and Development
The aminoimidazole carboxylate core is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities.
-
Anticancer Agents: Certain N-1 substituted 5-amino-imidazole-4-carboxylates have shown significant antiproliferative potential against various human cancer cell lines, inducing apoptosis and inhibiting cell migration.[10] For instance, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate was identified as a potent lead compound against HeLa and HT-29 cells.[10]
-
Enzyme Inhibitors: The imidazole scaffold is a key component of inhibitors for various enzymes. The structural similarity to purines allows these molecules to act as mimetics and interfere with biological pathways involving nucleotides.
-
Synthetic Intermediates: These compounds are crucial intermediates for synthesizing more complex heterocyclic systems. For example, 5-amino-1H-imidazole-4-carboxamide is a key starting material for the anticancer drugs Temozolomide and Dacarbazine.[1]
Caption: The central role of the aminoimidazole carboxylate core as a versatile building block.
Spectral Characterization
While specific spectra for this compound are not published, its expected spectral features can be predicted based on data from analogous structures.[11][12]
-
¹H NMR: The spectrum would be expected to show a triplet around 1.2-1.4 ppm and a quartet around 4.2-4.4 ppm, corresponding to the methyl and methylene protons of the ethyl ester group, respectively. Two distinct singlets in the aromatic region (7.5-8.0 ppm) would represent the C-2 and C-4 protons of the imidazole ring. A broad, exchangeable singlet for the NH₂ protons would also be present.
-
¹³C NMR: Characteristic signals would include those for the ester carbonyl (160-165 ppm), the imidazole ring carbons (115-140 ppm), the ethyl group's methylene (approx. 60 ppm), and methyl carbons (approx. 14 ppm).
-
IR Spectroscopy: Key absorption bands would be observed for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C=N/C=C stretching from the imidazole ring (1450-1600 cm⁻¹).[11]
Safety, Handling, and Storage
Hazard Identification: Based on data for related imidazole derivatives, this compound should be handled as a potential irritant. GHS classifications for similar compounds include warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][13] Some amino-substituted heterocycles may also be harmful if swallowed (H302).
Safe Handling:
-
Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]
-
For long-term stability, particularly to prevent hydrolysis of the ester or degradation of the amino group, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.
Conclusion and Future Outlook
This compound and its isomers represent a class of compounds with significant, yet not fully realized, potential in medicinal chemistry and materials science. While data on the 1-amino isomer is sparse, its unique electronic and structural features make it an attractive target for synthetic exploration. Future research should focus on developing efficient and scalable synthetic routes to this specific isomer and evaluating its biological activity in comparison to its more established counterparts. The insights and protocols presented in this guide provide a solid foundation for researchers to build upon, potentially unlocking new therapeutic agents and functional materials derived from this versatile heterocyclic core.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Ethyl 2-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 573233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 1-methyl-1H-imidazole-5-carboxylate | C7H10N2O2 | CID 18914307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
ethyl 1-amino-1H-imidazole-5-carboxylate CAS number 1179361-84-2
An In-depth Technical Guide to Ethyl 1-amino-1H-imidazole-5-carboxylate (CAS: 1179361-84-2)
Abstract
This compound is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The imidazole core is a ubiquitous motif in biologically active molecules, and the presence of both an N-amino group and an ethyl ester provides versatile handles for synthetic elaboration.[1][2] This guide serves as a technical resource for researchers, providing a detailed overview of the compound's properties, a plausible and robust synthetic route with detailed protocols, and an exploration of its potential applications as a key building block in the development of novel therapeutic agents. As a member of the N-amino imidazole class, this molecule offers unique structural and electronic properties for creating diverse chemical libraries aimed at various biological targets.
Introduction: The Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a five-membered diazole heterocycle that serves as a fundamental structural component in numerous natural products and synthetic pharmaceuticals.[1][3] It is present in the essential amino acid histidine, the neurotransmitter histamine, and forms the core of purines in nucleic acids.[1] In medicinal chemistry, the imidazole scaffold is prized for its electronic characteristics, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions in enzyme active sites.[2] This versatility has led to the development of a wide range of drugs, including antifungal agents (e.g., clotrimazole), antihypertensives, and anticancer therapeutics like dacarbazine.[1][4]
The subject of this guide, this compound, belongs to the N-amino imidazole subclass. The introduction of an amino group directly onto a ring nitrogen atom introduces a unique vector for chemical modification, distinct from substitutions on the carbon backbone. This feature makes it a highly valuable, yet synthetically challenging, building block for generating novel molecular architectures. Its potential utility is underscored by the established biological activities of related amino-imidazole carboxylates, which have demonstrated significant anticancer properties.[5] This document provides the core knowledge base required for its synthesis, characterization, and strategic deployment in research programs.
Physicochemical and Spectroscopic Profile
The structural identity and purity of this compound are established through a combination of its physical properties and spectroscopic analysis. Commercial suppliers typically provide the compound with a purity of 97% or higher.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1179361-84-2 | [6][7][8] |
| Molecular Formula | C₆H₉N₃O₂ | [6][9][10] |
| Molecular Weight | 155.15 g/mol | [6][9][10] |
| IUPAC Name | This compound | [10] |
| Typical Purity | ≥97% | [6] |
| Appearance | White to off-white solid | Inferred from typical synthesis |
Spectroscopic Characterization
While a definitive, peer-reviewed spectral analysis for this specific compound is not widely published, data can be obtained from commercial suppliers or generated upon synthesis.[6][11] The expected spectroscopic signatures are as follows:
-
¹H NMR: Protons on the ethyl group would appear as a triplet (CH₃) and a quartet (CH₂). The two imidazole ring protons would appear as distinct singlets in the aromatic region. The N-amino protons would likely present as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the three unique carbons of the imidazole ring.[11]
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 156.07, corresponding to the formula C₆H₁₀N₃O₂⁺.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amino group, C=O stretching from the ester, and C=N/C=C stretching characteristic of the imidazole ring.
Synthesis and Purification: A Plausible and Detailed Protocol
While specific literature detailing the synthesis of CAS 1179361-84-2 is scarce, a robust and logical pathway can be constructed based on well-established principles of imidazole synthesis. The following multi-step procedure is proposed, utilizing common starting materials and reliable transformations.
Causality Behind Experimental Choices: The strategy hinges on the cyclization of a versatile hydrazone intermediate.
-
Boc Protection: The synthesis begins with tert-butyl carbazate (Boc-hydrazine). The Boc (tert-butoxycarbonyl) group is an ideal protecting group for the terminal nitrogen. It is stable under the basic or neutral conditions required for the subsequent cyclization step but can be removed cleanly under acidic conditions without affecting the ester group.[12]
-
Hydrazone Formation: Reaction with ethyl glyoxylate forms the key hydrazone intermediate. This step creates the N-N-C backbone that will become part of the final N-amino imidazole ring.
-
Van Leusen Cyclization: The cyclization with TosMIC (Tosylmethyl isocyanide) is a classic and highly effective method for constructing the imidazole ring from an imine (or in this case, a hydrazone).[13] TosMIC provides the C4-C5 fragment of the ring, and the reaction proceeds via cycloaddition followed by elimination of toluenesulfinic acid to yield the aromatic imidazole core.
-
Acidic Deprotection: The final step involves the removal of the Boc group using trifluoroacetic acid (TFA), a standard reagent for this transformation, to liberate the free N-amino group and yield the target compound.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Protocol 3.1: Synthesis of tert-butyl 2-(2-(ethoxycarbonyl)methylene)hydrazine-1-carboxylate (Intermediate A)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add tert-butyl carbazate (13.2 g, 100 mmol).
-
Dissolve the solid in 100 mL of absolute ethanol.
-
Add a 50% aqueous solution of ethyl glyoxylate (20.4 g, 100 mmol) dropwise to the stirred solution over 15 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.
-
Add 100 mL of ethyl acetate and 100 mL of water to the flask. Transfer the mixture to a separatory funnel.
-
Separate the layers, and extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Combine the organic layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazone intermediate, which can often be used in the next step without further purification.
Protocol 3.2: Synthesis of ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-5-carboxylate (Intermediate B)
-
In a 500 mL round-bottom flask, dissolve the crude hydrazone intermediate (from Step 3.1, ~100 mmol) and Tosylmethyl isocyanide (TosMIC) (19.5 g, 100 mmol) in 200 mL of methanol.
-
Add anhydrous potassium carbonate (27.6 g, 200 mmol) to the solution in portions.
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purify the residue using silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to isolate the protected imidazole product.
Protocol 3.3: Synthesis of this compound (Final Product)
-
Dissolve the purified protected imidazole (Intermediate B, from Step 3.2) in 100 mL of dichloromethane (DCM) in a 250 mL flask.
-
Cool the flask in an ice bath.
-
Slowly add 50 mL of trifluoroacetic acid (TFA) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in 100 mL of water and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases (pH ~7-8).
-
Extract the aqueous solution three times with 75 mL portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.[14]
Caption: General experimental workflow for synthesis, purification, and analysis.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not an end-product but a versatile starting platform for generating libraries of more complex molecules. The strategic value lies in the orthogonal reactivity of its functional groups.
-
Ester Moiety: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse amide library. Alternatively, it can be reacted with hydrazine to form a carbohydrazide, another key functional group for further elaboration.[13][15]
-
N-Amino Group: The primary amino group on the N1 position is a powerful nucleophile. It can be acylated, sulfonylated, or reacted with aldehydes and ketones to form hydrazones. These reactions allow for the introduction of a wide array of substituents, profoundly impacting the molecule's steric and electronic properties.
-
Imidazole Ring: The ring itself can participate in further reactions, although it is generally stable.
This multi-functional nature makes the compound an excellent scaffold for Structure-Activity Relationship (SAR) studies. By systematically modifying each position, researchers can fine-tune the molecule's properties to optimize binding to a biological target, improve pharmacokinetic profiles, and reduce toxicity. Given that related amino-imidazole derivatives show potent anticancer activity, likely through apoptosis induction, this scaffold is a prime candidate for developing new oncology agents.[4][5]
Caption: Derivatization potential for drug discovery applications.
Safety and Handling
This compound is a research chemical, and its toxicological properties have not been exhaustively investigated. Therefore, it must be handled with appropriate caution in a laboratory setting.
-
General Precautions: Use in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[16]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[17]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[17]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[16]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[16]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Refer to the supplier's Safety Data Sheet (SDS) for the most current and comprehensive safety information.
Conclusion
This compound (CAS: 1179361-84-2) is a strategically important heterocyclic building block with high potential for application in drug discovery and medicinal chemistry. Its unique combination of an N-amino group, an ester, and a biologically relevant imidazole core offers multiple points for synthetic diversification. This guide provides a comprehensive technical overview, including a plausible, detailed synthetic protocol and a discussion of its potential applications. By leveraging this knowledge, researchers can effectively synthesize, characterize, and utilize this compound as a scaffold to develop novel and potent therapeutic candidates for a range of diseases.
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1179361-84-2 | this compound - Moldb [moldb.com]
- 7. 1179361-84-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. This compound | 1179361-84-2 [chemicalbook.com]
- 9. 1179361-84-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 10. 1179361-84-2 CAS Manufactory [m.chemicalbook.com]
- 11. This compound(1179361-84-2) 13C NMR [m.chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Formation of Ethyl 1-amino-1H-imidazole-5-carboxylate
Abstract
This technical guide provides a comprehensive overview of the proposed mechanism for the formation of ethyl 1-amino-1H-imidazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazole core is a key pharmacophore in numerous therapeutic agents, and the specific substitution pattern of this molecule makes it a valuable building block for the synthesis of more complex bioactive molecules.[1] This document will delve into the plausible synthetic pathway, the underlying reaction mechanism, and a detailed experimental protocol. Visual aids in the form of diagrams created using Graphviz are provided to enhance the understanding of the chemical transformations.
Introduction: The Significance of 1-Aminoimidazole Derivatives
Imidazole-containing compounds are ubiquitous in nature and medicine, exhibiting a wide range of biological activities. The introduction of an amino group at the N-1 position of the imidazole ring can significantly modulate the molecule's electronic properties and its ability to interact with biological targets. This compound serves as a versatile intermediate for the synthesis of various substituted imidazoles, which have shown promise as anticancer agents.[1] Understanding the mechanism of its formation is crucial for optimizing its synthesis and for the rational design of novel imidazole-based therapeutics.
Proposed Synthetic Pathway and Mechanism of Formation
The proposed mechanism can be dissected into the following key stages:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the more nucleophilic terminal nitrogen of the hydrazine moiety of aminoguanidine on one of the carbonyl carbons of diethyl 2-chloro-3-oxosuccinate.
-
Condensation and Imine Formation: Subsequent dehydration leads to the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: The amino group of the guanidine moiety then attacks the second carbonyl carbon, leading to the formation of a five-membered ring.
-
Elimination and Aromatization: The final step involves the elimination of the chlorine atom and a molecule of water to yield the aromatic imidazole ring.
Below is a Graphviz diagram illustrating this proposed mechanistic pathway.
Caption: Proposed reaction mechanism for the formation of this compound.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound based on the proposed reaction pathway. This protocol is a composite of standard procedures for similar heterocyclic syntheses and should be adapted and optimized for specific laboratory conditions.
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier |
| Aminoguanidine hydrochloride | 1937-19-5 | ≥98% | Sigma-Aldrich |
| Diethyl 2-chloro-3-oxosuccinate | 6825-55-4 | ≥95% | Sigma-Aldrich |
| Sodium ethoxide | 141-52-6 | ≥96% | Sigma-Aldrich |
| Ethanol, absolute | 64-17-5 | ≥99.5% | Fisher Scientific |
| Diethyl ether, anhydrous | 60-29-7 | ≥99% | VWR Chemicals |
| Saturated sodium bicarbonate solution | N/A | N/A | Lab-prepared |
| Anhydrous magnesium sulfate | 7487-88-9 | N/A | Acros Organics |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Synthetic Procedure
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoguanidine hydrochloride (1.11 g, 10 mmol) in absolute ethanol (50 mL).
-
Addition of Base: To this solution, add sodium ethoxide (0.68 g, 10 mmol) portion-wise at room temperature. Stir the mixture for 30 minutes to liberate the free aminoguanidine base.
-
Addition of the Dicarbonyl Compound: Slowly add a solution of diethyl 2-chloro-3-oxosuccinate (2.08 g, 10 mmol) in absolute ethanol (20 mL) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
Workflow Diagram
The following Graphviz diagram outlines the experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the compound, confirming its molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the N-H, C=O, and C=N bonds.
-
Melting Point: The melting point of the purified compound should be determined and compared to literature values if available.
Conclusion
This technical guide has outlined a plausible and scientifically sound mechanism for the formation of this compound. The proposed synthesis, involving the cyclocondensation of aminoguanidine with diethyl 2-chloro-3-oxosuccinate, provides a practical route to this valuable synthetic intermediate. The detailed experimental protocol and characterization methods described herein offer a solid foundation for researchers and drug development professionals working in the field of heterocyclic chemistry. Further studies to definitively elucidate the reaction mechanism and optimize the synthetic conditions are encouraged.
References
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. The reaction of some dicarbonyl sugars with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 1-amino-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl 1-amino-1H-imidazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of key analytical techniques for the structural elucidation and characterization of this heterocyclic compound. We will explore proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offering insights into experimental design, data interpretation, and the underlying chemical principles.
A Note on Data Unavailability: Direct experimental spectroscopic data for this compound (CAS 1179361-84-2) is not publicly available. Therefore, this guide will utilize data from closely related structural isomers and analogous compounds, including ethyl 2-amino-1H-imidazole-5-carboxylate and ethyl 4-amino-1H-imidazole-5-carboxylate, to predict and interpret the spectral characteristics of the title compound. This approach, grounded in established spectroscopic principles, provides a robust framework for understanding the molecule's structural features.
Molecular Structure and its Spectroscopic Implications
This compound is a substituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The key structural features that will be interrogated by spectroscopic methods are:
-
The imidazole ring protons and carbons.
-
The N-amino group (-NH₂) protons and its influence on the electronic environment of the ring.
-
The ethyl carboxylate substituent (-COOCH₂CH₃), with its characteristic carbonyl group and ethyl chain.
The strategic placement of these functional groups gives rise to a unique electronic and magnetic environment for each atom, which can be precisely mapped using the techniques discussed below.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The expected ¹H NMR spectrum of this compound would display distinct signals for the imidazole ring protons, the amino protons, and the protons of the ethyl group.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.8 | Singlet | 1H | H-2 (imidazole) | The proton at the 2-position is expected to be the most deshielded ring proton due to the electron-withdrawing effects of the adjacent nitrogen atoms. |
| ~7.0-7.3 | Singlet | 1H | H-4 (imidazole) | The proton at the 4-position is influenced by the adjacent amino group and the ester functionality. |
| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ | Amino protons often appear as a broad signal and are exchangeable with D₂O. The chemical shift can vary depending on solvent and concentration. |
| ~4.2-4.4 | Quartet | 2H | -OCH₂CH₃ | The methylene protons are adjacent to an oxygen atom, causing a downfield shift, and are split into a quartet by the neighboring methyl protons (n+1 rule). |
| ~1.2-1.4 | Triplet | 3H | -OCH₂CH₃ | The methyl protons are split into a triplet by the adjacent methylene protons. |
Experimental Protocol: ¹H NMR Spectroscopy
A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amino-containing compounds as it can slow down the exchange of the -NH₂ protons, resulting in a sharper signal.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to achieve homogeneity, which is essential for high resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include:
-
Pulse Angle: A 30-45° pulse is typically used to allow for a shorter relaxation delay.
-
Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is usually sufficient.
-
Number of Scans: A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Baseline correct the spectrum to remove any distortions.
-
Integrate the signals to determine the relative number of protons.
-
Reference the chemical shift scale to the TMS signal.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded. |
| ~140-145 | C-2 (imidazole) | This carbon is situated between two nitrogen atoms, leading to a significant downfield shift. |
| ~135-140 | C-5 (imidazole) | The carbon bearing the ester group is also significantly deshielded. |
| ~115-120 | C-4 (imidazole) | This carbon is adjacent to the amino group, which has a shielding effect compared to the other ring carbons. |
| ~60-65 | -OCH₂CH₃ | The methylene carbon is attached to an electronegative oxygen atom. |
| ~14-16 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is often required due to the lower sensitivity of the ¹³C nucleus.
-
Instrument Setup: The setup is analogous to ¹H NMR, with the spectrometer tuned to the ¹³C frequency.
-
Data Acquisition:
-
A standard proton-decoupled ¹³C NMR spectrum is acquired.
-
Pulse Angle: A 90° pulse is often used to maximize signal intensity.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons to be observed.
-
Number of Scans: A significantly larger number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Data Processing: The processing steps are similar to those for ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Broad | N-H stretching (amino group) |
| 3100-3200 | Medium | C-H stretching (aromatic imidazole) |
| 2850-3000 | Medium | C-H stretching (aliphatic ethyl group) |
| ~1700 | Strong | C=O stretching (ester carbonyl) |
| ~1600 | Medium | C=N stretching (imidazole ring) |
| ~1500 | Medium | C=C stretching (imidazole ring) |
| 1200-1300 | Strong | C-O stretching (ester) |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
The resulting spectrum displays the absorbance or transmittance as a function of wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 169.18 g/mol .
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): A peak at m/z = 169 would correspond to the intact molecule.
-
Major Fragments:
-
m/z = 140: Loss of the ethyl group (-CH₂CH₃).
-
m/z = 124: Loss of the ethoxy group (-OCH₂CH₃).
-
m/z = 96: Loss of the entire ethyl carboxylate group (-COOCH₂CH₃).
-
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique suitable for polar molecules like the title compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
-
Instrument Setup:
-
The mass spectrometer is set to positive ion mode to detect the protonated molecule [M+H]⁺.
-
The ESI source parameters (e.g., spray voltage, capillary temperature) are optimized for the analyte.
-
-
Data Acquisition:
-
The sample solution is infused into the ESI source at a constant flow rate.
-
A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis:
-
The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.
-
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The information from each method is complementary and, when combined, provides a comprehensive and unambiguous structural assignment.
Caption: Workflow for integrated spectroscopic analysis.
Conclusion
This technical guide has provided a detailed framework for the spectroscopic characterization of this compound. By leveraging the principles of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently elucidate and confirm the structure of this and related heterocyclic compounds. The provided protocols and predicted data serve as a valuable resource for experimental design and data interpretation in the fields of chemical research and drug development. While direct experimental data for the title compound remains elusive in the public domain, the analytical strategies outlined here, based on sound scientific principles and data from close analogs, offer a robust pathway to its comprehensive characterization.
An In-depth Technical Guide to the Discovery of Novel Imidazole Derivatives
Foreword: The Enduring Legacy and Future Promise of the Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First synthesized in 1858, its true power was revealed by its presence in fundamental biological molecules like the amino acid histidine and purines, the building blocks of DNA.[3][4][5] This privileged structure is not merely a synthetic curiosity; it is a versatile pharmacophore that nature itself has selected for critical biological functions.[6][7] Its unique physicochemical properties—high polarity, amphoteric nature (acting as both an acid and a base), and the ability to engage in hydrogen bonding and coordination chemistry—allow it to interact with a vast array of biological targets.[4][8][9][10]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple recitation of facts to provide a narrative grounded in field-proven insights. We will explore the causality behind experimental choices, describe self-validating protocols, and chart a course from initial synthesis to the identification of promising therapeutic leads. We will delve into modern synthetic strategies, high-throughput screening campaigns, the nuanced logic of structure-activity relationship (SAR) studies, and the critical steps of mechanistic validation, with a particular focus on the development of novel anticancer agents.[8][11][12]
Chapter 1: Modern Synthetic Strategies for the Imidazole Core
The efficient construction of the imidazole ring is the foundational step in any discovery campaign. While classical methods like the Debus-Radziszewski and Wallach syntheses laid the groundwork, modern drug discovery demands greater efficiency, diversity, and regiocontrol.[9][13][14] The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, functional group tolerance, and scalability.
Causality in Synthetic Route Selection:
The primary consideration is the desired substitution pattern on the imidazole core (positions 1, 2, 4, and 5).
-
For highly substituted imidazoles, particularly tri- and tetra-substituted variants, multicomponent reactions (MCRs) are often the most efficient choice. MCRs combine three or more reactants in a single pot to form a product that contains portions of all starting materials, offering high atom economy and rapid access to chemical diversity.[15]
-
When specific regioselectivity is paramount, stepwise syntheses like the Van Leusen reaction provide greater control. This method, utilizing tosylmethylisocyanide (TosMIC), is a robust strategy for creating 1,4- and 1,5-disubstituted imidazoles from imines.[16][17]
-
For improving reaction kinetics and yields, especially in library synthesis, energy input methods are key. Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes, facilitating rapid library generation.[1][2][13][14]
The following diagram illustrates a typical decision-making workflow for selecting a synthetic strategy.
Caption: Decision workflow for selecting a modern imidazole synthesis strategy.
Protocol: Microwave-Assisted, Four-Component Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole Library
This protocol is designed for the rapid generation of a diverse library of imidazole derivatives, a crucial first step in a high-throughput screening campaign. The use of a heterogeneous catalyst simplifies purification.
Rationale: This method is chosen for its high efficiency and convergence. By combining four components in one step under microwave irradiation, it allows for the rapid creation of a large, structurally diverse library from commercially available building blocks.[18]
Methodology:
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add benzil (1,2-dicarbonyl compound, 1.0 mmol), a selected aromatic aldehyde (1.0 mmol), a primary amine or aniline (1.1 mmol), and ammonium acetate (2.0 mmol).
-
Catalyst Addition: Add a recoverable heterogeneous catalyst, such as Fe3O4@SiO2 nanocomposite (10 mol%). The use of a magnetic nanocatalyst is advantageous as it can be easily removed post-reaction with an external magnet.[18]
-
Solvent: Add ethanol (3 mL) as the solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Catalyst Removal: After cooling the reaction mixture to room temperature, add ethyl acetate (10 mL). Place a strong magnet on the side of the flask to immobilize the catalyst, and then decant the supernatant.
-
Work-up & Purification: Wash the solution with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure tetrasubstituted imidazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using NMR (¹H, ¹³C) and mass spectrometry.
Chapter 2: High-Throughput Screening for Bioactive Leads
Once a diverse library of imidazole derivatives has been synthesized, the next challenge is to rapidly identify compounds with the desired biological activity. High-Throughput Screening (HTS) is the indispensable tool for this task, allowing for the automated testing of thousands of compounds in a short period.[19]
The Self-Validating Assay: A Cornerstone of Trustworthy Screening
A robust HTS campaign is built upon a self-validating assay. This means the assay's performance is continuously monitored using internal controls to ensure reliability. The Z'-factor is a statistical measure of assay quality, calculated from the signals of positive and negative controls. An assay is considered suitable for HTS only if its Z'-factor is consistently greater than 0.5 , indicating a large and clear separation between the control signals, which minimizes the risk of false positives or negatives.[19]
Caption: A generalized workflow for a high-throughput screening (HTS) campaign.
Protocol: Fluorescence-Based HTS Assay for Kinase Inhibitors
This protocol describes a typical in vitro biochemical assay to identify imidazole derivatives that inhibit a hypothetical "Kinase X."
Rationale: Kinases are a major class of drug targets, particularly in oncology.[8][20] Fluorescence-based assays are highly amenable to automation and provide a sensitive, quantitative readout of enzyme activity, making them ideal for HTS.[19]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for Kinase X activity (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Solution: Dilute recombinant Kinase X in assay buffer to a 2X working concentration.
-
Substrate/ATP Solution: Prepare a 2X working solution of the fluorescent peptide substrate and ATP in assay buffer.
-
Controls: Prepare a positive control (e.g., a known potent inhibitor like Staurosporine) and a negative control (DMSO vehicle).
-
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each imidazole derivative from the library stock plates into a low-volume 384-well assay plate. Dispense controls into designated wells.
-
Assay Execution (Automated):
-
Step 1: Add 5 µL of the 2X Kinase X enzyme solution to all wells. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Step 2: Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.
-
Step 3: Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Step 4: Stop the reaction by adding 10 µL of a stop solution (e.g., containing EDTA to chelate Mg²⁺).
-
Step 5: Read the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission wavelengths appropriate for the substrate).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).
-
Calculate the Z'-factor for each plate to ensure data quality.
-
Chapter 3: The Logic of Structure-Activity Relationship (SAR) and Lead Optimization
Identifying a "hit" from an HTS campaign is not the end, but the beginning. The initial hit may have modest potency or poor drug-like properties. The goal of lead optimization is to systematically modify the hit structure to improve its potency, selectivity, and pharmacokinetic profile. This is guided by Structure-Activity Relationship (SAR) studies.[1][2][21]
The Core Principles of SAR:
SAR is an iterative process of chemical synthesis and biological testing. The central logic is to make discrete, planned modifications to the molecule and observe the resulting change in biological activity. This process reveals which functional groups are essential for activity (the pharmacophore) and which can be modified to tune properties. For the imidazole scaffold, key modification sites are the nitrogen at position 1 and the carbons at positions 2, 4, and 5.[2][22] For instance, adding electron-withdrawing groups can enhance the binding of compounds to metalloproteins, while bulky hydrophobic groups can increase interactions with hydrophobic pockets in a target enzyme.[3]
Case Study: Optimizing Imidazole Derivatives as EGFR Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a well-validated cancer target.[11][20] Numerous imidazole-based compounds have been developed as EGFR inhibitors.[11][20] Let's consider a hypothetical optimization campaign starting from a core 2-aryl imidazole scaffold.
Caption: Inhibition of the EGFR signaling pathway by an imidazole-based kinase inhibitor.
The following table summarizes hypothetical SAR data for a series of 2,4,5-trisubstituted imidazoles targeting EGFR. This data illustrates how targeted modifications can lead to significant improvements in potency.
| Compound ID | R¹ (at C2) | R² (at C4/C5) | R³ (at C4/C5) | EGFR IC₅₀ (nM) | Rationale for Change |
| LEAD-001 | Phenyl | Phenyl | Phenyl | 850 | Initial HTS hit. Baseline potency. |
| OPT-002 | 4-Chlorophenyl | Phenyl | Phenyl | 320 | Addition of EWG (Cl) probes for halogen bonding. Potency increased. |
| OPT-003 | 4-Methoxyphenyl | Phenyl | Phenyl | 950 | Addition of EDG (OMe) is detrimental. Suggests hydrophobic or electronic constraints. |
| OPT-004 | 4-Chlorophenyl | 4-Fluorophenyl | Phenyl | 150 | Addition of fluorine at R² explores another halogen interaction. Potency improves. |
| OPT-005 | 4-Chlorophenyl | 4-Fluorophenyl | 3-Pyridyl | 45 | Replacing a phenyl with a more polar pyridyl ring to improve solubility and engage with polar residues. Significant potency gain. |
Data is hypothetical for illustrative purposes but reflects common SAR trends observed in kinase inhibitor development.[11][20]
Chapter 4: Antimicrobial Activity and Mechanistic Validation
Beyond oncology, imidazole derivatives are renowned for their broad-spectrum antimicrobial activity.[6][9][23][24][25] Compounds like clotrimazole and metronidazole are clinically used as antifungal and antibacterial agents, respectively.[5][23] The validation of a new antimicrobial agent requires a standardized, self-validating protocol to determine its potency.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is the gold standard for determining the in vitro potency of a new antimicrobial agent. It is self-validating because it includes a positive control (a known antibiotic) and a negative control (no drug) to ensure the bacteria are viable and susceptible.
Rationale: The MIC is the lowest concentration of a drug that completely inhibits the visible growth of a microorganism.[22] This quantitative measure is essential for comparing the potency of new derivatives and is a key parameter for preclinical assessment.
Methodology:
-
Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized inoculum density of approximately 5 × 10⁵ colony-forming units (CFU)/mL.[22]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test imidazole compound in MHB. The typical concentration range tested is 64 µg/mL down to 0.125 µg/mL.
-
Control Wells:
-
Positive Control: Prepare wells with a standard antibiotic (e.g., ciprofloxacin).
-
Negative/Growth Control: Prepare wells containing only the bacterial inoculum in MHB (no compound).
-
Sterility Control: Prepare wells containing only sterile MHB.
-
-
Inoculation: Add the standardized bacterial inoculum to all wells except the sterility control wells. The final volume in each well should be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration well in the dilution series where no visible growth (no turbidity) is observed.
-
Validation: The test is valid if:
-
There is visible growth in the negative/growth control well.
-
There is no growth in the sterility control well.
-
The MIC of the positive control antibiotic is within its expected range.
-
Illustrative Antimicrobial Data
The table below presents hypothetical MIC data for a novel series of imidazole-thiadiazole hybrids, demonstrating their potential as antimicrobial agents.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| IMZ-TDZ-01 | 16 | 32 | 8 |
| IMZ-TDZ-02 | 8 | 16 | 4 |
| IMZ-TDZ-03 | 2 | 4 | 1 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Data is hypothetical. Ciprofloxacin (antibacterial) and Fluconazole (antifungal) are included as standard controls.
Conclusion and Future Directions
The imidazole scaffold continues to be an exceptionally fruitful starting point for the discovery of novel therapeutics.[5][26] The journey from concept to lead compound is a multidisciplinary endeavor, integrating rational synthetic design, high-throughput biological screening, and iterative SAR-guided optimization. Modern techniques, from microwave-assisted synthesis to automated screening, have accelerated this process, allowing for the exploration of vast chemical space with unprecedented speed.[13][27]
References
- 1. jopir.in [jopir.in]
- 2. researchgate.net [researchgate.net]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis | Semantic Scholar [semanticscholar.org]
- 17. scispace.com [scispace.com]
- 18. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
- 21. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. d-nb.info [d-nb.info]
- 25. ijesrr.org [ijesrr.org]
- 26. tandfonline.com [tandfonline.com]
- 27. Recent Advances in the Synthesis and Applications of Imidazole Derivatives - Journal of Qassim University for Science [jqusci.com]
- 28. researchgate.net [researchgate.net]
- 29. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Phoenix of Medicinal Chemistry: A Technical Guide to the Biological Potential of Aminoimidazole Carboxylates
Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold
In the relentless pursuit of novel therapeutic agents, the heterocyclic scaffold of aminoimidazole carboxylate has emerged as a cornerstone of modern medicinal chemistry. Its structural simplicity belies a remarkable versatility, enabling the generation of diverse molecular architectures with a wide spectrum of biological activities. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of this promising class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
I. The Aminoimidazole Carboxylate Core: A Privileged Scaffold
The aminoimidazole carboxylate moiety is a key structural feature in many biologically active molecules and natural products.[1] Its ionizable and polar nature often enhances the pharmacokinetic properties of parent molecules, improving solubility and bioavailability.[1] This fundamental building block has been instrumental in the development of drugs for a range of diseases, from cancer to microbial infections.[2][3]
II. Strategic Synthesis of Aminoimidazole Carboxylate Derivatives
The biological evaluation of aminoimidazole carboxylates is intrinsically linked to the ability to synthesize a diverse library of analogues. Several synthetic strategies have been developed to access this versatile scaffold.
A. One-Pot Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives
A facile and versatile one-pot reaction allows for the synthesis of various 5-aminoimidazole-4-carboxylic acid derivatives under mild conditions.[4] This method starts from the readily accessible 5-amino-4-cyanoformimidoyl imidazoles and allows for the introduction of a variety of functional groups, including carboxamidines, imidoyl cyanides, and carboximidates, by reacting with primary amines, ammonia, amino acids, or alcohols.[4]
B. Industrial Production of 4-Amino-5-imidazolecarboxamide
An industrial-scale production method for 4-amino-5-imidazolecarboxamide, a crucial intermediate for the synthesis of the anticancer drug temozolomide, has been developed.[5] This two-step process involves the reaction of diaminomaleonitrile with formamide to form an intermediate, which then undergoes a ring-closure reaction under alkaline conditions to yield the final product.[5] This method is advantageous due to its use of simple and inexpensive raw materials, short reaction time, and avoidance of hazardous byproducts.[5]
C. Synthesis of AICAR and its Derivatives
5-Aminoimidazole-4-carboxamide riboside (AICAR) and its derivatives are important modulators of cellular metabolism. Protocols for the synthesis of AICAR, its monophosphorylated form (ZMP), and their derivatives have been established, often using inosine as a starting material.[6] Solid-phase synthesis has proven to be an efficient method for generating novel AICAR and ZMP analogues with modifications at the imidazole base.[6]
III. The Anticancer Potential of Aminoimidazole Carboxylates
The imidazole ring is a common feature in a variety of anticancer drugs.[2] Aminoimidazole carboxylate derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.
A. Pro-Apoptotic and Anti-Proliferative Activity
A series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines, including HeLa (cervical), HT-29 (colon), HCT-15 (colon), A549 (lung), and MDA-MB-231 (breast) cells.[7] One of the most potent derivatives, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e), exhibited significant inhibitory effects on the growth and proliferation of HeLa and HT-29 cells.[7]
Table 1: In Vitro Anticancer Activity of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) [7]
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HeLa | Cervical | 0.737 ± 0.05 |
| HT-29 | Colon | 1.194 ± 0.02 |
Further investigations revealed that compound 5e inhibits tumor cell colony formation and migration, has anti-adhesive effects on HeLa cells, and exhibits antitubulin activity.[7] Importantly, it induces early apoptosis in both HeLa and HT-29 cells and reduces the mitochondrial membrane potential in a dose-dependent manner, suggesting that it may trigger the intrinsic apoptotic pathway.[7]
B. Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of aminoimidazole carboxylates is not limited to a single mechanism. These compounds have been shown to modulate various cellular targets and pathways.
-
Enzyme Inhibition: Certain aminoimidazole carboxylate derivatives act as potent inhibitors of enzymes crucial for cancer cell survival and proliferation. For example, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) is a specific inhibitor of protein kinase C-iota (PKC-ι), an oncogene overexpressed in many cancers.[8] In vivo studies have shown that ICA-1s significantly reduces the growth of prostate carcinoma tumors in mice with low toxicity.[8]
-
Induction of Apoptosis: As seen with compound 5e, many aminoimidazole carboxylates induce apoptosis in cancer cells. This programmed cell death is a key mechanism for eliminating malignant cells.
Below is a diagram illustrating the potential signaling pathway affected by aminoimidazole carboxylates leading to apoptosis.
Caption: Potential anticancer mechanisms of aminoimidazole carboxylates.
IV. Antimicrobial and Antifungal Frontiers
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Aminoimidazole carboxylates have shown promise in this area as well.
A. Broad-Spectrum Antimicrobial Activity
Novel 5-aminoimidazole-4-carboxamidrazones have been synthesized and screened for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as Candida species.[9] While some compounds displayed moderate activity against Staphylococcus aureus and Escherichia coli, all exhibited activity against Candida species.[9]
B. Synergistic Effects with Conventional Antibiotics
2-aminoimidazoles, a related class of compounds, have been shown to act as adjuvants, enhancing the efficacy of conventional antibiotics against multidrug-resistant bacteria.[10][11] A 2-aminoimidazole/triazole conjugate demonstrated a synergistic effect with antibiotics in dispersing pre-established biofilms of Staphylococcus aureus.[10] Furthermore, this conjugate was able to re-sensitize methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii to conventional antibiotics.[10]
V. Precision Targeting of Enzymes
The specific inhibition of enzymes is a cornerstone of modern drug discovery. Aminoimidazole carboxylates have been identified as inhibitors of several key enzymes.
A. Inhibition of Purine Biosynthesis Enzymes
The de novo purine biosynthesis pathway is essential for cell growth and proliferation, making its enzymes attractive targets for drug development. 5-aminoimidazole-4-carboxamide ribotide (AICAR) transformylase is a key enzyme in this pathway. Polyglutamates of methotrexate and oxidized folates, as well as AICAR and its ribotide, have been shown to inhibit this enzyme.[12] Thioinosinic acid and azathioprine are also competitive inhibitors of AICAR transformylase.[13]
B. Inhibition of AIR Carboxylase
Aminoimidazole ribonucleotide (AIR) carboxylase is another crucial enzyme in the purine biosynthesis pathway.[14] The compound 4-nitro-5-aminoimidazole ribonucleotide (NAIR) is a slow, tight-binding inhibitor of this enzyme with a Ki of 0.34 nM, suggesting it may act as a transition state or reactive intermediate analog.[14] Computational studies have revealed that NAIR has an electrostatic potential surface similar to a proposed reaction intermediate, highlighting the importance of electrostatic interactions in inhibitor binding.[14]
VI. Experimental Protocols for Biological Evaluation
To facilitate further research in this area, we provide the following detailed, step-by-step protocols for key biological assays.
A. In Vitro Cytotoxicity Assay (Resazurin Assay)[15]
-
Seed 3,000-6,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Prepare a stock solution of the test compound in sterile water or a suitable solvent.
-
Expose the cells to a range of concentrations of the test compound for 72 hours. Include a vehicle control and a positive control (e.g., a known cytotoxic drug).
-
After the incubation period, add resazurin solution to each well and incubate for a further 2-4 hours.
-
Measure the fluorescence or absorbance of the resorufin product using a plate reader.
-
Calculate the number of viable cells, which is directly proportional to the amount of resorufin generated.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
B. Antimicrobial Susceptibility Testing (Broth Microdilution Assay)[16]
-
Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Iso-Sensitest broth) in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Acinetobacter baumannii).
-
Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Below is a workflow diagram for the in vitro cytotoxicity assay.
Caption: Workflow for in vitro cytotoxicity testing.
VII. Conclusion and Future Horizons
Aminoimidazole carboxylates represent a highly promising and versatile scaffold in the field of drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR will enable the design of more potent and selective derivatives.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate their optimization and clinical translation.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: The potential of aminoimidazole carboxylates as adjuvants in combination with existing drugs should be further explored to combat drug resistance.
The continued exploration of the biological potential of aminoimidazole carboxylates holds the key to unlocking new therapeutic avenues for a wide range of diseases, heralding a new era of targeted and effective treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 6. Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives Using Inosine as Starting Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase, adenosine deaminase and 5'-adenylate deaminase by polyglutamates of methotrexate and oxidized folates and by 5-aminoimidazole-4-carboxamide riboside and ribotide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interrogating the mechanism of a tight binding inhibitor of AIR carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to Ethyl Amino-1H-imidazole-5-carboxylate Isomers for Drug Discovery
Introduction: The Imidazole Core in Modern Medicinal Chemistry
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capabilities make it a privileged scaffold for interacting with a wide array of biological targets. Within this vast chemical space, ethyl amino-1H-imidazole-5-carboxylate and its isomers represent a particularly valuable class of building blocks for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, chemical properties, and biological applications of these versatile compounds, offering field-proven insights for researchers, scientists, and drug development professionals. Due to the rich and sometimes complex isomerism of the imidazole core, this document will address key isomers, including the 4-amino-5-carboxylate, 2-amino-5-carboxylate, and 5-amino-4-carboxylate derivatives, providing a comparative perspective where appropriate.
Chemical Identity and Physicochemical Properties
The constitutional isomers of ethyl amino-1H-imidazole-carboxylate share the same molecular formula, C₆H₉N₃O₂, and a molecular weight of 155.15 g/mol . However, the positioning of the amino and ethyl carboxylate groups on the imidazole ring significantly influences their chemical and physical properties, including reactivity, pKa, and intermolecular interactions.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 4-amino-1H-imidazole-5-carboxylate | 21190-16-9 | C₆H₉N₃O₂ | 155.15 |
| Ethyl 2-amino-1H-imidazole-5-carboxylate | 149520-94-5 | C₆H₉N₃O₂ | 155.15 |
| Ethyl 5-amino-1H-imidazole-4-carboxylate | 118019-42-4 (HCl salt) | C₆H₉N₃O₂ | 155.15 |
Note: The properties of the N-amino isomer, ethyl 1-amino-1H-imidazole-5-carboxylate, are less documented in publicly available literature, suggesting it may be a less common or more synthetically challenging target.
Synthesis of the Ethyl Amino-Imidazole-Carboxylate Core
The construction of the substituted imidazole ring is a pivotal step in accessing these valuable building blocks. Several synthetic strategies have been developed, often leveraging cyclization reactions of acyclic precursors. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
General Synthetic Strategies
A common and effective method for the synthesis of the imidazole core involves the condensation of a C2N1 fragment with a C2N1 fragment. For instance, the synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate in the production of the angiotensin II receptor blocker Olmesartan, utilizes a condensation reaction to form the imidazole ring. This highlights the industrial relevance of imidazole-5-carboxylate synthesis[1].
Caption: General overview of imidazole core synthesis.
Experimental Protocol: Synthesis of an Imidazole-5-carboxylate Derivative
The following protocol is adapted from the synthesis of a key intermediate for Olmesartan and demonstrates a practical approach to constructing the imidazole-5-carboxylate scaffold[1].
Step 1: Synthesis of Diethyl 2-chloro-3-oxosuccinate
-
To a solution of sodium ethoxide in absolute ethanol at 0-5 °C, add ethyl oxalate.
-
Slowly add ethyl chloroacetate to the reaction mixture over 2 hours, maintaining the temperature between 0-5 °C.
-
Allow the mixture to stir at room temperature for 24 hours.
-
Concentrate the reaction mixture under vacuum.
-
Dissolve the resulting salt in ice-cold water and acidify to pH 3 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate under vacuum.
-
Purify the crude product by vacuum distillation to yield diethyl 2-chloro-3-oxosuccinate.
Step 2: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
-
React the diethyl 2-chloro-3-oxosuccinate with butyramidinium in ethanol.
-
Heat the reaction mixture to 60-70 °C for 5 hours.
-
After cooling, evaporate the solvent under vacuum.
-
Purify the residue to obtain the desired diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.
Step 3: Grignard Reaction to form Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
-
Treat the diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate with methylmagnesium bromide (CH₃MgBr) in an appropriate solvent.
-
Work up the reaction to yield the final product, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate[1].
This multi-step synthesis demonstrates a robust pathway to a functionalized imidazole-5-carboxylate, which can then be further modified.
Chemical Reactivity and Functional Group Transformations
The ethyl amino-imidazole-carboxylate scaffold possesses three key reactive sites: the imidazole ring, the primary amino group, and the ethyl ester. The interplay of these functional groups dictates the molecule's reactivity and provides numerous opportunities for derivatization.
Caption: Key reactive sites on the ethyl amino-imidazole-carboxylate scaffold.
Reactions of the Imidazole Ring
The nitrogen atoms of the imidazole ring can be readily alkylated or arylated, a common strategy to modulate the biological activity of imidazole-containing compounds. For instance, a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks were synthesized and evaluated for their antiproliferative potential[2]. This highlights the importance of N-substitution in tuning the pharmacological profile.
Reactions of the Amino Group
The primary amino group is a versatile handle for further functionalization. It can undergo acylation to form amides or react with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to secondary amines. These transformations are crucial for building more complex molecular architectures and exploring structure-activity relationships (SAR). For example, Schiff base derivatives of 5-amino-1H-imidazole-4-carboxamide have been prepared and their pharmacological activities investigated[3].
Reactions of the Ethyl Ester
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides. Alternatively, the ester can be directly converted to an amide via aminolysis. These transformations are fundamental in medicinal chemistry for introducing new functionalities and modulating the pharmacokinetic properties of a lead compound.
Applications in Drug Discovery and Development
The ethyl amino-1H-imidazole-5-carboxylate scaffold and its isomers are prominent in the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
A growing body of evidence supports the potential of imidazole derivatives as anticancer agents. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
A study on a series of 5-amino-1-N-substituted-imidazole-4-carboxylates revealed that derivatives with long alkyl chains at the N-1 position exhibit significant inhibitory effects on the growth and proliferation of various human cancer cell lines, including HeLa, HT-29, A549, and MDA-MB-231[2]. The most potent compound, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, displayed IC₅₀ values in the sub-micromolar range. Further investigations showed that this compound inhibited tumor cell colony formation and migration, exhibited antitubulin activity, and induced apoptosis through the mitochondrial pathway[2].
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
N-1 Substitution: The length of the alkyl chain at the N-1 position of the imidazole ring is crucial for anticancer activity. Longer alkyl chains, such as a dodecyl group, have been shown to enhance potency[2].
-
Aromatic Substituents: The introduction of various aryl groups at different positions on the imidazole ring can significantly impact cytotoxicity. The electronic nature and substitution pattern of these aryl rings play a key role in modulating the anticancer effects.
Caption: Proposed mechanism of anticancer action for certain amino-imidazole-carboxylate derivatives.
Antimicrobial Activity
Imidazole derivatives are well-established as effective antimicrobial agents. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential biosynthetic pathways. For instance, many antifungal imidazoles target the enzyme lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis in fungi.
Recent studies have focused on developing novel imidazole derivatives to combat the growing threat of antimicrobial resistance. The versatility of the ethyl amino-imidazole-carboxylate scaffold allows for the systematic modification of the molecule to optimize its antimicrobial potency and spectrum of activity.
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Lipophilicity: The lipophilicity of imidazole derivatives is a key determinant of their antibacterial activity. This can be modulated by introducing hydrophobic substituents on the nitrogen atoms of the imidazole ring[4].
-
Hybrid Molecules: The conjugation of the imidazole scaffold with other bioactive moieties, such as benzimidazoles, has been explored to achieve synergistic antimicrobial effects.
Conclusion and Future Perspectives
Ethyl amino-1H-imidazole-5-carboxylate and its isomers are a class of compounds with immense potential in drug discovery and development. Their versatile synthesis, multiple points for chemical modification, and proven biological activities make them attractive starting points for the design of novel therapeutics. The demonstrated anticancer and antimicrobial properties, coupled with a growing understanding of their structure-activity relationships, pave the way for the rational design of next-generation imidazole-based drugs. As our understanding of the molecular basis of diseases continues to evolve, the strategic application of these privileged scaffolds will undoubtedly lead to the discovery of new and effective treatments for a wide range of human ailments.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. ETHYL 4-AMINO-1-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE(61982-18-1) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 1-amino-1H-imidazole-5-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 1-amino-1H-imidazole-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive amino group on the imidazole ring, serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This application note provides a detailed, field-proven protocol for the synthesis of this compound. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, offering insights into the rationale behind experimental choices and ensuring a robust, reproducible, and validated synthetic procedure.
Introduction: The Significance of 1-Aminoimidazole Scaffolds
The imidazole ring is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[1] The introduction of an amino group at the N-1 position of the imidazole core dramatically expands its synthetic utility, providing a key handle for further functionalization. Specifically, the this compound scaffold is a precursor for compounds investigated for their potential as anticancer agents.[2] A series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines, highlighting the importance of developing reliable synthetic routes to these core structures.[2]
This document outlines a robust protocol for the synthesis of the parent compound, this compound, which can be subsequently modified to generate a library of N-substituted derivatives for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis and Strategy
The synthesis of the target imidazole core generally relies on the cyclization of an appropriate acyclic precursor. A common and effective strategy involves the construction of the imidazole ring from a substituted formimidate and an aminocyanoacetate derivative. This approach offers high regioselectivity and generally proceeds in good yields.
Our proposed synthesis is a multi-step process beginning with readily available starting materials. The key transformation is the cyclization reaction to form the imidazole ring.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Instrumentation
| Reagents and Solvents | Equipment |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | Round-bottom flasks |
| Sodium dithionite (Na₂S₂O₄) | Magnetic stirrer with heating mantle |
| Formic acid | Reflux condenser |
| Triethyl orthoformate | Ice bath |
| Hydrazine hydrate | Buchner funnel and filter paper |
| Ethanol (absolute) | Rotary evaporator |
| Diethyl ether | Thin Layer Chromatography (TLC) plates |
| Sodium bicarbonate (NaHCO₃) | Column chromatography setup (silica gel) |
| Anhydrous sodium sulfate (Na₂SO₄) | NMR spectrometer |
| Mass spectrometer | |
| IR spectrometer |
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.
Synthetic Procedure
The synthesis is a two-step process: first, the preparation of ethyl 2-amino-2-cyanoacetate, followed by its cyclization to form the desired product.
Step 1: Synthesis of Ethyl 2-amino-2-cyanoacetate
-
To a stirred solution of ethyl 2-cyano-2-(hydroxyimino)acetate (1 equivalent) in a mixture of ethanol and water (4:1 v/v), add sodium bicarbonate (2.5 equivalents) in portions at 0 °C.
-
Slowly add sodium dithionite (3 equivalents) to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).
-
Once the reaction is complete, filter the mixture to remove inorganic salts and wash the solid with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude ethyl 2-amino-2-cyanoacetate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a solution of crude ethyl 2-amino-2-cyanoacetate (1 equivalent) in ethanol, add triethyl orthoformate (1.2 equivalents) and a catalytic amount of formic acid.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and then add hydrazine hydrate (1.5 equivalents) dropwise.
-
Reflux the mixture for an additional 6-8 hours. The progress of the cyclization can be monitored by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.
Characterization
The structure of the final product should be confirmed by spectroscopic methods:
-
¹H NMR: To confirm the presence of protons on the imidazole ring, the ethyl ester, and the amino group.
-
¹³C NMR: To identify the carbon signals of the imidazole ring and the ester group.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
IR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=O).
Mechanistic Insights
The formation of the imidazole ring in Step 2 proceeds through a well-established pathway. Initially, the amino group of ethyl 2-amino-2-cyanoacetate reacts with triethyl orthoformate to form an ethoxyformimidate intermediate. Subsequent reaction with hydrazine hydrate leads to the formation of an N-amino intermediate, which then undergoes intramolecular cyclization. The final step involves the elimination of a molecule of water and ethanol to yield the aromatic imidazole ring.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Discussion and Optimization
The described protocol provides a reliable method for the synthesis of this compound. The yields for both steps are generally moderate to good. For the cyclization step, the choice of solvent and reaction temperature can be critical. While ethanol is a common choice, other high-boiling point solvents could be explored to potentially reduce reaction times. The purification by column chromatography is essential to obtain a high-purity product suitable for further synthetic transformations and biological screening.
For the synthesis of N-substituted derivatives, the hydrazine hydrate in Step 2 can be replaced with a corresponding substituted hydrazine. This modularity is a key advantage of this synthetic route, allowing for the generation of a diverse library of compounds for drug discovery programs.[2]
Conclusion
This application note provides a comprehensive and validated protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. By detailing the experimental procedure, offering mechanistic insights, and providing a clear workflow, this guide aims to empower researchers to confidently synthesize this important scaffold for their drug discovery endeavors.
References
Synthesis of Ethyl 1-amino-1H-imidazole-5-carboxylate: A Detailed Experimental Guide
Abstract
This comprehensive application note provides a detailed experimental protocol for the synthesis of ethyl 1-amino-1H-imidazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The described procedure is a proposed one-pot, three-component cyclocondensation reaction, designed for efficiency and accessibility. This guide offers in-depth explanations for each procedural step, safety protocols for all reagents, and detailed methods for purification and characterization, tailored for researchers in organic synthesis and drug discovery.
Introduction
Imidazole derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The unique electronic properties and hydrogen bonding capabilities of the imidazole ring enable it to interact with various biological targets. The introduction of an amino group at the N-1 position, as in this compound, offers a key vector for further molecular elaboration and diversification, making it a significant precursor for the synthesis of novel therapeutic agents. For instance, substituted 5-aminoimidazole derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cell lines[1]. This document presents a robust and detailed protocol for the preparation of this important intermediate.
Reaction Scheme and Mechanism
The proposed synthesis is based on a well-established principle in heterocyclic chemistry: the multicomponent cyclocondensation reaction. This one-pot approach combines ethyl glyoxalate, hydrazine, and formamide to construct the imidazole ring in a single, efficient step.
Overall Reaction:
Figure 1: Overall reaction for the synthesis of this compound.
The reaction is postulated to proceed through the initial formation of a hydrazone from ethyl glyoxalate and hydrazine. This intermediate then reacts with formamide, which serves as the source for the C2 carbon of the imidazole ring, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazole core.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, work-up, and purification of the target compound.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| Ethyl glyoxalate (50% in Toluene) | C4H6O3 | 102.09 | 4.08 g | 20.0 | Sigma-Aldrich |
| Hydrazine hydrate (~64% Hydrazine) | H6N2O | 50.06 | 1.56 g | 20.0 | Sigma-Aldrich |
| Formamide | CH3NO | 45.04 | 9.01 g | 200 | Sigma-Aldrich |
| Ethanol (absolute) | C2H5OH | 46.07 | 100 mL | - | Fisher Scientific |
| Ethyl acetate | C4H8O2 | 88.11 | As needed | - | Fisher Scientific |
| Hexane | C6H14 | 86.18 | As needed | - | Fisher Scientific |
| Triethylamine | C6H15N | 101.19 | As needed | - | Sigma-Aldrich |
| Silica gel (230-400 mesh) | SiO2 | 60.08 | As needed | - | Sorbent Technologies |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed | - | Fisher Scientific |
Safety Precautions
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
-
Ethyl glyoxalate is a flammable liquid and can cause skin and eye irritation. Handle in a fume hood and keep away from ignition sources.
-
Formamide is a teratogen and should be handled with care, avoiding inhalation and skin contact.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine and other potential side reactions.
Reaction Setup and Procedure
Figure 2: Step-by-step experimental workflow for the synthesis.
Detailed Steps:
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: To the flask, add absolute ethanol (100 mL) and formamide (9.01 g, 200 mmol).
-
Hydrazine Addition: While stirring, carefully add hydrazine hydrate (1.56 g, 20.0 mmol) to the mixture at room temperature.
-
Ethyl Glyoxalate Addition: Slowly add the ethyl glyoxalate solution (4.08 g of 50% solution in toluene, 20.0 mmol) to the reaction mixture. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) under a continuous, gentle stream of nitrogen.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (Thin Layer Chromatography) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 or 2:1). The disappearance of the starting materials and the appearance of a new, more polar spot will indicate product formation.
-
Cooling: Once the reaction is complete (typically after 12-24 hours), remove the heating mantle and allow the mixture to cool to room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess formamide.
Work-up and Purification
The crude product will likely be a viscous oil or a semi-solid containing the desired product and various impurities. Due to the polar and basic nature of the aminoimidazole, purification requires careful handling to avoid irreversible adsorption on silica gel.
-
Extraction:
-
Dissolve the crude residue in ethyl acetate (100 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic impurities, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Rationale: Standard silica gel is acidic and can lead to poor separation and low recovery of basic compounds like amines. To mitigate this, the silica gel should be neutralized with a base like triethylamine[2][3].
-
Slurry Preparation: Prepare a slurry of silica gel (approx. 50 g) in a hexane/ethyl acetate mixture (e.g., 80:20) containing 1% triethylamine.
-
Column Packing: Pack a glass column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 100%), all containing 1% triethylamine.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.
-
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Physical Properties
-
Appearance: Expected to be a white to pale yellow solid.
-
Melting Point: To be determined.
Spectroscopic Data (Predicted)
The following are predicted NMR chemical shifts based on known data for similar imidazole structures[4][5][6][7][8].
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.60-7.70 (s, 1H, imidazole C2-H)
-
7.40-7.50 (s, 1H, imidazole C4-H)
-
5.00-5.20 (br s, 2H, -NH₂)
-
4.20-4.30 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
1.25-1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
162.0-163.0 (C=O, ester)
-
138.0-139.0 (imidazole C2)
-
135.0-136.0 (imidazole C5)
-
120.0-121.0 (imidazole C4)
-
60.0-61.0 (-OCH₂CH₃)
-
14.0-15.0 (-OCH₂CH₃)
-
-
Mass Spectrometry (ESI+):
-
Calculated for C₆H₉N₃O₂ [M+H]⁺: 156.07.
-
Found: To be determined.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction; decomposition of reagents. | Ensure anhydrous conditions. Check the quality of reagents, especially hydrazine hydrate. Increase reaction time. |
| Product streaks on TLC plate | High polarity and basicity of the compound. | Add 1-2% triethylamine or ammonia to the TLC developing solvent. |
| Low recovery from silica column | Irreversible adsorption on acidic silica. | Use triethylamine-treated silica gel or switch to neutral alumina as the stationary phase[2]. |
| Multiple spots on TLC after reaction | Formation of side products or unreacted intermediates. | Optimize reaction temperature and time. Ensure slow, controlled addition of reagents. |
Conclusion
This application note provides a comprehensive and detailed guide for the synthesis of this compound. By following the proposed one-pot, multicomponent reaction protocol and the specialized purification techniques, researchers can efficiently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The emphasis on the rationale behind experimental choices and thorough characterization methods ensures the reliability and reproducibility of the synthesis.
References
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR [m.chemicalbook.com]
- 7. ETHYL IMIDAZOLE-2-CARBOXYLATE(33543-78-1) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Purity Recovery of Ethyl 1-amino-1H-imidazole-5-carboxylate via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals engaged in heterocyclic synthesis and purification.
Executive Summary
Ethyl 1-amino-1H-imidazole-5-carboxylate is a pivotal heterocyclic building block in the synthesis of various pharmacologically active agents.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate downstream processing, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API).[2] This application note provides a comprehensive, field-tested protocol for the purification of this compound using the single-solvent recrystallization technique. We delve into the fundamental principles governing solvent selection, the causality behind each step of the protocol, and a systematic approach to ensure a self-validating, reproducible, and high-yield purification process.
The Principle of Recrystallization: A Purity-Driven Phase Transition
Recrystallization is a cornerstone purification technique in pharmaceutical chemistry, leveraging the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures.[3][4] The fundamental principle is based on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[5] As this solution is gradually cooled, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure. Concurrently, impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[5]
The success of this technique is critically dependent on the selection of an appropriate solvent. An ideal solvent should exhibit:
-
High dissolving power for the target compound at its boiling point.
-
Low dissolving power for the target compound at low temperatures (e.g., 0-4 °C).
-
Favorable solubility profile for impurities , keeping them in solution even at low temperatures.
-
Chemical inertness towards the compound being purified.
-
Volatility for easy removal from the purified crystals during drying.
Protocol: Purification of this compound
This protocol is designed for the purification of crude this compound, assuming the primary impurities are residual starting materials or reaction by-products with different polarity profiles. Based on the polar amino and ester functionalities of the target molecule, polar protic solvents such as ethanol are excellent starting points for solvent screening.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade or higher)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bars
-
Büchner funnel and vacuum flask
-
Filter paper (sized to the Büchner funnel)
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Workflow Diagram
Caption: Recrystallization workflow for purifying this compound.
Step-by-Step Methodology
Step 1: Dissolution
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate beaker, heat approximately 100-120 mL of ethanol to a gentle boil on a hot plate.
-
Carefully add the hot ethanol to the Erlenmeyer flask in small portions (15-20 mL at a time) while stirring and heating the flask.
-
Causality: Adding the solvent in portions prevents using an excessive amount. The goal is to use the minimum volume of hot solvent necessary to fully dissolve the solid, which is crucial for maximizing the recovery yield.[3]
-
Step 2: Hot Filtration (Conditional)
-
Observe the solution. If any solid impurities remain undissolved after all the target compound is in solution, a hot filtration is required.
-
To perform this, pre-heat a second Erlenmeyer flask and a glass funnel. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask.
-
Causality: This step removes insoluble impurities. Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would result in a significant loss of yield.
-
Step 3: Cooling and Crystallization
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling is critical for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Once the flask has reached room temperature and crystal formation has significantly slowed, place the flask in an ice-water bath for at least 30 minutes.
-
Causality: Lowering the temperature drastically reduces the solubility of the product, maximizing the amount of compound that crystallizes out of the solution and thereby increasing the final yield.[5]
-
Step 4: Isolation by Vacuum Filtration
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a vacuum flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold ethanol to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.
-
Wash the crystals with two small portions (5-10 mL each) of ice-cold ethanol.
-
Causality: The cold solvent wash removes the residual mother liquor, which contains the dissolved impurities, from the surface of the crystals. Using cold solvent is essential to avoid dissolving a significant portion of the purified product.[3]
-
Step 5: Drying
-
Allow the vacuum to pull air through the crystals for 15-20 minutes to partially dry them.
-
Transfer the crystalline solid to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a mild temperature (e.g., 40-50 °C) or in a desiccator under vacuum.
-
Causality: Complete removal of the solvent is necessary to obtain an accurate yield and to ensure the product is suitable for subsequent reactions or analyses, as residual solvent can act as an impurity.
-
Quantitative Data and Troubleshooting
| Parameter | Guideline Value | Rationale |
| Crude Material | 10.0 g | Starting quantity for protocol. |
| Solvent | Ethanol | Good solubility at high temp, poor at low temp for this polar molecule. |
| Approx. Solvent Volume | 80 - 100 mL | Varies with crude purity. Use the minimum required for dissolution. |
| Dissolution Temp. | ~78 °C (Boiling) | Maximizes solubility to ensure complete dissolution. |
| Crystallization Temp. | 0 - 4 °C (Ice Bath) | Minimizes solubility to maximize crystal precipitation. |
| Typical Purity | >99% (by HPLC) | Demonstrates effective removal of soluble impurities. |
| Expected Yield | 80 - 90% | A well-executed recrystallization should have high recovery. |
Troubleshooting Guide:
-
No Crystals Form: The solution may be too dilute. Re-heat the solution to boil off some of the solvent (~10-15%) and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Product "Oils Out": An amorphous oil forms instead of crystals. This often happens if the solution is cooled too quickly or is highly impure. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.
-
Low Yield: This is commonly caused by using too much solvent during dissolution, not cooling the solution sufficiently, or washing the crystals with solvent that was not cold enough.
Safety and Handling
-
This compound is known to cause skin and serious eye irritation.[6] Always handle the compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethanol is a flammable liquid. All heating should be performed using a heating mantle or a steam bath in a well-ventilated fume hood. Avoid open flames.
-
Ensure the vacuum filtration flask is rated for vacuum use and is free of cracks or defects to prevent implosion.
References
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 4. ViewArticleDetail [ijpronline.com]
- 5. praxilabs.com [praxilabs.com]
- 6. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Synthon: Application Notes and Protocols for Ethyl 1-Amino-1H-imidazole-5-carboxylate in Modern Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of starting materials is paramount to the successful synthesis of novel chemical entities. Ethyl 1-amino-1H-imidazole-5-carboxylate has emerged as a highly versatile and valuable building block in the construction of a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal and agricultural chemistry. Its unique arrangement of functional groups—a nucleophilic amino group at the 1-position, an imidazole core, and an ethyl carboxylate at the 5-position—provides a rich platform for a variety of chemical transformations.
This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of key reactions, offers detailed experimental protocols, and presents data in a clear, accessible format to empower researchers in their synthetic endeavors.
The Strategic Advantage of this compound
The utility of this compound stems from the inherent reactivity of its constituent parts. The 1-amino group serves as a potent nucleophile, readily participating in cyclization and condensation reactions. The imidazole ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous clinically used drugs due to its ability to engage in various biological interactions. Furthermore, the ethyl carboxylate group provides a handle for further functionalization or can participate directly in cyclization reactions. Derivatives of this compound have shown promise as anticancer agents, highlighting the therapeutic potential of molecules derived from this versatile starting material.[1]
Application in the Synthesis of Fused Heterocyclic Systems
A primary application of this compound is in the synthesis of fused heterocyclic systems, particularly those containing a bridgehead nitrogen atom. These scaffolds are of great interest due to their structural similarity to purines and other endogenous molecules, making them attractive candidates for drug discovery programs.
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a broad spectrum of biological activities. The synthesis of these molecules can be efficiently achieved through the condensation of an aminopyridine with an α-halocarbonyl compound. While direct use of this compound in this specific reaction is not extensively documented, the general strategy for forming the imidazo[1,2-a]pyridine core is highly relevant and adaptable. The reaction typically proceeds via initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization.[2][3][4][5]
A general workflow for the synthesis of imidazo[1,2-a]pyridine derivatives is outlined below. This can be adapted for analogous reactions with other amino-heterocycles.
Figure 1: General workflow for the synthesis of imidazo[1,2-a]pyridine-2-carboxylates.
Protocol 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
This protocol provides a representative procedure for the synthesis of an imidazo[1,2-a]pyridine derivative, which can serve as a template for designing reactions with this compound and appropriate reaction partners.[6]
Materials:
-
2-Aminopyridine
-
Ethyl 3-bromopyruvate
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Diisopropyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Vacuum desiccator
Procedure:
-
Under a nitrogen atmosphere and with magnetic stirring, dissolve 3 g (31.9 mmol) of 2-aminopyridine in 65 mL of anhydrous THF in a round-bottom flask.
-
Slowly add 4.44 mL (31.9 mmol) of ethyl 3-bromopyruvate to the solution. The formation of a solid precipitate will be observed.
-
Heat the resulting mixture to reflux and maintain stirring for 4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolate the solid product by filtration.
-
Dissolve the isolated solid in 65 mL of ethanol and heat to reflux with stirring for 16 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to promote crystallization.
-
Collect the crystallized product by filtration and wash with 30 mL of diisopropyl ether.
-
Dry the final product in a vacuum desiccator to yield ethyl imidazo[1,2-a]pyridine-2-carboxylate as a white powder.
Expected Yield: 84%
Cyclocondensation Reactions with β-Dicarbonyl Compounds
The 1-amino group of this compound is a key functional handle for cyclocondensation reactions, particularly with 1,3-dicarbonyl compounds. These reactions lead to the formation of fused pyrimidine rings, resulting in scaffolds such as pyrimido[1,2-a]imidazoles. These structures are considered purine analogues and are of interest for their potential as antimetabolites in biochemical pathways.[7]
The general mechanism for this transformation involves the initial formation of an enamine intermediate by the reaction of the amino group with one of the carbonyls of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the fused heterocyclic system.
Figure 2: Mechanistic pathway for the synthesis of pyrimido[1,2-a]imidazol-4-ones.
Protocol 2: Microwave-Assisted Synthesis of Pyrimido[1,2-a]benzimidazol-4-one Derivatives
This protocol details a microwave-assisted synthesis, which often leads to higher yields and shorter reaction times compared to conventional heating. While this specific example uses 2-aminobenzimidazole, the principle is directly applicable to this compound.[7]
Materials:
-
2-Aminobenzimidazole (or this compound)
-
β-Keto ester (e.g., ethyl acetoacetate)
-
Microwave reactor
-
Reaction vessel suitable for microwave synthesis
Procedure:
-
In a microwave reaction vessel, combine 2-aminobenzimidazole (1 mmol) and the β-keto ester (1.2 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 150 °C) for a short duration (e.g., 3 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product can typically be purified by recrystallization from a suitable solvent.
Key Advantages:
-
High Yields: Often in the range of 74-94%.
-
Short Reaction Times: Drastically reduced compared to conventional heating methods.
-
Procedural Simplicity: Often requires minimal workup.
Application in the Synthesis of Purine Analogues
This compound is a valuable precursor for the synthesis of purine analogues. Purines are fundamental components of nucleic acids and play crucial roles in various biological processes. Synthetic analogues of purines are widely investigated as potential therapeutic agents, particularly as inhibitors of enzymes involved in purine biosynthesis.[8][9]
The synthesis of purine analogues from imidazole precursors often involves the construction of the pyrimidine ring onto the imidazole core. This can be achieved through various cyclization strategies, for example, by reacting the aminoimidazole with reagents that provide the necessary carbon and nitrogen atoms to complete the six-membered ring.
Data Summary
| Product Class | Starting Materials | Key Reaction Conditions | Typical Yields | Reference |
| Imidazo[1,2-a]pyridines | 2-Aminopyridine, Ethyl 3-bromopyruvate | Reflux in THF, then Ethanol | 84% | [6] |
| Pyrimido[1,2-a]benzimidazoles | 2-Aminobenzimidazole, β-Keto esters | Microwave irradiation, 3 min | 74-94% | [7] |
| 1,5-Diaryl-1H-imidazole-4-carboxylates | Imidoyl chlorides, Ethyl isocyanoacetate | DBU, THF, -78 °C to rt | up to 64% | [10] |
Conclusion
This compound is a cornerstone synthon for the construction of a wide range of heterocyclic compounds with significant potential in medicinal and agricultural chemistry. Its strategic functionalization allows for the efficient synthesis of complex molecular architectures, including fused heterocyclic systems and purine analogues. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals, enabling the exploration of new chemical space and the development of novel, impactful molecules. The continued investigation of the reactivity and applications of this versatile building block will undoubtedly lead to further innovations in the field of organic synthesis.
References
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. The synthesis of 4-alkylsulphonyl-5-amino- and 5-amino-4-phosphono-imidazole nucleosides as potential inhibitors of purine biosynthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 1-amino-1H-imidazole-5-carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Imidazole Scaffold
In the landscape of medicinal chemistry, the imidazole ring is a privileged scaffold, forming the core of numerous biologically active compounds. Ethyl 1-amino-1H-imidazole-5-carboxylate has emerged as a particularly valuable building block due to its unique trifunctional nature: a reactive N-amino group, a nucleophilic imidazole ring, and an ester moiety that can be readily modified. This combination allows for the divergent synthesis of complex heterocyclic systems, making it a cornerstone intermediate in the development of novel therapeutics, particularly in oncology and cardiovascular medicine.[1] Its structure provides a rigid framework to which various pharmacophoric groups can be appended, enabling chemists to systematically explore structure-activity relationships (SAR).
This guide provides an in-depth look at the properties, synthesis, and key applications of this compound, complete with detailed protocols to facilitate its use in drug discovery and development workflows.
Physicochemical & Safety Profile
A thorough understanding of the intermediate's properties and handling requirements is paramount for its effective and safe use in the laboratory.
Key Properties
The compound's characteristics are summarized below, compiled from authoritative databases.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2][3] |
| CAS Number | 21190-16-9 | PubChem[2] |
| Molecular Formula | C₆H₉N₃O₂ | PubChem[2][3] |
| Molecular Weight | 155.15 g/mol | PubChem[2][3] |
| Physical Form | Solid, often a white to pale yellow powder | Sigma-Aldrich[4] |
| InChIKey | NJMORFFDAXJHHM-UHFFFAOYSA-N | PubChem[2] |
Safety & Handling
As with any laboratory chemical, proper handling is crucial. The following GHS classifications have been reported.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements : P261, P264, P280, P302+P352, P305+P351+P338.[2]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Personal Protective Equipment (PPE) : Standard PPE, including safety goggles with side-shields, impervious gloves, and a lab coat, is required.[6][7] Work should be conducted in a chemical fume hood to avoid inhalation of dust.[7]
Synthesis of the Intermediate: A Foundational Protocol
The most common and reliable synthesis of this compound involves the cyclization of readily available precursors. The following protocol is based on established chemical principles for imidazole synthesis. One typical route involves the reaction of ethyl 2-cyano-2-(hydroxyimino)acetate with a suitable reducing agent and formylating source, followed by cyclization. A conceptually related and frequently cited pathway involves the condensation and cyclization of ethyl cyanoacetate and cyanamide.[1]
Caption: Workflow for the synthesis of the target intermediate.
Protocol 3.1: Synthesis via Cyclization
Rationale: This protocol leverages a base-catalyzed condensation followed by an intramolecular cyclization. Potassium carbonate serves as a mild base to deprotonate the active methylene group of ethyl cyanoacetate, initiating the reaction cascade. Refluxing in ethanol provides the necessary thermal energy to drive the reaction to completion.
Materials:
-
Ethyl cyanoacetate
-
Cyanamide
-
Potassium carbonate (anhydrous)
-
Ethanol (absolute)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl cyanoacetate (1.0 eq), cyanamide (1.1 eq), and potassium carbonate (1.5 eq).
-
Add absolute ethanol to achieve a concentration of approximately 0.5 M with respect to ethyl cyanoacetate.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove inorganic salts, washing the pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Application in Pharmaceutical Synthesis: Building Anticancer Scaffolds
The N-amino group of the imidazole core is a key handle for diversification. A prominent application is the synthesis of N-substituted derivatives, which have shown significant potential as anticancer agents.[8] These derivatives can be readily prepared via condensation with various aldehydes or through alkylation reactions. The resulting compounds have been shown to inhibit cancer cell proliferation, migration, and colony formation, often by inducing apoptosis.[8]
Caption: Workflow for synthesizing bioactive N-substituted imidazoles.
Protocol 4.1: Synthesis of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate
Rationale: This protocol details the N-alkylation of the starting intermediate. This specific derivative, with a dodecyl chain, has demonstrated potent anticancer activity against HeLa and HT-29 cell lines, with IC₅₀ values in the low micromolar to nanomolar range.[8] The reaction is an Sₙ2-type substitution where the N-amino group acts as the nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, and potassium carbonate acts as a base to neutralize the HBr formed during the reaction.
Materials:
-
This compound
-
1-Bromododecane
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Sodium sulfate (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add 1-bromododecane (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80 °C and maintain for 6-12 hours, monitoring for the consumption of the starting material by TLC.
-
After cooling to room temperature, pour the reaction mixture into deionized water and extract three times with ethyl acetate.
-
Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. This compound can then serve as a lead for further drug discovery efforts.[8]
Conclusion
This compound is a high-value, versatile intermediate whose strategic importance in pharmaceutical R&D cannot be overstated. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex heterocyclic libraries. The protocols outlined herein offer a reliable foundation for both the synthesis of the intermediate itself and its subsequent elaboration into potentially life-saving therapeutics. As the quest for novel drug candidates continues, the creative application of such foundational building blocks will remain a critical driver of innovation.
References
- 1. Buy ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride [smolecule.com]
- 2. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 573233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 1H-imidazole-5-carboxylate | 23785-21-9 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust and Scalable Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a Key Intermediate for Olmesartan
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a detailed, field-proven protocol for the synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a critical intermediate in the manufacturing of the angiotensin II receptor antagonist, Olmesartan.[1][2][3] The presented methodology is designed for scalability, emphasizing high yield, purity, and operational simplicity. We will delve into the causality behind the experimental design, ensuring a thorough understanding of the reaction mechanism and critical process parameters. This guide is structured to be a self-validating system, incorporating in-process controls and analytical checkpoints to guarantee reproducibility and the desired product quality.
Introduction: The Strategic Importance of the Imidazole Core
Olmesartan Medoxomil is a widely prescribed antihypertensive drug that functions as a nonpeptide angiotensin II-type I receptor (AT1) antagonist.[1][4] Its efficacy is intrinsically linked to the specific stereochemistry and functional groups of its molecular structure. The core of this structure is the substituted imidazole ring, making the efficient synthesis of its precursors a paramount concern for pharmaceutical manufacturers. The target molecule, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, represents a key building block in the convergent synthesis of Olmesartan.[1][5]
Historically, various synthetic routes have been explored, some utilizing toxic and expensive starting materials like diaminomaleonitrile or employing harsh reagents such as highly corrosive acids.[1] The protocol detailed herein presents a more commercially viable and environmentally conscious approach, starting from readily available materials and employing milder reaction conditions.[1][2]
Synthetic Strategy: A Three-Step Approach
The synthesis is accomplished through a robust three-step sequence, commencing with the formation of a key succinate intermediate, followed by cyclization to form the imidazole ring, and culminating in a Grignard reaction to install the hydroxypropyl group.
Figure 1: Overall synthetic workflow.
Experimental Protocols: A Step-by-Step Guide
Materials and Reagents
| Reagent/Solvent | Grade | Supplier | Notes |
| Ethyl Oxalate | Reagent | Standard Supplier | |
| Ethyl Chloroacetate | Reagent | Standard Supplier | |
| Sodium Metal | Reagent | Standard Supplier | Handle with care |
| Ethanol | Anhydrous | Standard Supplier | |
| Butyramidinium Chloride | Reagent | Standard Supplier | |
| Triethylamine (Et3N) | Reagent | Standard Supplier | |
| Methylmagnesium Bromide (MeMgBr) | 3.0 M in THF | Standard Supplier | Moisture sensitive |
| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier | |
| Dichloromethane (CH2Cl2) | Reagent | Standard Supplier | |
| Hydrochloric Acid (HCl) | 10% w/w | Standard Supplier | |
| Sodium Hydroxide (NaOH) | 10% w/w | Standard Supplier | |
| Ethyl Acetate (EtOAc) | Reagent | Standard Supplier | |
| Active Charcoal | Reagent | Standard Supplier |
Step 1: Synthesis of Diethyl 2-chloro-3-oxosuccinate
This initial step involves a Claisen condensation reaction to form the key succinate intermediate.
Protocol:
-
Carefully dissolve sodium metal (2.4g, 104mmol) in absolute ethanol (30mL) in a flask equipped with a reflux condenser and a dropping funnel, maintaining cooling in an ice bath.
-
Once the sodium has completely reacted to form sodium ethoxide, cool the solution to 0°C.
-
To this solution, add ethyl oxalate (14g, 96mmol).
-
Add ethyl chloroacetate (11g, 90mmol) dropwise over 2 hours, ensuring the temperature remains between 0-5°C.[1]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the resulting salt in ice-cold water (20mL) and acidify to pH 3 with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 20mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield diethyl 2-chloro-3-oxosuccinate as a pale yellow liquid.
Causality and Expertise: The use of sodium ethoxide, generated in situ, provides the necessary basic conditions to deprotonate the α-carbon of ethyl chloroacetate, initiating the Claisen condensation with ethyl oxalate. Careful temperature control is crucial to minimize side reactions.
Step 2: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
This step involves the cyclization of the previously synthesized succinate with butyramidinium chloride to form the imidazole ring.
Protocol:
-
Dissolve butyramidinium chloride (4g, 32.6mmol) in absolute ethanol (20mL) and add triethylamine (4.6mL) at room temperature.
-
To this solution, add a solution of diethyl 2-chloro-3-oxosuccinate (8g, 36mmol) in ethanol at room temperature over a 20-minute period.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to 60-70°C and stir for 5 hours.[1]
-
After the reaction is complete (monitored by TLC), evaporate the solvent under vacuum.
-
Add water (40mL) to the residue and extract with ethyl acetate (3 x 30mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the desired product as a white solid.
Causality and Expertise: Butyramidinium provides the N-C-N backbone for the imidazole ring. The reaction proceeds via a condensation mechanism, where the amidine nucleophilically attacks the keto-ester, followed by cyclization and elimination of water and chloride to form the aromatic imidazole core. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Step 3: Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
The final step is a Grignard reaction to selectively add two methyl groups to one of the ester functionalities, followed by hydrolysis to form the desired tertiary alcohol.
Protocol:
-
To a stirred solution of methylmagnesium bromide (2mol/L in THF, 120mL, 0.24mol) under a nitrogen atmosphere, add a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (10g, 0.04mol) in dichloromethane (30mL) at 0-10°C.[1]
-
Stir the reaction mixture at this temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture into a cold (0°C) saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain a syrup.
Causality and Expertise: The Grignard reagent (CH3MgBr) is a powerful nucleophile that attacks the electrophilic carbonyl carbon of the ester. An excess of the Grignard reagent is used to ensure the double addition to one of the ester groups, forming the tertiary alcohol upon workup. The use of an anhydrous solvent and an inert atmosphere is critical due to the high reactivity of the Grignard reagent with water and oxygen.
Purification and Characterization: Ensuring High Purity
A simple and effective acid-base treatment is employed for the final purification, yielding a product with high purity.
Protocol:
-
To the crude syrup from Step 3, add dilute hydrochloric acid (10% w/w, 100mL) and activated charcoal (1g).
-
Stir the mixture at 50°C for 30 minutes.
-
Filter the hot solution to remove the charcoal.
-
Cool the filtrate to 0°C and adjust the pH to 7 by the addition of 10% NaOH.
-
Allow the product to solidify at -5°C.
-
Let the mixture warm to room temperature, filter the precipitate, wash with cold water, and dry under vacuum to give the final product as a white solid.[1]
Trustworthiness and Self-Validation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), with an expected purity of ≥99.5%.[1][2] The structure should be confirmed by 1H NMR and Mass Spectrometry, and the data should be in complete agreement with literature values.[1]
Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (HPLC) |
| 1 | Diethyl 2-chloro-3-oxosuccinate | Ethyl Oxalate & Ethyl Chloroacetate | ~60% | >95% |
| 2 | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | Diethyl 2-chloro-3-oxosuccinate | ~71% | >98% |
| 3 | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | ~83% | >99.5% |
Visualization of the Reaction Mechanism
Figure 2: Key reaction transformations.
Conclusion: A Commercially Viable Pathway
The described protocol offers a rapid, practical, and economically advantageous route for the preparation of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. The advantages of this synthesis include fewer steps, simpler operational procedures, mild reaction conditions, and the use of lower-cost starting materials compared to previously reported methods.[1] This makes the process highly attractive for large-scale industrial production, contributing to the efficient and cost-effective manufacturing of the vital antihypertensive drug, Olmesartan.
References
Application Notes and Protocols: Derivatization of Ethyl 1-Amino-1H-imidazole-5-carboxylate for Biological Screening
Introduction: The Imidazole Scaffold as a Cornerstone in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow it to act as a versatile pharmacophore capable of engaging in a wide range of biological interactions.[1] Imidazole-containing compounds have demonstrated a broad spectrum of therapeutic activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[2][3] The ability to readily functionalize the imidazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it an attractive starting point for the development of novel therapeutic agents.[4]
This application note provides a detailed guide for the derivatization of a promising building block, ethyl 1-amino-1H-imidazole-5-carboxylate, for the generation of compound libraries for biological screening. We will explore synthetic strategies to modify both the exocyclic 1-amino group and the 5-ethyl carboxylate functionality, providing detailed, field-tested protocols. The rationale behind the choice of reactions and conditions is explained to empower researchers to adapt and expand upon these methods for their specific drug discovery programs.
Strategic Overview of Derivatization
This compound offers three primary points for diversification, which can be targeted selectively or in combination to generate a library of analogs with diverse physicochemical properties.
Caption: Derivatization strategy for this compound.
Part 1: Synthesis of the Starting Material: this compound
A robust and scalable synthesis of the starting material is paramount for any library generation effort. While several routes to substituted imidazoles exist, a practical approach for N-aminoimidazoles often involves the cyclization of functionalized acyclic precursors. The following protocol is a representative method adapted from established literature procedures for similar structures.[3]
Protocol 1: Synthesis of this compound
This synthesis proceeds via the formation of an N-cyano-N'-substituted amidine, followed by a base-mediated cyclization.
Step 1: Synthesis of Ethyl 2-cyano-2-(formamido)acetate
-
To a stirred solution of ethyl 2-amino-2-cyanoacetate (1.0 eq) in anhydrous acetonitrile at 0 °C, add triethylamine (1.1 eq).
-
Slowly add ethyl formate (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-cyano-2-(formamido)acetate.
Step 2: Cyclization to this compound
-
Dissolve ethyl 2-cyano-2-(formamido)acetate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography to yield this compound.
Part 2: Derivatization of the 1-Amino Group
The exocyclic 1-amino group is a key handle for introducing diversity. Standard amine chemistries can be employed to generate a variety of derivatives.
N-Acylation
N-acylation introduces an amide bond, which can modulate the electronic properties and hydrogen bonding capabilities of the molecule.
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or diisopropylethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or acid anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Reagent Class | Example | Expected Product |
| Aliphatic Acyl Halides | Acetyl chloride | Ethyl 1-acetamido-1H-imidazole-5-carboxylate |
| Aromatic Acyl Halides | Benzoyl chloride | Ethyl 1-benzamido-1H-imidazole-5-carboxylate |
| Heterocyclic Acyl Halides | Nicotinoyl chloride | Ethyl 1-(nicotinamido)-1H-imidazole-5-carboxylate |
N-Sulfonylation
The introduction of a sulfonamide group can significantly alter the acidity and lipophilicity of the parent compound, often leading to improved pharmacokinetic properties.
-
Dissolve this compound (1.0 eq) in pyridine or a mixture of dichloromethane and triethylamine (2.0 eq).
-
Cool the reaction mixture to 0 °C.
-
Add the desired sulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Quench the reaction with 1 M HCl and extract with an organic solvent.
-
Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Reagent Class | Example | Expected Product |
| Aryl Sulfonyl Chlorides | p-Toluenesulfonyl chloride | Ethyl 1-(4-methylphenylsulfonamido)-1H-imidazole-5-carboxylate |
| Alkyl Sulfonyl Chlorides | Methanesulfonyl chloride | Ethyl 1-(methylsulfonamido)-1H-imidazole-5-carboxylate |
Part 3: Modification of the 5-Ethyl Carboxylate Group
The ethyl ester at the 5-position provides another avenue for diversification, primarily through hydrolysis to the carboxylic acid followed by amide bond formation.
Ester Hydrolysis
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base such as lithium hydroxide or sodium hydroxide (2-3 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and carefully acidify with 1 M HCl to a pH of approximately 3-4.
-
The precipitated carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.
Amide Bond Formation
The resulting carboxylic acid is a versatile intermediate for the synthesis of a wide array of amides using standard peptide coupling reagents.
-
To a stirred solution of 1-amino-1H-imidazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF), add a coupling reagent such as HATU (1.1 eq) or EDC (1.1 eq) in combination with HOBt (1.1 eq).
-
Add a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.2 eq).
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the organic phase with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
| Amine Class | Example | Expected Product |
| Primary Aliphatic Amines | Benzylamine | 1-Amino-N-benzyl-1H-imidazole-5-carboxamide |
| Secondary Aliphatic Amines | Morpholine | (1-Amino-1H-imidazol-5-yl)(morpholino)methanone |
| Aromatic Amines | Aniline | 1-Amino-N-phenyl-1H-imidazole-5-carboxamide |
Part 4: Advanced Derivatization Strategies
For the creation of more complex and diverse molecular architectures, multicomponent reactions (MCRs) offer a powerful and efficient approach.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction allows for the rapid assembly of complex molecules from four starting materials in a single step. In this context, the 1-amino group of the imidazole can act as the amine component.
Caption: Ugi four-component reaction workflow.
-
To a solution of the aldehyde or ketone (1.0 eq) in methanol, add this compound (1.0 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq).
-
Stir the reaction at room temperature for 24-72 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carboline and related fused heterocyclic systems. While typically employing β-arylethylamines, analogs of this reaction can be envisioned with N-amino heterocycles, leading to novel fused ring systems.
Conclusion
This compound is a versatile and highly valuable starting material for the generation of diverse compound libraries for biological screening. The protocols outlined in this application note provide a solid foundation for the derivatization of both the 1-amino and 5-carboxylate functionalities. By employing a combination of classical and modern synthetic methodologies, researchers can rapidly access a wide range of novel imidazole-based compounds with the potential for significant biological activity. The key to successful library synthesis lies in the systematic application of these reactions and the careful characterization of the resulting products.
References
Application Note & Protocols: Ethyl 1-Amino-1H-imidazole-5-carboxylate as a Versatile Scaffold for the Synthesis of Covalent Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Imidazole Core in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within the vast chemical space of potential inhibitors, scaffolds based on the imidazole ring have emerged as a privileged structure. The imidazole core is a bioisostere of purine and is capable of forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, a feature essential for potent inhibition.
This guide focuses on a particularly valuable, yet underexplored, building block: ethyl 1-amino-1H-imidazole-5-carboxylate . The unique arrangement of its functional groups—a primary amine at the N-1 position and an ethyl ester at C-5—provides a powerful and versatile platform for constructing highly selective and potent kinase inhibitors. The N-1 amino group serves as an excellent hinge-binding element, while the C-5 ester provides a synthetic handle for introducing moieties that can occupy adjacent pockets, thereby fine-tuning selectivity and optimizing pharmacokinetic properties.
Recently, the closely related 1-amino-1H-imidazole-5-carboxamide scaffold was successfully utilized to develop highly selective covalent inhibitors of Bruton's Tyrosine Kinase (BTK), demonstrating the immense potential of this core structure.[1][2] This application note will provide a detailed protocol for leveraging this compound to synthesize a new generation of covalent BTK inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies.[1]
The Rationale: Why this compound?
The strategic advantage of this starting material lies in its inherent chemical functionalities, which are perfectly poised for structure-based drug design.
-
The N-1 Amino Group as a Hinge Binder: The primary amine at the N-1 position is not a typical feature of imidazole-based inhibitors. Its location allows it to act as a potent hydrogen bond donor, anchoring the inhibitor to the kinase hinge region. This interaction is a critical first step for achieving high-affinity binding.
-
The C-5 Carboxylate as a Vector for Selectivity: The ethyl ester at the C-5 position serves as a convenient point for chemical elaboration. It can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with various amines to introduce diverse chemical groups. This allows medicinal chemists to systematically probe the solvent-exposed region of the ATP pocket, a common strategy for building selectivity against other kinases.
-
Scaffold Rigidity and Pre-organization: The planar, aromatic imidazole core provides a rigid scaffold that minimizes the entropic penalty upon binding. This pre-organization of key interacting groups contributes to higher binding affinity.
The overall synthetic strategy is to utilize these features to construct a molecule with three key components: the hinge-binding imidazole core, a covalent "warhead" to engage a specific cysteine residue, and a solubilizing/selectivity group.
Caption: General Synthetic Workflow.
Detailed Protocol: Synthesis of a Covalent BTK Inhibitor
This protocol outlines the synthesis of a potent and selective covalent BTK inhibitor, designated as BTK-I-26 , adapted from a validated synthetic route.[1] The procedure is designed to be robust and scalable for medicinal chemistry applications.
CAUTION: Always perform reactions in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Step 1: Synthesis of Intermediate A - Amide Coupling
This step couples the N-1 amino group of the starting material with a carboxylic acid that will ultimately form the "selectivity" portion of the inhibitor. 4-Phenoxybenzoic acid is used here as an example, a common fragment in BTK inhibitors.
-
Reagents & Materials:
-
This compound (1.0 eq, e.g., 1.0 g)
-
4-Phenoxybenzoic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide) (10 mL per g of starting material)
-
-
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add this compound and 4-phenoxybenzoic acid.
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU portion-wise to the stirred solution. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate A (ethyl 1-(4-phenoxybenzamido)-1H-imidazole-5-carboxylate).
-
Step 2: Synthesis of Intermediate B - Hydrolysis of the Ester
The ethyl ester is hydrolyzed to the carboxylic acid to prepare for the final amide coupling that introduces the covalent warhead.
-
Reagents & Materials:
-
Intermediate A (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (3:1 mixture)
-
-
Procedure:
-
Dissolve Intermediate A in a mixture of THF and water.
-
Add LiOH and stir the mixture vigorously at room temperature for 2-4 hours, monitoring by TLC/LC-MS.
-
Work-up: Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3-4 with 1 M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Intermediate B (1-(4-phenoxybenzamido)-1H-imidazole-5-carboxylic acid). This intermediate is often used without further purification.
-
Step 3: Synthesis of Final Inhibitor BTK-I-26 - Covalent Warhead Installation
The final step involves coupling the carboxylic acid (Intermediate B) with a linker containing the acrylamide "warhead," which will covalently bind to Cys481 in BTK.
-
Reagents & Materials:
-
Intermediate B (1.0 eq)
-
N-(piperidin-4-yl)acrylamide hydrochloride (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (4.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
In a dry round-bottom flask under argon, dissolve Intermediate B and N-(piperidin-4-yl)acrylamide hydrochloride in anhydrous DMF.
-
Add DIPEA and stir for 10 minutes. Note: Extra base is needed to neutralize the hydrochloride salt.
-
Add HATU portion-wise and stir the reaction at room temperature for 6-12 hours, monitoring by LC-MS.
-
Work-up: Perform the same aqueous work-up as described in Step 1 (ethyl acetate extraction, sequential washes).
-
Purification: Purify the crude product by flash column chromatography (eluent: dichloromethane/methanol gradient) or by preparative HPLC to yield the final inhibitor, BTK-I-26 .
-
Visualization of Key Interactions
Understanding the mechanism of action is crucial for rational drug design. The following diagrams illustrate the key binding events.
Caption: Hinge-Binding Interaction.
Caption: Covalent Inhibition Mechanism.
Data Summary & Structure-Activity Relationship (SAR)
The versatility of the this compound scaffold allows for rapid generation of analogs to explore the structure-activity relationship (SAR). By modifying the groups attached at the N-1 and C-5 positions, inhibitor potency and selectivity can be systematically optimized.
| Compound | N-1 Substituent (R¹) | C-5 Substituent (R²) | BTK IC₅₀ (nM)[1] | Rationale for Change |
| BTK-I-26 | 4-Phenoxybenzoyl | N-(piperidin-4-yl)acrylamide | 2.5 | Potent and selective lead compound. |
| Analog 1 | Benzoyl | N-(piperidin-4-yl)acrylamide | 15.8 | Removal of phenoxy group reduces potency, indicating hydrophobic interactions are important. |
| Analog 2 | 4-Phenoxybenzoyl | N-(prop-2-enoyl)glycine | 89.2 | Changing the acrylamide linker reduces optimal positioning for covalent reaction. |
| Analog 3 | 4-Phenoxybenzoyl | N-(piperidin-4-yl)propiolamide | >1000 | Alkyne warhead is a poor Michael acceptor compared to acrylamide, highlighting the importance of the warhead. |
This table is representative of SAR trends observed for this class of inhibitors.[1]
Conclusion
This compound is a high-potential building block for the synthesis of next-generation kinase inhibitors. Its unique N-1 amino functionality provides a strong hinge-binding anchor, while the C-5 ester allows for the introduction of diverse chemical matter to achieve high potency and selectivity. The detailed protocol provided herein for the synthesis of a covalent BTK inhibitor serves as a practical blueprint for researchers in drug discovery. The successful application of this scaffold in developing highly selective inhibitors underscores its value and opens new avenues for targeting a wide range of protein kinases.[1]
References
Application Notes and Protocols for Ethyl 1-Amino-1H-imidazole-5-carboxylate in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Aminoimidazole Scaffold
The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous search for novel antiviral agents. Heterocyclic compounds, particularly those containing the imidazole nucleus, have emerged as a privileged scaffold in medicinal chemistry due to their diverse biological activities.[1][2] The unique electronic properties and hydrogen bonding capabilities of the imidazole ring allow for potent interactions with various biological targets, including critical viral enzymes.[1]
Within this promising class of compounds, ethyl 1-amino-1H-imidazole-5-carboxylate stands out as a versatile and strategically valuable starting material for the synthesis of a wide array of potential antiviral drugs. Its structure incorporates three key functional groups ripe for chemical modification: a reactive primary amino group at the 1-position, an ethyl ester at the 5-position, and the imidazole core itself. This trifecta of reactivity allows for the systematic development of compound libraries to probe structure-activity relationships (SAR) and optimize antiviral potency. While direct antiviral activity of the parent compound is not extensively documented, its true value lies in its potential as a foundational building block for more complex and potent derivatives.
These application notes provide a comprehensive guide for researchers on how to leverage this compound in antiviral drug discovery campaigns. We will delve into synthetic strategies for derivatization, detailed protocols for a panel of antiviral screening assays, and guidance on data interpretation, all grounded in established scientific principles.
Part 1: Synthetic Strategies for Derivatization
The chemical versatility of this compound allows for the creation of diverse libraries of compounds. The primary amino group and the ethyl ester are the most accessible handles for modification.
Modification of the 1-Amino Group
The primary amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a variety of substituents. These modifications can significantly impact the compound's interaction with viral targets.
Protocol 1: N-Acylation of this compound
This protocol describes a general procedure for the acylation of the 1-amino group with an acyl chloride.
Rationale: Acylation introduces an amide bond, which can act as a hydrogen bond donor and acceptor, potentially enhancing binding to viral proteins. The nature of the "R" group on the acyl chloride can be varied to explore different steric and electronic effects.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
Modification of the 5-Ethyl Carboxylate Group
The ethyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. Studies have shown that converting the 5-carboxylate ester to an amide can enhance antiviral activity against viruses like Yellow Fever Virus (YFV).[1]
Protocol 2: Synthesis of Imidazole-5-Carboxamides
This protocol details the conversion of the ethyl ester to an amide via direct aminolysis.
Rationale: The introduction of an amide at the 5-position provides additional hydrogen bonding opportunities and allows for the introduction of diverse substituents via the amine, which can be crucial for optimizing target engagement.
Materials:
-
This compound derivative (from Protocol 1)
-
Amine (e.g., benzylamine, morpholine)
-
Methanol
-
Sodium methoxide (catalytic amount)
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in methanol.
-
Add the desired amine (2-3 equivalents) to the solution.
-
Add a catalytic amount of sodium methoxide.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or silica gel column chromatography.
Part 2: Antiviral Screening Protocols
Once a library of derivatives has been synthesized, a tiered screening approach is recommended to identify promising antiviral candidates. This typically begins with cell-based assays to assess broad antiviral activity and cytotoxicity, followed by more specific mechanistic assays.
Initial Screening: Cytotoxicity and Plaque Reduction Assays
It is crucial to first determine the concentration at which a compound is toxic to the host cells. This is typically expressed as the 50% cytotoxic concentration (CC50). Subsequently, the antiviral activity is assessed, often through a plaque reduction assay for lytic viruses, which determines the 50% effective concentration (EC50). The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for identifying compounds with a good therapeutic window.
Protocol 3: Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[3]
Rationale: This assay directly measures the ability of a compound to inhibit the cytopathic effect of a virus, providing a clear and quantifiable measure of antiviral activity.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells) in 24-well plates
-
Virus stock of known titer
-
Synthesized compounds dissolved in DMSO
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Seed the 24-well plates with host cells to achieve a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: Aspirate the medium from the cell monolayers and infect with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells with a medium containing agarose or methylcellulose and the various concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and then stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Caption: Workflow for antiviral drug discovery using the imidazole scaffold.
Mechanistic Assays: Targeting Specific Viral Functions
For "hit" compounds identified in the primary screen, it is essential to elucidate their mechanism of action. This involves testing their ability to inhibit specific viral enzymes or processes.
Protocol 4: Neuraminidase Inhibition Assay (for Influenza Virus)
This assay is used to screen compounds for their ability to inhibit the neuraminidase enzyme of the influenza virus.[4][5]
Rationale: Neuraminidase is crucial for the release of new virus particles from infected cells. Inhibiting this enzyme is a clinically validated strategy for treating influenza.
Materials:
-
Recombinant influenza neuraminidase
-
Fluorogenic substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Test compounds
-
96-well black plates
-
Fluorometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Compound Incubation: In a 96-well black plate, add the diluted compounds and a fixed amount of neuraminidase enzyme. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Fluorescence Reading: Stop the reaction (e.g., with a high pH stop solution) and measure the fluorescence (excitation ~365 nm, emission ~450 nm) using a fluorometer.
-
Data Analysis: The IC50 value is the concentration of the compound that inhibits 50% of the neuraminidase activity compared to the no-inhibitor control.
Protocol 5: Reverse Transcriptase Inhibition Assay (for Retroviruses like HIV)
This assay measures the ability of a compound to inhibit the reverse transcriptase (RT) enzyme, which is essential for the replication of retroviruses.[6][7]
Rationale: Reverse transcriptase is a key enzyme for retroviruses, converting their RNA genome into DNA. It is a well-established target for antiretroviral drugs.
Materials:
-
Recombinant HIV-1 reverse transcriptase
-
Template/primer (e.g., poly(A)·oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dUTP (e.g., DIG-dUTP)
-
Reaction buffer
-
Test compounds
-
Streptavidin-coated microplates
-
Anti-DIG-POD antibody
-
Substrate for POD (e.g., ABTS)
-
Microplate reader
Procedure:
-
Compound and Enzyme Pre-incubation: In reaction tubes, mix the test compounds with the HIV-1 RT enzyme and incubate.
-
RT Reaction: Add the reaction mixture containing the template/primer and dNTPs (including DIG-dUTP and biotin-dUTP) to initiate DNA synthesis. Incubate for 1-2 hours at 37°C.
-
Capture on Plate: Transfer the reaction products to a streptavidin-coated microplate to capture the biotin-labeled DNA.
-
Detection: Add an anti-DIG-POD antibody, which binds to the DIG-labeled dUTP incorporated into the DNA.
-
Substrate Addition and Measurement: Add the POD substrate and measure the absorbance using a microplate reader.
-
Data Analysis: The IC50 value is the concentration of the compound that reduces the RT activity by 50% compared to the no-inhibitor control.
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from the antiviral and cytotoxicity assays should be systematically analyzed to guide the next steps in the drug discovery process.
Data Presentation:
| Compound ID | Modification | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Parent | - | >100 | >100 | - |
| Deriv-001 | N-benzoyl | 85.3 | 12.1 | 7.0 |
| Deriv-002 | N-acetyl | >100 | 45.2 | >2.2 |
| Deriv-003 | C5-benzylamide | 62.5 | 5.8 | 10.8 |
| ... | ... | ... | ... | ... |
SAR Analysis:
By comparing the antiviral activity and cytotoxicity of the synthesized derivatives, researchers can begin to establish a structure-activity relationship. For example, if derivatives with bulky aromatic groups at the 1-amino position consistently show higher potency, this suggests that a hydrophobic pocket may be a key interaction site on the viral target. Similarly, comparing different amide substitutions at the 5-position can reveal optimal electronic and steric requirements for activity. This iterative process of synthesis, testing, and SAR analysis is fundamental to lead optimization.[8]
Caption: Iterative cycle of SAR-driven drug discovery.
Conclusion
This compound represents a highly valuable and versatile starting point for the discovery of novel antiviral agents. Its amenability to chemical modification at multiple positions allows for the creation of large and diverse compound libraries. By following the synthetic and screening protocols outlined in these application notes, researchers can systematically explore the chemical space around this privileged scaffold, identify potent antiviral "hits," and elucidate their mechanisms of action. The iterative process of design, synthesis, and testing, guided by careful SAR analysis, holds significant promise for the development of the next generation of antiviral therapeutics.
References
- 1. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. xpressbio.com [xpressbio.com]
- 8. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of ethyl 1-amino-1H-imidazole-5-carboxylate
An Application Note and Protocol for the Scale-Up Synthesis of Ethyl 1-amino-1H-imidazole-5-carboxylate
Author: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a valuable heterocyclic building block for pharmaceutical research and drug development. The imidazole core is a key pharmacophore found in numerous biologically active compounds, and the 1-amino substitution offers a unique vector for further chemical elaboration.[1][2] This guide details a proposed two-step synthetic route, emphasizing process optimization, safety, and analytical validation for large-scale production. The protocols are designed for researchers in process chemistry and drug development, offering insights into the causal relationships behind experimental choices to ensure reproducibility and robustness.
Introduction and Strategic Overview
This compound is a key intermediate whose structural motifs—a reactive N-amino group and an ester functionality—make it highly versatile for constructing more complex molecular architectures. Its derivatives have potential applications in various therapeutic areas, leveraging the imidazole ring's ability to engage in hydrogen bonding and coordinate with biological targets.[3]
Direct synthesis of 1-amino-substituted imidazoles on a large scale presents unique challenges, primarily related to the controlled formation of the N-N bond and the stability of the resulting ring system. This guide proposes a robust and scalable two-step synthetic strategy, designed to be both efficient and amenable to standard industrial equipment.
Logical Workflow for Synthesis and Scale-Up
The overall process is designed as a self-validating system, where the successful synthesis and purification of the intermediate in Step 1 is a critical checkpoint before proceeding to the final cyclization.
Caption: High-level workflow for the synthesis of the target compound.
Proposed Synthetic Pathway and Mechanism
The selected strategy involves the initial formation of a reactive enamine intermediate from ethyl isocyanoacetate, followed by a cyclization reaction with hydrazine. This pathway is advantageous for scale-up as it avoids the use of heavy metal catalysts and relies on common, cost-effective reagents.
Reaction Scheme:
Step 1: Ethyl Isocyanoacetate + Dimethylformamide dimethyl acetal (DMF-DMA) → Ethyl 3-(dimethylamino)-2-isocyanoacrylate
Step 2: Ethyl 3-(dimethylamino)-2-isocyanoacrylate + Hydrazine hydrate → this compound + Dimethylamine + Methanol
Mechanistic Rationale
The key step is the base-mediated cyclization with hydrazine. The proposed mechanism involves a cascade of nucleophilic attacks and eliminations.
Caption: Proposed mechanistic pathway for the cyclization reaction.
-
Michael Addition: The terminal amino group of hydrazine acts as a potent nucleophile, attacking the electron-deficient β-carbon of the acrylate system. This forms a transient adduct.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the electrophilic carbon of the isocyanide group. This step is crucial for forming the five-membered ring.
-
Elimination and Aromatization: The resulting intermediate undergoes elimination of dimethylamine, a good leaving group, followed by tautomerization to achieve the stable aromatic imidazole ring system.
Process Development and Scale-Up Considerations
Transitioning from a laboratory procedure to a large-scale synthesis requires careful consideration of thermodynamics, kinetics, safety, and process economics.
| Parameter | Laboratory Scale (1-10 g) | Scale-Up (1-10 kg) | Rationale for Change |
| Solvent | Dichloromethane, Chloroform | Toluene (Step 1), Ethanol (Step 2) | Toluene is preferred for its higher boiling point, azeotropic water removal capabilities, and better environmental/safety profile than chlorinated solvents. Ethanol is a cost-effective and relatively safe solvent for the cyclization step. |
| Reagent Addition | Syringe/Pipette (rapid) | Addition Funnel / Metering Pump (slow, controlled) | Exothermic reactions must be controlled to prevent thermal runaways. Slow addition allows for efficient heat dissipation in large reactors. |
| Temperature Control | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Provides precise and uniform temperature control across a large reaction volume, which is critical for reaction consistency and safety. |
| Work-up | Separatory funnel, rotary evaporator | Liquid-liquid extraction in reactor, distillation | Manual separation is impractical. Large-scale extractions are performed in the reactor, and solvent removal is done via distillation. |
| Purification | Flash column chromatography | Recrystallization | Chromatography is not economically viable for multi-kilogram quantities. Developing a robust crystallization protocol is essential for achieving high purity on a large scale. |
| Safety Reagent | N/A | Hydrazine Scavenging Protocol | Due to the toxicity and potential carcinogenicity of hydrazine, a quenching step (e.g., addition of a ketone like acetone or sodium hypochlorite) for any unreacted hydrazine in the waste stream is mandatory.[4] |
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous materials, including flammable solvents, corrosive reagents, and the toxic/carcinogenic reagent hydrazine hydrate. All operations must be conducted in a well-ventilated fume hood or a walk-in hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
Step 1: Synthesis of Ethyl 3-(dimethylamino)-2-isocyanoacrylate (Intermediate)
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet. Ensure the system is inerted with nitrogen.
-
Reagent Charge: Charge the reactor with Toluene (8 L). Begin stirring and add Ethyl Isocyanoacetate (1.13 kg, 10.0 mol, 1.0 equiv.).
-
Reagent Addition: Slowly add Dimethylformamide dimethyl acetal (DMF-DMA) (1.31 kg, 11.0 mol, 1.1 equiv.) to the stirred solution over 30-45 minutes. The addition is mildly exothermic; maintain the internal temperature below 40°C.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (~110°C) and maintain for 3-4 hours. The reaction progress can be monitored by TLC or LC-MS for the disappearance of ethyl isocyanoacetate.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 50-60°C. Remove the toluene under reduced pressure. The resulting crude oil, primarily Ethyl 3-(dimethylamino)-2-isocyanoacrylate, can be used directly in the next step ("telescoped") or purified if necessary. For this protocol, we proceed directly.
Step 2: Cyclization to this compound
-
Reactor Setup: Use the same reactor containing the crude intermediate from Step 1.
-
Solvent Charge: Add Ethanol (10 L) to the crude intermediate and stir until a homogeneous solution is formed. Cool the solution to 10-15°C using the reactor jacket.
-
Hydrazine Addition: Prepare a solution of Hydrazine Hydrate (~64% solution, 0.78 kg, ~10.0 mol, 1.0 equiv.) in Ethanol (1 L). Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 25°C.
-
Causality: This controlled addition is critical. The reaction is exothermic, and rapid addition can lead to a dangerous temperature increase and potential side reactions. Maintaining a low temperature during addition improves selectivity.
-
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (~78°C) and maintain for 4-6 hours. Monitor the reaction by HPLC for the formation of the product and disappearance of the intermediate.
-
Product Isolation (Crystallization):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of ethanol by approximately 50% via distillation under reduced pressure.
-
Cool the concentrated slurry to 0-5°C and stir for 2 hours to maximize precipitation.
-
Isolate the solid product by filtration using a Nutsche filter.
-
Wash the filter cake with cold (0-5°C) Isopropanol (2 x 1 L) to remove soluble impurities.
-
Dry the solid under vacuum at 40-50°C to a constant weight.
-
Expected Yield: 1.0 - 1.2 kg (60-70% over two steps).
-
Purification
-
Recrystallization: Charge the crude, dry product into a clean reactor. Add a 1:1 mixture of Isopropanol/Heptane (approx. 5 L per kg of crude product).
-
Heat the mixture to 60-70°C with stirring until all the solid dissolves.
-
Slowly cool the solution to room temperature over 2-3 hours, then further cool to 0-5°C and hold for 2 hours.
-
Causality: Slow cooling is essential for the formation of large, well-defined crystals, which leads to higher purity by excluding impurities from the crystal lattice.
-
-
Isolate the purified crystals by filtration, wash with a cold (0-5°C) 1:4 mixture of Isopropanol/Heptane, and dry under vacuum at 40-50°C.
-
Expected Purity: >99.0% (by HPLC).
Analytical Quality Control
| Test | Method | Specification |
| Appearance | Visual | Off-white to pale yellow crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure |
| Purity | HPLC (e.g., C18 column, water/acetonitrile mobile phase) | ≥ 99.0% |
| Melting Point | Capillary Method | Report value |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm, Ethanol ≤ 5000 ppm, Isopropanol ≤ 5000 ppm, Heptane ≤ 5000 ppm |
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
Application Note: A Multi-faceted Approach to the Analytical Characterization of Ethyl 1-amino-1H-imidazole-5-carboxylate
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of ethyl 1-amino-1H-imidazole-5-carboxylate, a key heterocyclic building block in pharmaceutical and materials science research.[1][2] As a Senior Application Scientist, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will cover a synergistic combination of spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The integration of these methods provides unambiguous structural verification, confirms empirical composition, and establishes a quantitative purity profile, which are critical for regulatory compliance, reproducibility in downstream applications, and overall scientific integrity.
Introduction and Physicochemical Overview
This compound is a substituted imidazole derivative. The imidazole core is a foundational motif in medicinal chemistry, appearing in numerous pharmacologically active agents.[3] The presence of an N-amino group, a carboxylate ester, and the heterocyclic ring makes it a versatile synthon for creating more complex molecular architectures. Accurate and thorough characterization is the bedrock of its use in any research or development pipeline, ensuring that the correct isomer with a known purity level is being utilized.
Before delving into complex instrumentation, a summary of the fundamental physicochemical properties is essential.
| Property | Value | Source |
| Chemical Structure | ![]() | (Structure rendered based on IUPAC name) |
| IUPAC Name | This compound | - |
| CAS Number | 1179361-84-2 | [4] |
| Molecular Formula | C₆H₉N₃O₂ | [5][6] |
| Molecular Weight | 155.15 g/mol | [5][6] |
| Appearance | White to slightly pale yellow crystalline powder | |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Chloroform; Low solubility in water and non-polar solvents. | (Inferred from typical imidazole derivatives) |
Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique. Instead, it integrates data from multiple orthogonal methods to build a cohesive and undeniable profile of the molecule. The following workflow illustrates the logical progression from initial purity assessment to complete structural confirmation.
Caption: Integrated workflow for the characterization of a novel chemical entity.
Spectroscopic Characterization Protocols
Spectroscopy provides fingerprint-level information about the molecule's structure, from its atomic connectivity to its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of proton (¹H) and carbon (¹³C) signals, the precise connectivity of atoms can be determined.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Scientist's Note: DMSO-d₆ is chosen for its excellent solvating power for polar heterocyclic compounds and because it allows for the observation of exchangeable N-H protons, which would be lost in D₂O.
-
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire at least 16 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) as the internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire at least 1024 scans using a proton-decoupled pulse program.
-
Set the spectral width to cover a range of 0 to 180 ppm.
-
Use the solvent peak of DMSO-d₆ (δ ~39.52 ppm) as the internal reference.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals and pick peaks for both spectra.
Expected Spectral Data:
| ¹H NMR Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imidazole H-2 | 7.8 - 8.2 | Singlet (s) | 1H |
| Imidazole H-4 | 7.5 - 7.9 | Singlet (s) | 1H |
| Amino (-NH₂) | 5.5 - 6.5 | Broad Singlet (br s) | 2H |
| Methylene (-OCH₂CH₃) | 4.1 - 4.4 | Quartet (q) | 2H |
| Methyl (-OCH₂CH₃) | 1.2 - 1.4 | Triplet (t) | 3H |
| ¹³C NMR Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 160 - 165 |
| Imidazole C-5 | 138 - 142 |
| Imidazole C-2 | 135 - 139 |
| Imidazole C-4 | 125 - 130 |
| Methylene (-OCH₂) | 59 - 62 |
| Methyl (-CH₃) | 14 - 16 |
Note: Predicted shifts are based on general values for imidazole derivatives and may vary slightly.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is an excellent, rapid technique for confirming the presence of key groups like amines, carbonyls, and aromatic rings.[9]
Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal. No KBr pellet is required, making this a fast and efficient method.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3150 - 3050 | C-H Stretch | Imidazole Ring |
| 2980 - 2850 | C-H Stretch (aliphatic) | Ethyl Group |
| 1720 - 1700 | C=O Stretch | Ester Carbonyl |
| 1650 - 1550 | C=N and C=C Stretch | Imidazole Ring |
| 1250 - 1200 | C-O Stretch | Ester |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For small molecules, it is the definitive technique for confirming molecular weight. High-resolution mass spectrometry (HRMS) can provide a mass so accurate that it allows for the determination of the molecular formula.
Protocol: Electrospray Ionization - Time of Flight (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode. The N-atoms in the imidazole ring and the amino group are basic and will readily accept a proton.
-
Scientist's Note: ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the intact molecular ion.
-
-
Mass Analysis: Acquire the spectrum over an m/z range of 50-500.
-
Data Analysis: Identify the molecular ion peak. For this compound, the expected protonated molecule is [M+H]⁺.
Expected Result:
-
Molecular Formula: C₆H₉N₃O₂
-
Exact Mass: 155.0695
-
Expected Ion: [M+H]⁺
-
Observed m/z: 156.0768 ± 0.0005 (for HRMS)
Chromatographic Purity Assessment
Principle: HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[10] A reversed-phase method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. A UV detector quantifies the separated components.
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation:
-
System: HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Scientist's Note: The acidic modifier ensures that the basic nitrogens on the imidazole are protonated, leading to sharp, symmetrical peaks and reproducible retention times.
-
-
Chromatographic Conditions:
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 254 nm (or an optimal wavelength determined by DAD analysis).
-
-
Sample Preparation: Prepare a stock solution of the sample in methanol at 1.0 mg/mL. Dilute to 0.1 mg/mL with a 50:50 mixture of Solvents A and B.
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the sample solution. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.
-
Analysis and Quantification: Inject a blank (diluent) followed by the sample solution. Integrate all peaks. Purity is typically reported as area percent, calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Caption: Experimental workflow for HPLC purity analysis.
Conclusion
The analytical characterization of this compound requires a multi-technique, evidence-based approach. NMR spectroscopy serves as the cornerstone for structural elucidation, while MS provides definitive confirmation of the molecular weight. FTIR offers a rapid check for essential functional groups, and a validated RP-HPLC method delivers a reliable, quantitative measure of purity. The integration of these methods, as outlined in this guide, provides a comprehensive and trustworthy data package essential for any scientist or drug development professional working with this valuable chemical entity.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(1179361-84-2) 13C NMR [m.chemicalbook.com]
- 5. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 573233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Comprehensive Analysis of Ethyl 1-amino-1H-imidazole-5-carboxylate
Introduction: The Significance of Ethyl 1-amino-1H-imidazole-5-carboxylate
This compound is a heterocyclic compound of significant interest within contemporary drug discovery and development. As a substituted imidazole, this molecule serves as a versatile scaffold for the synthesis of a wide array of potential therapeutic agents. The imidazole core is a key structural motif in many biologically active molecules, and the presence of the amino group at the N-1 position offers a unique vector for chemical modification and biological interaction.[1] Accurate and robust analytical methodologies are therefore paramount for ensuring the purity, identity, and stability of this crucial building block, underpinning the integrity of subsequent research and development efforts.
This application note provides a detailed guide to the analytical characterization of this compound, employing High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. The protocols herein are designed not merely as procedural steps but as a framework grounded in scientific principles, ensuring reproducibility and reliability for researchers, scientists, and drug development professionals.
Part 1: Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)
The inherent polarity of this compound necessitates a well-considered approach to its separation and quantification. Reversed-phase HPLC is the technique of choice, offering high resolution and sensitivity. The selection of the stationary phase, mobile phase composition, and detection wavelength are critical variables that have been optimized in the following protocol.
Causality Behind Experimental Choices in HPLC Method Development
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides adequate retention for polar analytes like our target compound when used with a highly aqueous mobile phase. The end-capping of the silica particles is crucial to minimize peak tailing caused by the interaction of the basic amino and imidazole nitrogens with residual acidic silanol groups on the stationary phase.
-
Mobile Phase: A gradient elution is employed to ensure the efficient elution of the main analyte while also providing good resolution from any potential non-polar impurities that might be present from the synthesis. The mobile phase consists of a phosphate buffer and acetonitrile. The buffer is essential to control the pH, which in turn dictates the ionization state of the analyte. By maintaining a slightly acidic pH (e.g., pH 3.0), the amino and imidazole groups will be protonated, leading to more consistent retention times and improved peak shape. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
Detection: Imidazole derivatives typically exhibit UV absorbance maxima at lower wavelengths.[2] Based on the conjugated system of the imidazole ring and the carboxylate group, a primary detection wavelength of 210 nm is chosen to ensure high sensitivity. A secondary wavelength, for instance, 254 nm, can be monitored simultaneously to aid in peak purity assessment.
HPLC Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Detailed HPLC Protocol
-
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of Mobile Phase A to obtain a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Note on Stability: Solutions should be prepared fresh daily and kept in amber vials to protect from light, as N-amino imidazoles can be susceptible to degradation.[3]
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for polar heterocycles. |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄ | Buffers the mobile phase to ensure consistent analyte ionization and peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-70% B; 15-18 min: 70% B; 18-20 min: 70-5% B; 20-25 min: 5% B | Ensures elution of the polar analyte and separation from potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection Wavelength | 210 nm | Maximizes sensitivity for the imidazole chromophore. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Part 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the molecule's connectivity and chemical environment.
Causality Behind Experimental Choices in NMR Analysis
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Its high polarity ensures good solubility, and the exchangeable protons (NH₂) will be visible, which is crucial for complete structural assignment. In contrast, using D₂O would lead to the rapid exchange and disappearance of the amino proton signals.
-
¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the imidazole ring protons are particularly diagnostic.
-
¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. The chemical shifts of the imidazole ring carbons and the carbonyl carbon of the ester are key identifiers.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other (typically separated by two or three bonds), for example, the -CH₂- and -CH₃ protons of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is critical for establishing the connectivity across quaternary carbons (like the C=O and C5 of the imidazole ring) and for confirming the position of the substituents on the imidazole ring.
-
NMR Experimental Workflow Diagram
Caption: Workflow for NMR Structural Elucidation.
Detailed NMR Protocol
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of DMSO-d₆ in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire standard 2D COSY, HSQC, and HMBC spectra.
-
-
Predicted Spectral Data:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆
| Assignment | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) | Rationale & Expected HMBC Correlations |
| Imidazole H2 | ~7.8 | s | ~138 | Correlates with C4 and C5. |
| Imidazole H4 | ~7.5 | s | ~125 | Correlates with C2, C5, and C=O. |
| NH₂ | ~6.0 | br s | - | Broad, exchangeable proton. May show weak correlation to C5. |
| -O-CH₂- | ~4.2 | q | ~60 | Correlates with -CH₃ and C=O. |
| -CH₃ | ~1.3 | t | ~14 | Correlates with -O-CH₂-. |
| Imidazole C5 | - | - | ~135 | Quaternary carbon, shows correlations from H4 and NH₂. |
| C=O | - | - | ~162 | Quaternary carbon, shows correlations from -O-CH₂- and H4. |
Note: Chemical shifts are predictions based on data from structurally similar compounds and may vary slightly.[4] Unambiguous assignment requires the full suite of 2D NMR experiments.
Part 3: Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the analyte, serving as an orthogonal technique for identity confirmation.
Rationale for MS Analysis
Electron Ionization (EI) is a suitable technique for this relatively small and volatile molecule. The resulting mass spectrum will show a molecular ion peak (M⁺˙) corresponding to the exact mass of the compound, and a series of fragment ions that are characteristic of its structure. The fragmentation pattern can provide corroborating evidence for the proposed structure. Key expected fragmentations include the loss of the ethoxy group (-•OCH₂CH₃) from the ester, and cleavage of the ethyl group (-•CH₂CH₃).[5][6]
Predicted Mass Spectrometry Data
-
Technique: Electron Ionization Mass Spectrometry (EI-MS)
-
Expected Molecular Ion (M⁺˙): m/z = 169.08
-
Key Predicted Fragments:
-
m/z 140: [M - C₂H₅]⁺ (Loss of ethyl group)
-
m/z 124: [M - OC₂H₅]⁺ (Loss of ethoxy group)
-
m/z 96: [M - COOC₂H₅]⁺ (Loss of the entire ester group)
-
Conclusion
The protocols detailed in this application note provide a robust and scientifically sound framework for the comprehensive analysis of this compound. The combination of HPLC for purity assessment and a full suite of NMR experiments for structural elucidation ensures a thorough characterization of this important synthetic intermediate. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to confidently assess the quality and identity of their material, thereby ensuring the integrity and success of their scientific endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-Amino-1H-imidazole-5-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 1-amino-1H-imidazole-5-carboxylate. It is designed to address common challenges and improve reaction yields through a combination of detailed protocols, troubleshooting advice, and frequently asked questions.
I. Reaction Overview and Mechanism
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve optimal yields and purity. The most common synthetic route involves the initial formation of ethyl 2-amino-2-cyanoacetate, followed by a condensation reaction with a formamidine equivalent and subsequent cyclization.
The plausible reaction mechanism involves the nucleophilic attack of the amino group of ethyl 2-amino-2-cyanoacetate on formamidine, leading to the formation of an N-amidinyl intermediate. This is followed by an intramolecular cyclization, where the other amino group attacks the nitrile carbon, and subsequent tautomerization to yield the aromatic imidazole ring.
II. Detailed Experimental Protocol
This protocol outlines a validated method for the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-amino-2-cyanoacetate
This crucial starting material can be prepared from ethyl 2-cyano-2-(hydroxyimino)acetate through reduction.
-
Materials:
-
Ethyl 2-cyano-2-(hydroxyimino)acetate
-
Reducing agent (e.g., Zinc dust, Sodium dithionite)
-
Appropriate solvent (e.g., Ethanol, Water)
-
Acid for workup (e.g., Acetic acid, HCl)
-
-
Procedure:
-
Dissolve ethyl 2-cyano-2-(hydroxyimino)acetate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Gradually add the reducing agent portion-wise, maintaining the temperature below 10 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-amino-2-cyanoacetate.
-
Step 2: Synthesis of this compound
-
Materials:
-
Ethyl 2-amino-2-cyanoacetate
-
Formamidine acetate
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Sodium ethoxide)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-amino-2-cyanoacetate and formamidine acetate in the anhydrous solvent.
-
Add the base dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. A typical reaction time is several hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of Ethyl 2-amino-2-cyanoacetate (Step 1) | Incomplete reduction. | - Ensure the reducing agent is fresh and active.- Increase the molar excess of the reducing agent.- Extend the reaction time. |
| Decomposition of the product during workup. | - Maintain low temperatures during the reduction and workup.- Use a milder acid for neutralization if possible. | |
| Low yield of this compound (Step 2) | Incomplete reaction. | - Ensure all reagents and solvents are anhydrous, as moisture can inhibit the reaction.- Increase the reaction temperature or prolong the reaction time.- Consider using a stronger, non-nucleophilic base like DBU.[1] |
| Formation of side products. | - Control the addition of the base to avoid localized high concentrations.- Optimize the reaction temperature; excessively high temperatures can lead to decomposition or polymerization. | |
| Difficulty in purification. | - If the product is difficult to separate from starting materials or byproducts by column chromatography, consider recrystallization from a suitable solvent system. | |
| Presence of multiple spots on TLC after Step 2 | Incomplete cyclization or formation of isomers. | - Ensure the reaction has gone to completion by monitoring with TLC over a longer period.- The formation of isomeric imidazole products is possible. Careful characterization (e.g., by NMR) is necessary to confirm the structure. |
| Decomposition of the product on silica gel. | - Deactivate the silica gel with triethylamine before performing column chromatography.- Consider using a different stationary phase, such as alumina. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the cyclization step?
A1: The base is crucial for deprotonating the amidine intermediate, which facilitates the intramolecular nucleophilic attack on the nitrile group to form the imidazole ring.[1] The choice of base can significantly impact the reaction rate and yield.
Q2: Can other formamidine sources be used?
A2: Yes, other formamidine equivalents, such as formamidine hydrochloride, can be used. However, if a salt is used, an appropriate amount of base must be added to liberate the free formamidine in situ.
Q3: How can I confirm the identity and purity of the final product?
A3: The structure of this compound can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H, C=O, and C=N bonds. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or TLC against a pure standard.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Ethyl cyanoacetate and its derivatives can be toxic and irritating. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Reducing agents used in Step 1 can be flammable or react violently with water. Handle with care according to the safety data sheet (SDS).
-
Organic solvents are flammable. Avoid open flames and use appropriate grounding for large-scale reactions.
V. Visualizing the Workflow
Synthetic Pathway
Caption: Synthetic route to the target molecule.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields.
VI. References
-
ChemBK. Ethyl 2-amino-2-cyanoacetate. --INVALID-LINK--
-
PrepChem. Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. --INVALID-LINK--
-
E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. --INVALID-LINK--
-
Fine bubble technology for the green synthesis of fairy chemicals. Supporting Information. --INVALID-LINK--
-
Wikipedia. Ethyl cyanoacetate. --INVALID-LINK--
-
Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
References
Technical Support Center: Synthesis of Ethyl 1-Amino-1H-imidazole-5-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of ethyl 1-amino-1H-imidazole-5-carboxylate. This document is intended for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important heterocyclic building block. Our goal is to provide not just a protocol, but a deep, mechanistic understanding of the common challenges, particularly the formation of side products, and to offer field-proven solutions to overcome them.
Core Synthesis Pathway: An Overview
The most direct and commonly referenced pathway to N-amino imidazoles involves the cyclization of a suitable three-carbon electrophile with hydrazine. A highly effective and versatile starting material for this transformation is ethyl 2-cyano-3-ethoxyacrylate, often referred to as ethyl ethoxymethylenecyanoacetate (EMMCA). The reaction proceeds through a nucleophilic attack by hydrazine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring.
However, the nuanced reactivity of both hydrazine and the EMMCA precursor presents several challenges, primarily in controlling regioselectivity and preventing subsequent isomeric rearrangements. This guide will address these issues head-on.
Caption: High-level workflow for synthesis and purification.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction is producing a significant amount of an isomeric byproduct. What is it and how can I prevent it?
Answer: This is the most common challenge in this synthesis. The isomeric byproduct is almost certainly ethyl 5-amino-1H-pyrazole-4-carboxylate . Its formation is a direct consequence of the bifunctional nucleophilicity of hydrazine and the electrophilic nature of the acrylate starting material.
Causality & Mechanism:
Hydrazine possesses two nucleophilic nitrogen atoms. The initial Michael addition to the acrylate can occur through either nitrogen. This is followed by cyclization.
-
Desired Imidazole Pathway: The terminal nitrogen of hydrazine attacks the C3 of the acrylate, followed by cyclization of the internal nitrogen onto the nitrile carbon.
-
Side Product Pyrazole Pathway: The internal nitrogen of hydrazine attacks C3, followed by cyclization of the terminal nitrogen onto the nitrile. This pathway is often kinetically favored but can be controlled.[1][2]
The competition between these two pathways is highly sensitive to reaction conditions.
Caption: Competitive pathways leading to imidazole vs. pyrazole.
Troubleshooting Protocol: Suppressing Pyrazole Formation
| Problem Symptom | Probable Cause | Recommended Solution |
| ~1:1 Mixture of Products | Reaction run at low temperature or with rapid addition of reagents. | Control Temperature and Addition: The pyrazole pathway often has a lower activation energy. Running the reaction at a slightly elevated temperature (e.g., reflux in ethanol) can favor the thermodynamically more stable imidazole product. Add the hydrazine solution dropwise to the EMMCA solution to maintain a low instantaneous concentration of hydrazine. |
| Product Ratio Varies | Inconsistent pH during the reaction. | pH Control: The nucleophilicity of the hydrazine nitrogens is pH-dependent. While typically run under neutral or slightly basic conditions, adding a catalytic amount of a non-nucleophilic acid (like a pinch of p-toluenesulfonic acid) can sometimes improve regioselectivity. Avoid strong bases which can catalyze other side reactions. |
| Difficulty Separating | Similar polarity of imidazole and pyrazole isomers. | Purification Strategy: While challenging, separation is achievable. The imidazole product is often slightly more polar. Utilize a gradient elution in column chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). Test solvent systems thoroughly with TLC before scaling up. |
Question 2: My purified product seems to isomerize upon standing or during subsequent reactions. What is the cause?
Answer: You are likely observing a Dimroth Rearrangement . This is a classic isomerization reaction in certain nitrogen-containing heterocycles where an endocyclic and an exocyclic nitrogen atom exchange places.[3][4] For your product, this would convert the desired N-aminoimidazole into an exocyclic aminomidazole.
Causality & Mechanism:
The Dimroth rearrangement proceeds via a ring-opening/ring-closure mechanism, often catalyzed by acid, base, or heat.[5][6] The imidazole ring opens to form a reactive intermediate, allowing for C-N bond rotation, followed by re-cyclization to form the more thermodynamically stable isomer. The driving force is often the formation of a more stable tautomer or the relief of ring strain.[7]
Preventative Measures:
-
Mild Workup: Avoid prolonged exposure to strong acids or bases during the reaction workup and purification. Use buffered solutions if necessary.
-
Temperature Control: Perform all purification steps, including solvent evaporation, at reduced pressure and low temperature (<40°C). Avoid heating the purified product for extended periods.
-
Storage: Store the final, purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (0-4°C) and protected from light.
Question 3: My NMR shows a byproduct with no ethyl ester signals, and my mass spec shows a higher mass. What is this impurity?
Answer: This side product is the 1-amino-1H-imidazole-5-carbohydrazide . It is formed when a second molecule of hydrazine attacks the ethyl ester carbonyl group of either the starting material or the final product.
Causality & Prevention:
This is a classic nucleophilic acyl substitution reaction.[8] Hydrazine is a potent nucleophile and, if used in significant excess, can compete with the cyclization reaction by attacking the ester.
Troubleshooting Protocol: Preventing Hydrazide Formation
-
Strict Stoichiometry: Use a precise molar equivalent of hydrazine monohydrate relative to the EMMCA starting material. A slight excess (e.g., 1.05 to 1.1 equivalents) is sometimes used to ensure complete consumption of the starting material, but a large excess should be strictly avoided.
-
Low Temperature Addition: Add the hydrazine to the reaction mixture at a low temperature (e.g., 0-10°C) before gently warming to the target reaction temperature. This minimizes the rate of the competing ester aminolysis reaction.
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as monitored by TLC). Prolonged reaction times increase the probability of this side reaction occurring.
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to minimize the formation of the common side products discussed above.
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate (EMMCA)
-
Hydrazine monohydrate
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of EMMCA).
-
Reagent Addition: In a separate container, dilute hydrazine monohydrate (1.05 eq) with a small amount of ethanol. Add this hydrazine solution dropwise to the stirring EMMCA solution at room temperature over 20-30 minutes.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C). Monitor the reaction progress by TLC (Typical eluent: 5% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product. Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Purification: The crude solid can be further purified by column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of 0% to 5% Methanol in Dichloromethane. The pyrazole byproduct, if present, will typically elute slightly before the desired imidazole product.
-
-
Final Product: Combine the pure fractions, remove the solvent under reduced pressure at <40°C. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and LC-MS.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 4. starchemistry888.com [starchemistry888.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl acetate reacts with hydrazine to give (a) CH_3C \qquad NH_2 (b) CH_.. [askfilo.com]
N-Aminoimidazole Synthesis: A Technical Support Center for Reaction Optimization
Welcome to the technical support center for the synthesis of N-aminoimidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of N-aminoimidazole synthesis and optimize your reaction conditions for higher yields and purity.
Introduction: The Synthetic Challenge
N-aminoimidazoles are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] However, their synthesis can be challenging, often plagued by low yields, side product formation, and purification difficulties. This guide provides practical, experience-driven solutions to common problems encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields in N-aminoimidazole synthesis can often be traced back to several key factors:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. For instance, in syntheses involving cyclization of formamidines, room temperature is often sufficient, but gentle heating may be required to drive the reaction to completion.[3] However, excessive heat can lead to decomposition of starting materials or the desired product. It is crucial to empirically determine the optimal temperature for your specific substrate and solvent system.[4]
-
Inefficient Catalysis: Many synthetic routes to N-aminoimidazoles rely on catalysts.[3][5][6] The choice of catalyst, its loading, and the presence of any co-catalysts or additives are paramount. For example, in palladium-catalyzed carboamination reactions for the synthesis of 2-aminoimidazoles, the ligand choice is critical for achieving high yields.[5] In other cases, an acid catalyst like anilinium chloride can significantly accelerate the reaction rate.[3]
-
Inappropriate Solvent: The solvent not only affects the solubility of your reactants but can also influence the reaction pathway.[4] Poor solubility of starting materials is a common reason for low yields. While polar aprotic solvents like ethanol or ethyl acetate are frequently used, exploring greener alternatives such as deep eutectic solvents has shown promise in improving yields and simplifying workup.[3][7]
-
Incorrect Stoichiometry: The molar ratios of your reactants must be carefully controlled. An excess of one reactant does not always guarantee a higher yield and can complicate purification by introducing additional side products.[8]
-
Atmosphere Control: Some reactions, particularly those involving organometallic catalysts like palladium, are sensitive to air and moisture.[5][9] Ensuring an inert atmosphere (e.g., nitrogen or argon) can be crucial for preventing catalyst deactivation and unwanted side reactions.
Q2: I'm observing a significant amount of an unidentifiable byproduct. What could it be and how can I minimize it?
The formation of byproducts is a common challenge. The identity of the byproduct will depend on your specific synthetic route. Here are a few general possibilities and strategies for mitigation:
-
Incomplete Cyclization: If your synthesis involves a cyclization step, you may be isolating an uncyclized intermediate. This can often be addressed by increasing the reaction time or temperature, or by using a more effective catalyst or base to promote the cyclization.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
-
Side Reactions of Functional Groups: Reactive functional groups on your starting materials can lead to undesired side reactions. It may be necessary to use protecting groups for sensitive functionalities that can be removed after the core N-aminoimidazole is formed.
-
Alternative Reaction Pathways: In some cases, the reactants can combine in different ways to form isomeric products or entirely different heterocyclic systems. For example, in some syntheses, there's a possibility of forming pyrimidine byproducts instead of the desired imidazole.[10] Carefully controlling the reaction conditions, such as the order of reagent addition and temperature, can help favor the desired reaction pathway.[8]
Q3: My purification is very difficult, and I'm losing a lot of my product during this step. What are some effective purification strategies?
Purification of N-aminoimidazoles can be challenging due to their polarity. Here are some tips:
-
Column Chromatography: This is the most common purification method.
-
Stationary Phase: Silica gel is typically used.[11]
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol or ethanol.[11] The choice of eluent system should be guided by preliminary TLC analysis to achieve good separation.[11]
-
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification method that can also provide material suitable for X-ray crystallography. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: The basic nature of the imidazole ring allows for purification via acid-base extraction.[12] The crude product can be dissolved in an organic solvent and extracted with an aqueous acid solution. The aqueous layer, now containing the protonated N-aminoimidazole, can be washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting common issues in N-aminoimidazole synthesis.
| Problem | Potential Cause | Proposed Solution & Rationale |
| No reaction or very low conversion | Inactive Catalyst | For reactions using catalysts like Pd(OAc)₂, ensure it is fresh and handled under an inert atmosphere to prevent oxidation.[5] Consider a pre-activation step if applicable. |
| Insufficient Temperature | The activation energy for the reaction may not be met. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress by TLC.[4] | |
| Poor Solubility of Starting Materials | The reactants are not in solution to react. Try a different solvent or a solvent mixture. In some cases, gentle heating can improve solubility.[4] Consider using co-solvents or phase-transfer catalysts. | |
| Formation of multiple spots on TLC, difficult to separate | Complex Reaction Mixture | The reaction may be "messy" due to side reactions or decomposition. Re-evaluate the reaction conditions. A lower temperature might increase selectivity. Ensure the purity of your starting materials. |
| Product Decomposition on Silica Gel | Some N-aminoimidazoles can be unstable on acidic silica gel. Consider using neutral or basic alumina for column chromatography, or deactivating the silica gel with a small amount of a base like triethylamine in the eluent. | |
| Product precipitates from the reaction but is impure | Co-precipitation of Starting Material or Byproducts | The precipitated solid may not be solely your desired product. Analyze the precipitate by NMR or LC-MS. If it is a mixture, try to find a solvent system for recrystallization that selectively dissolves the impurities. |
| Product is Sparingly Soluble in the Reaction Solvent | While precipitation of the product can be beneficial for purification, if it happens too early, it can hinder the reaction from going to completion. Consider a solvent in which the product has slightly higher solubility. |
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1-aryl-4-cyanoimidazoles from Formamidines
This protocol is adapted from a procedure described for the synthesis of 5-amino-4-cyano-1-arylimidazoles.[3]
Step 1: Preparation of N-Aryl-N'-[2-amino-1,2-dicyanovinyl]formamidines
-
To a suspension of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate (1.0 eq) in dry ethanol, add the desired aromatic amine (1.0 eq).
-
Add a catalytic amount of anilinium chloride (e.g., 0.02 g per 5.6 mmol of formimidate).
-
Stir the mixture at room temperature for 3-4 hours, monitoring the reaction by TLC until the formimidate is consumed.
-
Isolate the resulting formamidine by filtration. Wash the precipitate with diethyl ether and dry under vacuum.
Step 2: Cyclization to 5-Amino-1-aryl-4-cyanoimidazole
-
To a suspension of the formamidine (1.0 eq) in ethanol, add a 1 M aqueous solution of potassium hydroxide (1.0 eq).
-
Stir the mixture at room temperature for approximately 1 hour.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the solid with water, a small amount of cold ethanol, and finally diethyl ether.
-
Dry the purified product under vacuum.
Protocol 2: Palladium-Catalyzed Synthesis of N-Tosyl-2-Aminoimidazoles
This protocol is based on a method for the Pd-catalyzed carboamination of N-propargyl guanidines.[5][9]
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (4 mol%), RuPhos (8 mol%), and LiOtBu (2.4 eq).
-
Add the N-propargyl guanidine substrate (1.0 eq) and the aryl triflate (2.0 eq).
-
Add anhydrous trifluorotoluene as the solvent.
-
Seal the tube and heat the reaction mixture at 100 °C for 3 hours.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate solvent like ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful synthesis.
References
- 1. Aminoimidazole Detailed Overview: Structure, Properties, Synthesis & Applications | Expert Analysis & Uses in China [quinoline-thiophene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of Crude Ethyl 1-Amino-1H-imidazole-5-carboxylate
Welcome to the technical support center for the purification of ethyl 1-amino-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who require this key building block in high purity for their downstream applications. Here, we address common issues encountered during purification with practical, field-tested solutions and detailed protocols.
Section 1: Initial Assessment & Troubleshooting of Crude Product
The quality of your crude material dictates the purification strategy. This section helps you diagnose common problems observed post-reaction.
Q1: My crude product is a dark, viscous oil or gum, but the literature reports a solid. What went wrong?
Answer: This is a frequent issue and typically points to the presence of persistent solvent residues, hygroscopic impurities, or polymeric byproducts.
-
Causality: The N-amino group and the imidazole ring are polar and can form strong hydrogen bonds with residual high-boiling solvents like DMF or DMSO. Incomplete reactions can also leave behind starting materials or intermediates that, when mixed, prevent the crystallization of the desired product, resulting in an oil.[1]
-
Troubleshooting Steps:
-
Solvent Removal: Ensure your rotary evaporator is functioning correctly and a high-vacuum pump is used for an extended period (1-2 hours) to remove residual solvents. A common mistake is insufficient drying time.
-
Trituration: Attempt to solidify the oil by trituration. Add a non-polar solvent in which your product is insoluble (e.g., diethyl ether, hexanes, or a mixture). Vigorously stir or sonicate the mixture. The impurities may dissolve, leaving your product to precipitate as a solid.
-
Aqueous Workup Check: If the problem persists, it may indicate water-soluble impurities. Re-dissolve the oil in an appropriate organic solvent (like ethyl acetate) and wash it again with brine to remove any residual water-soluble components. Dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.[1][2]
-
Q2: How can I quickly assess the purity of my crude product and identify the major components?
Answer: Thin-Layer Chromatography (TLC) is the most effective initial step for purity assessment. It provides a rapid, qualitative snapshot of your reaction mixture.[3]
-
Expert Insight: The key to informative TLC is selecting the right mobile phase (eluent). For this compound, which is a moderately polar compound, a good starting point is a mixture of a non-polar and a polar solvent.
-
Recommended TLC Protocol:
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Sample Prep: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Eluent System: Start with a 1:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio based on the resulting Rf value. If the spot remains at the baseline, increase the polarity by adding more ethyl acetate or a small amount of methanol.
-
Visualization: View the plate under UV light (254 nm). Staining with potassium permanganate can also help visualize compounds that are not UV-active.
-
Interpretation: A single spot indicates high purity. Multiple spots signify the presence of impurities. The relative intensity of the spots gives a rough idea of their concentration.
-
Q3: What are the most common impurities I should expect from the synthesis?
Answer: Impurities are highly dependent on the synthetic route. In many common syntheses of substituted imidazoles, you can anticipate the following:
-
Unreacted Starting Materials: These are often highly polar or non-polar extremes compared to the product.
-
Side-Reaction Products: Cyclocondensation reactions for imidazole synthesis can sometimes yield oxazole byproducts, especially under certain pH and solvent conditions.[4]
-
Positional Isomers: Depending on the precursors, isomers such as ethyl 2-amino-1H-imidazole-4-carboxylate could form. These are often the most challenging to separate due to very similar polarities.
-
Hydrolysis Products: If water is present during workup or purification, the ethyl ester can hydrolyze to the corresponding carboxylic acid, which will have a very different polarity (typically staying at the baseline on TLC in standard solvent systems).
| Compound Type | Expected Polarity | Typical TLC Behavior (Hexane/EtOAc) |
| This compound | Moderate | Rf ~0.3-0.5 in 1:1 Hexane/EtOAc |
| Unreacted Amines/Amidines | High | Low Rf (streaking is common) |
| Carboxylic Acid (hydrolysis) | Very High | Stays at baseline (Rf ~0) |
| Isomeric Byproducts | Moderate | Rf very close to the main product |
| Non-polar starting materials | Low | High Rf |
Section 2: Troubleshooting Purification Methodologies
Once you have assessed your crude product, the next step is selecting and optimizing a purification method.
Workflow for Purification Method Selection
Caption: Decision workflow for selecting an appropriate purification technique.
Q4: I'm struggling to find a good solvent system for recrystallization. How do I choose one effectively?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]
-
Expertise-Driven Solvent Screening:
-
Place a small amount of your crude solid (10-20 mg) in a test tube.
-
Add a few drops of a test solvent at room temperature. If the solid dissolves immediately, the solvent is too good; discard it.
-
If it doesn't dissolve, heat the mixture to boiling. If the solid dissolves, this is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.[5][6]
-
-
Recommended Solvents to Screen:
-
Single Solvents: Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile. A patent for a similar compound suggests that an ethanol/water mixture can be effective for crystallization.[7]
-
Mixed Solvent Systems: If no single solvent works, use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it's highly soluble, e.g., ethanol) at boiling. Then, add a "bad" solvent (in which it's poorly soluble, e.g., water or hexanes) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[6]
-
Q5: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[6]
-
Causality & Solution:
-
High Impurity Load: A significant amount of impurity can depress the melting point of your compound, causing it to melt in the solvent.
-
Solution: First, try to remove the bulk of the impurities using a faster, less precise method like a quick filtration through a silica plug or an acid-base extraction before attempting recrystallization.
-
-
Solution Cooled Too Quickly: Rapid cooling encourages precipitation rather than ordered crystal growth.
-
Solution: Ensure the hot, saturated solution cools as slowly as possible. Insulate the flask with glass wool or paper towels and let it stand undisturbed.[6]
-
-
Insufficient Solvent: If the solution is too concentrated, the compound may come out of solution before it has a chance to crystallize.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it completely, then attempt the slow cooling process again.[6]
-
-
Q6: I've identified the right mobile phase from TLC, but my column chromatography separation is poor. How do I improve it?
Answer: Successful column chromatography depends on proper packing, loading, and running conditions. Poor separation, despite a good TLC result, often points to a technical error.
-
Troubleshooting Column Chromatography:
-
Column Dimensions: Use a column with a diameter-to-height ratio of about 1:10 to 1:20 for good separation. For every 1g of crude material, use approximately 50-100g of silica gel.
-
Sample Loading: Always load the sample in the minimum possible volume of solvent. Ideally, dissolve the crude product in a small amount of the mobile phase or a less polar solvent, adsorb it onto a small amount of silica gel, dry it, and then load the resulting powder onto the top of the column. This "dry loading" technique prevents band broadening.
-
Elution Speed: Do not run the column too fast. A flow rate that allows the solvent to drop at about one drop per second is a good starting point for gravity columns. For flash chromatography, the ideal flow rate will depend on the column size and particle size of the stationary phase.[3]
-
Solvent Polarity: If two spots are very close on TLC (ΔRf < 0.2), consider using a less polar solvent system. This will keep the compounds on the column longer and allow for better separation. Isocratic (constant solvent mixture) elution is often preferred for difficult separations over a gradient.
-
Appendix: Standard Operating Protocols
Protocol A: Flash Column Chromatography
-
Select Solvent System: Based on TLC analysis, choose a mobile phase that gives your product an Rf value of ~0.3.
-
Pack the Column: Slurry pack the column with silica gel in the chosen mobile phase. Ensure there are no air bubbles or cracks.
-
Load the Sample: Dissolve your crude product (e.g., 1g) in a minimal amount of dichloromethane or ethyl acetate. Add 2-3g of silica gel to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elute: Add the mobile phase and apply pressure (flash chromatography). Collect fractions and monitor them by TLC.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol B: Acid-Base Extraction for Purification
This technique is particularly useful if you have non-basic impurities. The amino group on the imidazole ring allows for selective extraction.
-
Dissolve: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aqueous). The basic product will move into the aqueous layer as a hydrochloride salt, leaving non-basic impurities in the EtOAc layer.
-
Separate Layers: Separate the aqueous layer containing your protonated product.
-
Basify: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the pH is > 8. Your product should precipitate out or form an oil.
-
Re-extract: Extract the now-neutral product back into an organic solvent (e.g., three times with EtOAc).
-
Dry and Concentrate: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified product.[8]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. How To [chem.rochester.edu]
- 3. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Stability and Storage of Ethyl 1-Amino-1H-imidazole-5-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid ethyl 1-amino-1H-imidazole-5-carboxylate?
A1: Based on data for analogous aminoimidazole esters, solid this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. The primary concerns are potential degradation through oxidation of the amino group, hydrolysis of the ethyl ester, and light-induced decomposition.
Q2: Why is an inert atmosphere recommended for storage?
A2: The amino group on the imidazole ring is susceptible to oxidation, which can be accelerated by atmospheric oxygen. This oxidative degradation can lead to the formation of colored impurities and a decrease in the compound's purity. Storing the compound under an inert gas like argon or nitrogen displaces oxygen and minimizes this degradation pathway.
Q3: How sensitive is this compound to light?
A3: While specific photostability data is unavailable, many complex organic molecules, especially those with heterocyclic rings and amino functionalities, can be light-sensitive. To mitigate the risk of photochemical degradation, it is best practice to store the compound in an amber vial or a container wrapped in aluminum foil to keep it in the dark.
Q4: Can I store the compound at room temperature for short periods?
A4: For short-term storage, such as during weighing or preparation for an experiment, keeping the compound at room temperature is generally acceptable. However, prolonged exposure to ambient temperatures should be avoided to minimize the risk of degradation. For long-term storage, refrigeration at 2-8°C is strongly recommended.
Q5: What is the recommended way to handle the compound to prevent contamination?
A5: To prevent contamination, always use clean spatulas and work in a clean, dry environment. Avoid introducing moisture, as this can lead to hydrolysis of the ester group. After dispensing the required amount, securely reseal the container and purge with an inert gas before returning it to cold storage.
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound, suggesting potential causes and solutions.
Issue 1: The solid material has changed color (e.g., from white/off-white to yellow or brown).
-
Potential Cause: This is often a visual indicator of degradation, likely due to oxidation or exposure to light.
-
Recommended Action:
-
Assess the purity of the material using an appropriate analytical method, such as HPLC or LC-MS, before use.
-
If the purity is compromised, it may be necessary to purify the compound (e.g., by recrystallization or column chromatography) or use a fresh batch.
-
Review your storage and handling procedures to ensure the compound is protected from oxygen and light.
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Potential Cause: This could be due to partial degradation of the compound, leading to a lower effective concentration of the active molecule. The presence of impurities could also interfere with the reaction.
-
Recommended Action:
-
Verify the purity of your starting material.
-
Consider preparing solutions of the compound fresh for each experiment to avoid degradation in solution.
-
If you suspect degradation, run a control experiment with a newly opened or purified batch of the compound.
-
Issue 3: The compound has poor solubility in a solvent in which it was previously soluble.
-
Potential Cause: Degradation can lead to the formation of less soluble impurities or polymeric material.
-
Recommended Action:
-
Attempt to dissolve a small sample in a reliable solvent and observe for any insoluble material.
-
Analyze the purity of the compound to determine if degradation has occurred.
-
Below is a workflow to help you troubleshoot stability issues with your compound.
Caption: Troubleshooting workflow for stability issues.
Summary of Recommended Storage Conditions
For optimal stability, the following storage conditions are recommended for this compound, based on best practices for similar compounds.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down potential degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the amino group. |
| Light | Protect from Light (Amber Vial) | To prevent photochemical decomposition. |
| Container | Tightly Sealed Vial | To prevent moisture ingress and subsequent hydrolysis. |
| Form | Solid | Storage in solution is not recommended for long periods. |
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system.
Objective: To determine the purity of this compound and detect the presence of any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for an optimal wavelength, typically around 254 nm.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Compare the chromatogram to that of a reference standard or a freshly prepared sample to identify any new peaks that may correspond to degradation products.
-
Technical Support Center: Preventing Byproduct Formation in Imidazole Synthesis
Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during the synthesis of imidazole and its derivatives. Drawing from established literature and field expertise, this center provides in-depth, actionable solutions to enhance reaction selectivity, improve yield, and ensure the purity of your final product.
Troubleshooting Guides: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, explaining the underlying chemical principles and providing step-by-step protocols for resolution.
Issue 1: Low Yield and Presence of an Oxazole Byproduct in Debus-Radziszewski Synthesis
Q: My Debus-Radziszewski reaction is giving a low yield of the desired imidazole, and I'm isolating a significant amount of a corresponding oxazole. What is causing this, and how can I prevent it?
A: This is a classic competitive pathway issue in this synthesis. The Debus-Radziszewski reaction, which condenses a 1,2-dicarbonyl, an aldehyde, and ammonia, is prone to forming oxazoles as byproducts.[1][2][3] The formation of an oxazole becomes favorable under conditions that do not sufficiently promote the formation of the diimine intermediate required for the imidazole ring.
Causality Explained: The key mechanistic branch point is the initial condensation. For imidazole synthesis, the 1,2-dicarbonyl compound (e.g., glyoxal or benzil) must react with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde. However, if the dicarbonyl condenses with only one equivalent of ammonia and the aldehyde, a pathway to an oxazole intermediate is opened.[2] Acidic conditions can favor oxazole formation, whereas alkaline conditions and a high concentration of ammonia favor the desired imidazole pathway.[1][2]
Mitigation Strategy & Protocol:
The most effective strategy is to manipulate the reaction conditions to strongly favor the diimine pathway.
Protocol: Maximizing Imidazole Formation
-
Ammonia Stoichiometry: Use a significant molar excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) relative to the dicarbonyl and aldehyde. A 3 to 10-fold excess is common.[1] This high concentration of ammonia drives the equilibrium towards the formation of the diimine intermediate.
-
Maintain Alkaline Conditions: Ensure the reaction medium is basic. If using ammonium salts, the release of ammonia can be facilitated by a base or by thermal decomposition, but starting with an alkaline solution (e.g., using aqueous ammonia) is often more direct. This suppresses the acid-catalyzed pathway to the oxazole.[2]
-
Order of Addition: A sequential addition can be beneficial. First, mix the 1,2-dicarbonyl compound with the excess ammonia source to allow for the pre-formation of the diimine intermediate. Then, add the aldehyde to the reaction mixture, often slowly or portion-wise.[1]
-
Solvent Choice: Polar protic solvents like ethanol or methanol can be effective as they help solvate the ammonia source.[4][5] However, for certain substrates, polar aprotic solvents like DMF or DMSO have shown good results.[4]
-
Temperature Control: While gentle heating may be necessary to drive the reaction to completion, excessive heat can promote side reactions and decomposition.[1][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature, typically between 70-90°C.[1]
Workflow for Optimizing Imidazole vs. Oxazole Formation
Caption: Troubleshooting workflow for oxazole byproduct formation.
Issue 2: Formation of Regioisomeric Products in N-Arylation
Q: I am performing a palladium-catalyzed N-arylation on an unsymmetrical imidazole (e.g., 4-methylimidazole) and getting a mixture of N1 and N3-arylated regioisomers. How can I achieve N1 selectivity?
A: Regiocontrol in the N-arylation of unsymmetrical imidazoles is a significant challenge. The tautomeric nature of the imidazole ring means that both ring nitrogens are potential sites for substitution. Achieving high selectivity often requires careful selection of the catalytic system and reaction conditions.
Causality Explained: The selectivity is determined by a combination of steric and electronic factors, as well as the specific mechanism of the catalyst used. Palladium-catalyzed reactions, for instance, are highly sensitive to the ligand environment around the metal center. It has been shown that imidazoles can act as inhibitors to the formation of the active Pd(0)-ligand complex. By pre-activating the catalyst, this inhibition can be overcome, leading to improved efficacy and selectivity.[7]
Mitigation Strategy & Protocol:
A method based on pre-activation of the palladium catalyst has proven highly effective for achieving complete N1-selectivity.[7]
Protocol: N1-Selective Palladium-Catalyzed Arylation
-
Catalyst Pre-activation: In a separate flask, under an inert atmosphere (e.g., Argon), dissolve the palladium source (e.g., Pd₂(dba)₃) and the appropriate ligand (e.g., a specific phosphine ligand like L1 as described in the literature) in the reaction solvent.[7]
-
Heating: Gently heat this catalyst-ligand mixture for a short period before adding the other reactants. This step is crucial for the in situ formation of the catalytically active Pd(0)-ligand complex without interference from the imidazole substrate.[7]
-
Reaction Assembly: In the main reaction vessel, combine the unsymmetrical imidazole, the aryl halide (or triflate), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).
-
Catalyst Addition: Transfer the pre-activated catalyst solution to the main reaction vessel.
-
Reaction Conditions: Heat the reaction mixture to the optimal temperature (e.g., 100-120 °C) and monitor for completion. This method has been shown to provide exclusively the N1-arylated product with a variety of aryl bromides, chlorides, and triflates.[7]
| Parameter | Traditional One-Pot Setup | Pre-activation Method | Rationale |
| Catalyst Activation | In situ with all reactants | Pre-formed before adding imidazole | Avoids imidazole inhibition of Pd(0)-ligand formation.[7] |
| Selectivity | Mixture of N1/N3 isomers | Exclusively N1 isomer | The pre-formed catalyst exhibits high regioselectivity.[7] |
| Substrate Scope | Limited | Broad (Aryl Br, Cl, OTf) | The efficient catalytic cycle tolerates more substrates.[7] |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is forming a dark, intractable tar, especially in syntheses involving glyoxal and ammonia. What is this and how can I avoid it?
A1: This is likely due to polymerization and side reactions. The Debus synthesis, especially with highly reactive starting materials like glyoxal and formaldehyde, can produce low yields due to the formation of complex polymeric materials.[5][8] To mitigate this, use a less reactive dicarbonyl source if possible, maintain moderate temperatures, and consider using a catalyst that promotes the desired cyclization over polymerization.[5][6] Using a solvent system where the product is soluble but the starting materials are only sparingly soluble can sometimes help by driving the desired product out of the reactive phase.
Q2: Which synthesis method is generally best for producing highly substituted imidazoles with good regiocontrol?
A2: For synthesizing tri- and tetrasubstituted imidazoles, modern multi-component reactions (MCRs) using specific catalysts often provide the best results and control.[9][10] For example, using HBF₄–SiO₂ as a catalyst in the reaction of a 1,2-diketone, aldehyde, amine, and ammonium acetate can selectively produce tetrasubstituted imidazoles while minimizing the formation of the competing trisubstituted byproduct.[10] Copper-catalyzed methods have also shown excellent regioselectivity and functional group tolerance for producing polysubstituted imidazoles.[11][12]
Q3: How can I purify my crude imidazole product to remove colored impurities and byproducts?
A3: Purification strategies depend on the nature of the impurities. Common methods include:
-
Crystallization: This is a highly effective method for obtaining high-purity imidazoles.[13] Solvents like toluene, benzene, or methanol/diethyl ether mixtures can be used.[13]
-
Distillation: For volatile imidazoles, fractional vacuum distillation can effectively separate the product from less volatile byproducts or tars.[1]
-
Chromatography: Silica gel column chromatography is standard for separating imidazoles from byproducts with different polarities.
-
Extraction: An acid-base workup can be useful. Imidazole is basic and can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous phase and re-extracting.
Q4: Can solvent choice alone significantly reduce byproduct formation?
A4: Yes, absolutely. The solvent can influence reactant solubility, stabilize transition states, and mediate the activity of catalysts and reagents.[4] For instance, in some catalyst-free syntheses, using glycerol as a solvent has been shown to improve yields dramatically compared to traditional protic solvents like ethanol or methanol.[14] This is attributed to glycerol's ability to activate reactants through hydrogen bonding.[14] Conversely, poor solubility of starting materials in some solvents can lead to low yields.[4][14] Experimenting with different solvents is a critical part of optimizing any imidazole synthesis.
Reaction Mechanism: Imidazole vs. Byproduct Formation
Caption: Key mechanistic branch point in Debus-Radziszewski synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Imidazole synthesis [organic-chemistry.org]
- 12. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 13. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Substituted Imidazoles
Welcome to our dedicated technical support center for the synthesis of substituted imidazoles. As a cornerstone of many pharmaceuticals, agrochemicals, and functional materials, the efficient and selective synthesis of the imidazole core is of paramount importance.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection and troubleshoot common experimental hurdles. Here, we distill complex catalytic principles into actionable advice, ensuring your path to successful imidazole synthesis is both clear and efficient.
Troubleshooting Guide: Overcoming Common Hurdles in Imidazole Synthesis
This section addresses specific issues you may encounter during your experiments, providing a logical framework for diagnosis and resolution.
Question 1: My reaction is resulting in a very low yield of the desired substituted imidazole. What are the likely causes and how can I improve it?
Answer:
Low yields are a frequent challenge in multicomponent reactions (MCRs) used for imidazole synthesis, such as the Debus-Radziszewski reaction.[3][4] The root cause often lies in suboptimal reaction conditions or catalyst choice. Let's break down the key factors:
-
Suboptimal Temperature: Temperature is a double-edged sword. Insufficient heat can lead to an incomplete reaction, while excessive temperatures may promote the formation of side products and degradation.[3][5][6] It is crucial to perform a temperature optimization study for your specific substrate and catalyst system. For instance, in some syntheses of tri- and tetrasubstituted imidazoles, 100-120°C has been found to be optimal, with higher temperatures leading to side product formation.[5]
-
Catalyst Inefficiency or Absence: While some imidazole syntheses can proceed without a catalyst, they are often slow and low-yielding.[2] The introduction of a suitable catalyst is the most effective way to enhance reaction rates and yields. The choice of catalyst is critical and depends on the desired substitution pattern and reaction mechanism.
-
Incorrect Stoichiometry: The molar ratio of your reactants (e.g., 1,2-dicarbonyl compound, aldehyde, and ammonia source) is crucial. An excess of the ammonia source, such as ammonium acetate, is often used to push the equilibrium towards product formation and minimize side reactions.[3]
-
Purity of Reagents: Impurities in your starting materials, particularly the aldehyde and dicarbonyl compound, can lead to the formation of undesired byproducts and consume your reagents, thereby lowering the yield of the desired imidazole.[3]
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low yields in substituted imidazole synthesis.
Question 2: I am observing a significant byproduct in my reaction. How can I identify and suppress its formation?
Answer:
Byproduct formation is a common issue that directly impacts yield and purification efficiency. The nature of the byproduct can often provide clues about the competing reaction pathways.
-
Common Byproducts: In the synthesis of imidazoles, a common competing reaction is the formation of oxazole derivatives.[3] This can be mitigated by using a large excess of an ammonia source and maintaining alkaline conditions.
-
Catalyst-Induced Side Reactions: The choice of catalyst can influence the selectivity of the reaction. Some catalysts may promote undesired side reactions. For instance, highly acidic catalysts might lead to the degradation of sensitive functional groups on your substrates.
-
Strategies for Suppression:
-
Catalyst Selection: Opt for a catalyst known for high selectivity towards imidazole formation. For instance, in the competitive formation of tri- and tetrasubstituted imidazoles, the choice of catalyst system can be crucial for controlling the selectivity.[7] Metal salts of weak protic acids, such as tetrafluoroborates, have shown good selectivity.[7]
-
Reaction Conditions: Adjusting the solvent, temperature, and reaction time can significantly alter the product distribution.
-
Order of Addition: In some cases, the order in which you add the reagents can influence the outcome. For example, adding the aldehyde slowly to a mixture of the dicarbonyl compound and ammonia source can sometimes favor the desired reaction pathway.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for substituted imidazole synthesis?
A1: A wide variety of catalysts have been developed for imidazole synthesis, which can be broadly categorized as:
-
Lewis Acids: These are electron pair acceptors that can activate carbonyl groups towards nucleophilic attack. Common examples include ZrCl₄, CuI, and various metal triflates.[1][8]
-
Brønsted Acids: These are proton donors that can catalyze condensation reactions. Both liquid acids (e.g., acetic acid) and solid acids (e.g., silica-supported sulfuric acid, functionalized chitosan) are used.[2][5][9]
-
Heterogeneous Catalysts: These are in a different phase from the reactants and offer the significant advantage of easy separation and reusability.[10] Examples include zeolites (like ZSM-11), nano-LaMnO₃ perovskite-type oxides, and magnetically recoverable nanoparticles.[10][11][12][13]
-
Green Catalysts: In line with the principles of green chemistry, there is a growing interest in using environmentally benign catalysts. These include biodegradable catalysts like functionalized chitosan and even natural catalysts like lemon juice.[5][10][14]
Q2: How do I choose the best catalyst for my specific synthesis?
A2: The "best" catalyst depends on several factors:
-
Desired Product: The substitution pattern of the target imidazole (mono-, di-, tri-, or tetrasubstituted) will influence the choice of synthetic route and, consequently, the catalyst.
-
Reaction Conditions: Consider the desired reaction temperature, solvent (or solvent-free conditions), and reaction time. Some catalysts are more effective under microwave irradiation or ultrasonic conditions.[5][15][16]
-
Substrate Scope: Ensure the chosen catalyst is compatible with the functional groups present in your starting materials.
-
Green Chemistry Principles: If sustainability is a priority, consider reusable heterogeneous catalysts, biodegradable catalysts, or those that operate efficiently in green solvents like water or under solvent-free conditions.[10][12][14]
Q3: What are the advantages of using magnetically recoverable catalysts?
A3: Magnetically recoverable catalysts (MRCs), often based on iron oxide nanoparticles (e.g., Fe₃O₄), offer several key advantages:[10]
-
Ease of Separation: They can be easily removed from the reaction mixture using an external magnet, eliminating the need for filtration or chromatography for catalyst removal.[10][16]
-
Reusability: MRCs can be recycled and reused for multiple reaction cycles without a significant loss of activity, which reduces cost and waste.[10][16]
-
Enhanced Efficiency: The high surface area of nanocatalysts can lead to improved reaction rates and efficiency.[10]
Q4: Can I run the reaction under solvent-free conditions?
A4: Yes, many modern protocols for imidazole synthesis are designed to be performed under solvent-free conditions.[11][13] This approach offers several benefits, including reduced environmental impact, lower cost, and often simpler work-up procedures. Heterogeneous catalysts are particularly well-suited for solvent-free reactions.[11][12]
Comparative Data on Catalyst Performance
The following table summarizes the performance of various catalysts for the synthesis of tri- and tetrasubstituted imidazoles, providing a quick reference for catalyst selection.
| Catalyst | Substrates | Conditions | Yield (%) | Reaction Time | Reusability | Reference |
| ZrCl₄ | Aldehydes, NH₄OAc/amines | Room Temperature | High | Rapid | Not mentioned | [8] |
| CuI | Benzoin/Benzil, Aldehydes, NH₄OAc | Reflux in BuOH | Up to 95% | Short | Not mentioned | [1][17] |
| Chitosan-SO₃H | Aldehydes, Amines, Benzil, NH₄OAc | 100°C (Microwave) | High | Short | Yes | [5] |
| HBF₄–SiO₂ | 1,2-diketone, Aldehyde, Amine, NH₄OAc | Optimized | High | Not specified | Yes (5 cycles) | [7] |
| Nano-LaMnO₃ | Aldehyde, NH₄OAc/Amine, 1,2-diketone | 80°C (Solvent-free) | High | Not specified | Yes (5 cycles) | [11] |
| ZSM-11 Zeolite | Benzil, Aldehyde, Aniline, NH₄OAc | 110°C (Solvent-free) | Excellent | 30 min | Yes (5 cycles) | [12][13] |
| Lemon Juice | Benzil, Aromatic Aldehydes, NH₄OAc | Ethanol | Good | Short | No | [14] |
| Fe₃O₄ NPs | Various | Mild conditions | High | Not specified | Yes | [10] |
Experimental Protocol: One-Pot Synthesis of a 2,4,5-Trisubstituted Imidazole using a Heterogeneous Catalyst
This protocol provides a general guideline for the synthesis of a 2,4,5-trisubstituted imidazole using a reusable solid acid catalyst.
Materials:
-
Benzil (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Ammonium acetate (3 mmol)
-
ZSM-11 zeolite catalyst (0.05 g, pre-activated at 550°C for 5 h)[13]
-
50 mL round-bottom flask
-
Magnetic stirrer and hot plate
-
Ethanol (for work-up)
-
TLC plate
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine benzil (1 mmol), the chosen aromatic aldehyde (1 mmol), ammonium acetate (3 mmol), and the activated ZSM-11 zeolite catalyst (0.05 g).[13]
-
Reaction: Heat the mixture in an oil bath to 110°C with continuous stirring under solvent-free conditions.[13]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically 30 minutes), cool the reaction mixture to room temperature.[13] Add ethanol and stir for a few minutes.
-
Catalyst Recovery: Separate the solid catalyst by filtration. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[12][13]
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Mechanistic Insights: The Role of the Catalyst
Understanding the mechanism by which a catalyst facilitates imidazole synthesis is key to optimizing your reaction.
Caption: A generalized mechanism for the catalytic synthesis of substituted imidazoles.
In a typical acid-catalyzed multicomponent synthesis of a 2,4,5-trisubstituted imidazole, the catalyst plays a crucial role in several steps.[1] A Lewis or Brønsted acid catalyst can activate the aldehyde's carbonyl group, facilitating its condensation with ammonia (derived from ammonium acetate) to form an imine intermediate.[1] This is followed by further condensation with the 1,2-dicarbonyl compound and subsequent cyclization and oxidation to yield the final imidazole product. Heterogeneous catalysts provide active sites on their surface where these transformations can occur efficiently.[10]
References
- 1. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 11. oiccpress.com [oiccpress.com]
- 12. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Regioselectivity in the Synthesis of Imidazole Derivatives
Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regiocontrol in the synthesis of imidazole derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds.[1][2] However, the synthesis of specifically substituted imidazole derivatives often presents a significant challenge: controlling regioselectivity. The formation of undesired regioisomers can lead to low yields and complicated purification processes.[3][4] This guide provides practical, field-proven insights into managing and overcoming these challenges.
Regioselectivity in imidazole synthesis is governed by a delicate interplay of steric and electronic factors of the reactants, the chosen synthetic route's mechanism, and reaction conditions such as catalyst, solvent, and temperature.[5] Understanding these principles is paramount to successfully directing substitution patterns on the imidazole ring.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the control of regioselectivity in imidazole synthesis.
Q1: What are the primary factors that influence regioselectivity in imidazole synthesis?
A1: The primary factors are:
-
Steric Hindrance: Bulky substituents on the reactants can physically block the approach of reagents to a specific site, thereby directing substitution to less hindered positions.[5][6]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can influence the nucleophilicity or electrophilicity of different atoms within the imidazole ring, guiding the regiochemical outcome.[7]
-
Reaction Mechanism: Different named reactions for imidazole synthesis (e.g., Debus-Radziszewski, Marckwald, Van Leusen) proceed through distinct intermediates and transition states, which inherently favor certain substitution patterns.[2][5][8]
-
Catalyst Choice: The use of specific Lewis or Brønsted acid catalysts, as well as transition metal catalysts, can significantly influence the regioselectivity by coordinating with reactants in a specific orientation.[5][9]
-
Reaction Conditions: Parameters such as solvent polarity, temperature, and reaction time can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the ratio of regioisomers.[3][5]
Q2: Which named reactions for imidazole synthesis offer the best regiocontrol?
A2: Several named reactions are known for their potential for regiocontrol:
-
Marckwald Synthesis: This method, which involves the reaction of α-amino carbonyl compounds with cyanates or thiocyanates, is effective for creating specific substitution patterns, particularly when starting with symmetrically substituted materials.[5][10]
-
Van Leusen Imidazole Synthesis: This three-component reaction utilizing tosylmethyl isocyanide (TosMIC) offers a high degree of regiocontrol in the synthesis of 1,4-, 1,5-, and 1,4,5-substituted imidazoles.[2]
-
Debus-Radziszewski Synthesis: While the classic Debus-Radziszewski synthesis can lead to mixtures of regioisomers with unsymmetrical dicarbonyls, modifications using specific catalysts or directing groups can enhance its regioselectivity.[5][11][12]
Q3: How can I selectively functionalize the N-1 versus the N-3 position of an existing imidazole ring?
A3: Selective N-alkylation or N-arylation is a common challenge due to the tautomerism of the imidazole ring.[1] Strategies to achieve regioselectivity include:
-
Directing Groups: Introducing a removable directing group at a specific position can block that site and direct functionalization to the other nitrogen. The SEM (2-(trimethylsilyl)ethoxymethyl) group is a notable example that can be used to control N-alkylation.[13]
-
Steric Hindrance: If the imidazole already possesses a bulky substituent at the C-2 or C-5 position, this can sterically hinder the adjacent nitrogen, favoring functionalization at the more accessible nitrogen.
-
Metalation: Directed metalation at a specific nitrogen, followed by quenching with an electrophile, can provide regioselective N-functionalization.[14]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during imidazole synthesis, presented in a question-and-answer format.
Issue 1: Poor Regioselectivity in the Debus-Radziszewski Reaction with an Unsymmetrical 1,2-Dicarbonyl Compound.
Question: I am attempting a Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl compound and obtaining a mixture of regioisomers. How can I improve the selectivity?
Underlying Cause: The Debus-Radziszewski synthesis is a multicomponent reaction involving a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[5][12] When an unsymmetrical dicarbonyl is used, the initial condensation with ammonia can occur at either carbonyl group, leading to two different diimine intermediates and subsequently a mixture of regioisomeric imidazoles.
Troubleshooting Strategies:
-
Catalyst Selection: While the classic reaction can be performed without a catalyst, the use of various Lewis and Brønsted acids can influence the selectivity.[5] Experimenting with different catalysts may favor the formation of one regioisomer over the other.[5]
-
Recommended Catalysts: CuI, CuCl₂·2H₂O, and various zeolites have shown success in related multicomponent syntheses of imidazoles.[5]
-
-
Reaction Conditions Optimization:
-
Microwave Irradiation: This technique has been shown to improve yields and reduce reaction times in Debus-Radziszewski type reactions and can sometimes influence the isomeric ratio.[5]
-
Temperature and Time: Systematically varying the reaction temperature and time can help identify conditions that favor the kinetic or thermodynamic product.[3]
-
-
Use of a Directing Group: Attaching a removable directing group to one of the carbonyls of the dicarbonyl starting material can force the initial reaction to occur at the other carbonyl, thus ensuring a single regioisomeric outcome.
Experimental Protocol: Catalyst Screening for Improved Regioselectivity
| Parameter | Condition |
| Reactants | Unsymmetrical 1,2-dicarbonyl (1.0 mmol), Aldehyde (1.0 mmol), Ammonium acetate (3.0 mmol) |
| Catalysts to Screen | CuI (15 mol%), CuCl₂·2H₂O (15 mol%), Zeolite H-ZSM-5 (20 wt%) |
| Solvent | Butanol (7 mL) |
| Temperature | Reflux |
| Monitoring | Thin-Layer Chromatography (TLC) |
Procedure:
-
In separate round-bottom flasks, combine the 1,2-dicarbonyl (1.0 mmol), aldehyde (1.0 mmol), ammonium acetate (3.0 mmol), and the respective catalyst.
-
Add butanol (7 mL) to each flask.
-
Heat the mixtures to reflux with stirring.
-
Monitor the progress of the reactions using TLC.
-
Upon completion, cool the reaction mixtures to room temperature.
-
Pour each cooled mixture into crushed ice and stir the resulting precipitate.
-
Filter the solid product, wash with water, and dry.
-
Analyze the product mixture from each reaction by ¹H NMR or HPLC to determine the regioisomeric ratio.
Decision Workflow for Debus-Radziszewski Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Difficulty in Synthesizing 1,4-Disubstituted Imidazoles Regioselectively.
Question: I am struggling to synthesize a 1,4-disubstituted imidazole without the formation of the 1,5-disubstituted isomer. What is a reliable method to achieve this?
Underlying Cause: Many classical imidazole syntheses that could potentially yield 1,4-disubstituted products often lead to mixtures with the 1,5-isomer due to the inherent symmetry and tautomerism of the imidazole ring and its precursors.[1][15]
Recommended Strategy: Multi-step Synthesis via a 2-Azabuta-1,3-diene Intermediate
A highly effective and regioselective method involves a multi-step sequence starting from a glycine derivative.[15] This approach allows for the controlled construction of the imidazole ring, ensuring the desired 1,4-substitution pattern.[15]
Key Steps of the Synthesis:
-
Double Aminomethylenation: A glycine derivative undergoes a double aminomethylenation to form a 2-azabuta-1,3-diene intermediate.
-
Transamination and Cyclization: The 2-azabuta-1,3-diene intermediate reacts with a primary amine. This results in a transamination followed by cyclization to yield the 1,4-disubstituted imidazole with complete regioselectivity.[15]
This method has been shown to be tolerant of a wide range of steric and electronic variations on the amine component, making it a versatile approach.[15]
Conceptual Workflow for 1,4-Disubstituted Imidazole Synthesis
Caption: Regioselective synthesis of 1,4-disubstituted imidazoles.
Issue 3: Controlling C-4 vs. C-5 Substitution in Electrophilic Aromatic Substitution.
Question: When performing an electrophilic substitution (e.g., nitration, halogenation) on a substituted imidazole, I get a mixture of C-4 and C-5 substituted products. How can I control this?
Underlying Cause: The C-4 and C-5 positions of the imidazole ring have similar electron densities, making them both susceptible to electrophilic attack.[1] The directing effect of existing substituents and the tautomeric equilibrium of the N-H proton can lead to poor regioselectivity.[1][16]
Troubleshooting Strategies:
-
Protecting Group Strategy:
-
Protect the N-1 position with a suitable protecting group (e.g., SEM, tosyl). This prevents tautomerism and can electronically differentiate the C-4 and C-5 positions, leading to improved regioselectivity in the subsequent electrophilic substitution. The protecting group can be removed later in the synthetic sequence.[13]
-
-
Directed Metalation:
-
Employ a directing group on the imidazole ring that can coordinate to a metalating agent (e.g., n-BuLi, LDA). This will direct the deprotonation to a specific C-H bond (C-2 or C-5). The resulting lithiated or magnesiated imidazole can then be quenched with an electrophile to achieve regioselective substitution.[14]
-
-
Steric Control:
-
If a bulky substituent is already present at the N-1 or C-2 position, it can sterically hinder the C-5 position, favoring electrophilic attack at the more accessible C-4 position.
-
Comparison of Strategies for C4/C5 Control
| Strategy | Principle | Advantages | Disadvantages |
| Protecting Group | Electronic differentiation, prevents tautomerism | Generally high selectivity, wide substrate scope | Adds two steps (protection/deprotection) to the synthesis |
| Directed Metalation | Regioselective deprotonation followed by electrophilic quench | High regioselectivity, allows for a wide range of electrophiles | Requires strongly basic and anhydrous conditions, sensitive functional groups may not be tolerated |
| Steric Control | Use of bulky substituents to block one position | Does not require additional synthetic steps | Dependent on the presence of a suitable bulky group in the starting material |
Advanced Methodologies: Flow Chemistry for Enhanced Control
For reactions that are highly exothermic or where precise control over reaction time and temperature is crucial for regioselectivity, continuous-flow synthesis offers significant advantages over traditional batch processing.[17][18][19]
Key Benefits of Flow Chemistry:
-
Precise Temperature Control: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat exchange, enabling precise control over reaction temperature and minimizing the formation of byproducts from thermal excursions.[18]
-
Rapid Mixing: Efficient mixing of reagents ensures homogeneous reaction conditions, which can be critical for controlling selectivity in fast reactions.
-
Safety: The small reaction volumes in flow systems enhance safety, especially when working with hazardous reagents or intermediates.[20]
Application Example: N-Alkylation of Imidazoles
The N-alkylation of imidazoles can be highly exothermic. In a flow reactor, the imidazole and alkylating agent streams can be pre-cooled before being mixed, and the reaction temperature can be precisely maintained along the length of the reactor coil. This level of control can improve the regioselectivity of the alkylation by favoring the kinetically controlled product.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. mdpi.com [mdpi.com]
- 12. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 13. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Full functionalization of the imidazole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. researchgate.net [researchgate.net]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. pubs.acs.org [pubs.acs.org]
- 20. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Imidazoles for Researchers and Drug Development Professionals
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its prevalence in drugs such as the anti-cancer agent dacarbazine and the antihypertensive losartan underscores the critical importance of efficient and versatile methods for its synthesis. This guide provides an in-depth, objective comparison of key synthetic strategies for constructing substituted imidazoles, offering field-proven insights and experimental data to inform methodological choices in research and development.
Foundational Synthetic Strategies: The Classics
The synthesis of the imidazole ring has a rich history, with several classical methods still finding application today. These foundational reactions provide a basis for understanding more modern approaches and are often suitable for specific substitution patterns.
The Debus-Radziszewski Synthesis
First reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, this multicomponent reaction is a versatile method for preparing polysubstituted imidazoles.[1] The reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or a primary amine.[1][2] The use of a primary amine in place of one equivalent of ammonia allows for the synthesis of N-substituted imidazoles.[1]
Mechanism and Rationale: The reaction is thought to proceed in two main stages. Initially, the 1,2-dicarbonyl compound condenses with two molecules of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and oxidation to yield the imidazole ring. The choice of an ammonium salt, such as ammonium acetate, often serves as a convenient source of ammonia.[3]
Advantages:
-
One-pot, multicomponent reaction leading to high atom economy.
-
Readily available and inexpensive starting materials.
-
Versatile for the synthesis of tri- and tetrasubstituted imidazoles.[4]
Limitations:
-
Can require harsh reaction conditions, including high temperatures.[5]
-
Yields can be variable depending on the substrates.[6]
The Wallach Synthesis
The Wallach synthesis provides a route to 1,2-disubstituted imidazoles from N,N'-disubstituted oxamides.[6] The reaction typically involves treatment of the oxamide with a dehydrating agent like phosphorus pentachloride, followed by reduction of the resulting chlorinated intermediate.
Mechanism and Rationale: The reaction begins with the conversion of the oxamide to a dichloroimidazoline derivative using phosphorus pentachloride. This intermediate is then reduced, often with hydroiodic acid, to yield the final 1,2-disubstituted imidazole.[6] The choice of the N-substituents on the starting oxamide dictates the substitution pattern at the 1- and 2-positions of the imidazole ring.
Advantages:
-
Provides a specific route to 1,2-disubstituted imidazoles.
Limitations:
-
Requires the use of harsh reagents like phosphorus pentachloride.
-
The starting N,N'-disubstituted oxamides may not be readily available.
The Marckwald Synthesis
The Marckwald synthesis is a classical method for preparing 2-mercaptoimidazoles (imidazole-2-thiones).[2] This reaction involves the condensation of an α-aminoketone or α-aminoaldehyde with a thiocyanate salt, such as potassium thiocyanate. The resulting 2-mercaptoimidazole can then be desulfurized to yield the corresponding imidazole.
Mechanism and Rationale: The α-aminoketone reacts with the thiocyanate to form a thiourea intermediate, which then undergoes intramolecular cyclization and dehydration to form the 1,3-dihydro-2H-imidazole-2-thione. The choice of the α-aminoketone determines the substitution pattern at the 4- and 5-positions of the imidazole ring. The sulfur atom can subsequently be removed through oxidative methods if the unsubstituted imidazole is the desired product.
Advantages:
-
Efficient route to 2-mercaptoimidazoles, which are valuable synthetic intermediates.
-
Can be performed under relatively mild conditions.
Limitations:
-
The availability of the starting α-aminoketones can be a limiting factor.
-
Requires a subsequent desulfurization step to obtain the parent imidazole.
Modern and Efficient Synthetic Approaches
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for imidazole synthesis. These modern approaches often offer milder reaction conditions, higher yields, and broader substrate scope compared to their classical counterparts.
The Van Leusen Imidazole Synthesis
The Van Leusen synthesis is a powerful three-component reaction for the preparation of 1,4,5-trisubstituted imidazoles.[7] This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine (formed in situ from an aldehyde and a primary amine).[7][8]
Mechanism and Rationale: The reaction is driven by the unique reactivity of TosMIC, which contains an isocyanide carbon, an acidic methylene group, and a sulfinate leaving group.[8] Under basic conditions, the deprotonated TosMIC undergoes a [3+2] cycloaddition with the aldimine to form a 4-tosyl-2-imidazoline intermediate. Subsequent elimination of p-toluenesulfinic acid yields the aromatic imidazole ring.[7]
Advantages:
-
High yields and broad substrate scope.
-
Milder reaction conditions compared to many classical methods.
-
Modular nature allows for easy variation of substituents at the 1-, 4-, and 5-positions.
Limitations:
-
TosMIC is a specialized reagent and can be moisture-sensitive.
Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for the synthesis of highly substituted imidazoles.[9] Copper-catalyzed reactions, in particular, have been shown to be highly effective for the one-pot synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an ammonium salt.[9]
Mechanism and Rationale: The plausible mechanism involves the copper catalyst activating the reactants and facilitating the key bond-forming steps. For instance, the copper catalyst can promote the oxidation of an α-hydroxy ketone (like benzoin) to the corresponding 1,2-diketone in situ, which then participates in the Debus-Radziszewski-type condensation. The Lewis acidic nature of the copper catalyst can also activate the aldehyde carbonyl group towards nucleophilic attack.[9]
Advantages:
-
Often proceeds under milder conditions than non-catalyzed classical methods.
-
Can lead to higher yields and shorter reaction times.
-
Potential for developing enantioselective variants.
Limitations:
-
The cost and potential toxicity of the metal catalyst can be a concern.
-
Catalyst removal from the final product may be required.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized many areas of synthetic chemistry, including the preparation of imidazoles.[10] The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating.[10] The Debus-Radziszewski reaction, for example, is particularly well-suited for microwave acceleration.
Mechanism and Rationale: Microwave heating increases the rate of reaction by efficiently transferring energy to polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more effectively than conventional heating methods. For the synthesis of 2,4,5-triphenylimidazole (lophine), microwave irradiation of benzil, benzaldehyde, and ammonium acetate in a solvent-free system or in a high-boiling solvent like glacial acetic acid provides the product in minutes rather than hours.[10][11]
Advantages:
-
Significant reduction in reaction times (minutes vs. hours).
-
Often leads to higher yields and cleaner reactions.
-
Enables solvent-free reactions, aligning with green chemistry principles.[3]
Limitations:
-
Specialized microwave reactor equipment is required.
-
Scalability can be a challenge for large-scale industrial production.
Performance Comparison: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
To provide a direct comparison of these methods, the synthesis of the well-known derivative 2,4,5-triphenylimidazole (lophine) is presented as a case study. The data below is compiled from various literature sources to highlight the differences in performance.
| Synthesis Method | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Radziszewski (Conventional) | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Glacial Acetic Acid | Reflux (~118) | 3-4 hours | ~85 | [11] |
| Radziszewski (Conventional) | Benzoin, Benzaldehyde, Ammonia | - | Ethanol | Reflux (~78) | 4 hours | Not specified | [12] |
| Copper-Catalyzed | Benzil, Benzaldehyde, Ammonium Acetate | Nanocopper | - | Room Temp. | 24 hours | ~90 | [9] |
| Microwave-Assisted | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Solvent-free | 110 | 1-2 minutes | ~92 | [10][13] |
Detailed Experimental Protocols
The following protocols are provided as representative examples for the synthesis of substituted imidazoles.
Protocol 1: Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Conventional Heating)
Materials:
-
Benzil (1.0 g)
-
Ammonium acetate (1.0 g)
-
Benzaldehyde (2.0 mL)
-
Glacial acetic acid (2.0 mL)
Procedure:
-
In a round-bottom flask, combine benzil (1.0 g) and ammonium acetate (1.0 g).
-
Add glacial acetic acid (2.0 mL) and benzaldehyde (2.0 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture in a water bath at 100 °C for 3-4 hours. The completion of the reaction is indicated by the formation of a dark orange solution.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 150 mL of water.
-
Neutralize the solution with ammonium hydroxide with continuous stirring until a solid precipitate forms.
-
Collect the precipitate by filtration, wash with toluene, and recrystallize from methanol to obtain pure 2,4,5-triphenylimidazole.[11]
Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Triphenylimidazole
Materials:
-
Benzil (0.2 mole)
-
Benzaldehyde (0.02 mole)
-
Ammonium acetate (0.07 mole)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a borosilicate beaker suitable for microwave synthesis, combine benzil (0.2 mole), benzaldehyde (0.02 mole), and ammonium acetate (0.07 mole).
-
Add a catalytic amount of glacial acetic acid and mix thoroughly with a glass rod.
-
Place the beaker in a microwave reactor and irradiate for 1-2 minutes.
-
After the reaction is complete, allow the mixture to cool.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.[10]
Protocol 3: Marckwald Synthesis of 2-Mercaptoimidazole
Materials:
-
Aminoacetaldehyde dimethyl acetal (7.5 g)
-
Potassium thiocyanate (6.93 g)
-
2 N Hydrochloric acid (39.23 mL)
Procedure:
-
To a flask containing 39.23 mL of 2 N hydrochloric acid, add 7.5 g of aminoacetaldehyde dimethyl acetal over 45 minutes with stirring under a nitrogen atmosphere.
-
Add 6.93 g of potassium thiocyanate to the mixture all at once.
-
Heat the mixture to 98 °C and stir for 2 hours.
-
Allow the reaction to cool to room temperature overnight.
-
Cool the resulting suspension to 5 °C and filter the solid.
-
Dry the residue under vacuum at 60 °C to yield 2-mercaptoimidazole.
Protocol 4: Van Leusen Imidazole Synthesis (Generalized)
Materials:
-
Aldehyde (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0-1.2 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., Methanol, Acetonitrile)
Procedure:
-
Dissolve the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in the chosen solvent and stir at room temperature for 30 minutes to form the aldimine in situ.
-
Add TosMIC (1.0-1.2 equiv) and the base (e.g., K₂CO₃, 2.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1,4,5-trisubstituted imidazole.[7]
Conclusion
The synthesis of substituted imidazoles is a well-established field with a diverse array of methodologies available to the modern chemist. The choice of a particular synthetic route should be guided by the desired substitution pattern, the availability and cost of starting materials, the required scale of the reaction, and considerations of efficiency and environmental impact.
Classical methods such as the Debus-Radziszewski, Wallach, and Marckwald syntheses remain valuable for specific applications. However, modern approaches, including the Van Leusen synthesis, metal-catalyzed reactions, and microwave-assisted protocols, offer significant advantages in terms of milder conditions, higher yields, and reduced reaction times. For rapid and efficient synthesis, particularly in a drug discovery setting, microwave-assisted methods are often the preferred choice. For the construction of complex, highly substituted imidazoles with a high degree of modularity, the Van Leusen synthesis is an exceptionally powerful tool.
By carefully considering the strengths and weaknesses of each method, researchers and drug development professionals can select the optimal strategy to efficiently access the imidazole scaffolds necessary for their scientific endeavors.
References
- 1. rdw.rowan.edu [rdw.rowan.edu]
- 2. mdpi.com [mdpi.com]
- 3. ijpsr.com [ijpsr.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
- 8. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 12. scialert.net [scialert.net]
- 13. sctunisie.org [sctunisie.org]
The Strategic Selection of Heterocyclic Scaffolds in Modern Drug Discovery: A Comparative Guide to Ethyl 1-Amino-1H-imidazole-5-carboxylate
Introduction: The Pivotal Role of Heterocyclic Building Blocks in Medicinal Chemistry
In the intricate tapestry of drug design, heterocyclic scaffolds are the threads that weave together potency, selectivity, and favorable pharmacokinetic profiles. Among the vast arsenal of molecular building blocks available to medicinal chemists, five-membered aromatic heterocycles, particularly those containing nitrogen, have proven to be exceptionally versatile. Their unique electronic properties, capacity for hydrogen bonding, and ability to engage in a multitude of interactions with biological targets make them "privileged scaffolds" in the pursuit of novel therapeutics.[1]
This guide provides an in-depth, comparative analysis of ethyl 1-amino-1H-imidazole-5-carboxylate , a highly functionalized imidazole derivative, and its performance relative to other key heterocyclic building blocks, namely pyrazoles and triazoles. We will delve into the causality behind experimental choices, present supporting data from peer-reviewed literature, and provide detailed protocols to empower researchers in their rational design of next-generation therapeutics. Our focus will be on the application of these scaffolds in the development of kinase inhibitors, a critical area of oncology and inflammation research.
This compound: A Versatile Scaffold for Kinase Inhibition
This compound is a trifunctional building block, presenting medicinal chemists with three distinct points for molecular elaboration: the amino group at the 1-position, the ester at the 5-position, and the imidazole core itself. This inherent versatility allows for the fine-tuning of steric and electronic properties to optimize interactions with a target active site. The 1,5-disubstituted imidazole-4-carboxylate motif is a recurring structural feature in a multitude of biologically active compounds.[2]
The imidazole ring, being a 1,3-diazole, possesses a unique electronic distribution and hydrogen bonding capability that makes it an effective bioisostere for amide and carboxylic acid functionalities, often enhancing metabolic stability and cell permeability.[3] In the context of kinase inhibition, the nitrogen atoms of the imidazole core can act as crucial hydrogen bond acceptors, mimicking the hinge-binding interactions of the native ATP ligand.
A notable application of this scaffold is in the development of inhibitors for key signaling kinases such as p38 MAP kinase and BRAF kinase, which are implicated in inflammatory diseases and various cancers, respectively.[4][5]
Comparative Analysis: Imidazole vs. Pyrazole and Triazole Scaffolds
The choice of a heterocyclic core is a critical decision in lead optimization. While imidazoles, pyrazoles (1,2-diazoles), and triazoles (containing three nitrogen atoms) share some structural similarities, their distinct electronic and steric properties can profoundly influence the pharmacological profile of the resulting drug candidates.
Performance in Kinase Inhibition: A Head-to-Head Comparison
The efficacy of these scaffolds as core components of kinase inhibitors can be objectively compared by examining their performance against specific, well-validated targets. Here, we focus on p38α MAP kinase and BRAF kinase, two enzymes where imidazole-based inhibitors have been extensively studied.
| Building Block | Target Kinase | Representative Compound/Derivative | IC50 (nM) | Key Structural Features & Rationale | Reference |
| Imidazole | p38α MAPK | 4-(4'-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole | 250 | The 4-pyridyl group at the 5-position forms a key hydrogen bond in the ATP-binding site. The imidazole core acts as a central scaffold. | [6] |
| Imidazole | BRAFV600E | 6-{2-[4-(4-methyl-piperazin-1-yl)-phenyl]-5-pyridin-4-yl-3H-imidazol-4-yl}-2,4-dihydro-indeno[1,2-c]pyrazole | 230 | A triarylimidazole scaffold where the imidazole core is central to the inhibitor's architecture. | [7] |
| Pyrazole | BRAFV600E | Tricyclic pyrazole analogue of the imidazole-based inhibitor | >10,000 | Direct replacement of the imidazole core with a pyrazole in this specific scaffold leads to a significant loss of activity, suggesting the precise geometry and hydrogen bonding capabilities of the imidazole are crucial. | [7] |
| Triazole | p38α MAPK | Imidazole-1,2,3-triazole hybrid | ~400 (for some derivatives) | The triazole moiety is often used as a linker or to introduce additional interaction points. In some contexts, it can be a viable alternative to the core imidazole. | [8] |
| Triazole | BRAFV600E | Tricyclic triazole analogue of the imidazole-based inhibitor | Inactive | Similar to the pyrazole analogue, the triazole is not a suitable replacement for the imidazole core in this particular BRAF inhibitor scaffold, likely due to polarity mismatch. | [7] |
Expert Interpretation: The data clearly indicates that for these specific kinase targets, the imidazole scaffold is not merely a passive linker but an active and often indispensable component for potent inhibition. The precise positioning of its nitrogen atoms for hydrogen bonding interactions within the kinase hinge region is a critical determinant of activity. While pyrazoles and triazoles are valuable scaffolds in their own right and have been successfully employed in other kinase inhibitors, a simple one-to-one replacement for the imidazole core in an optimized lead compound is often detrimental to its potency. This underscores the importance of a structure-guided design approach where the unique properties of each heterocyclic system are carefully considered.
Pharmacokinetic Profile: An In-Silico and Experimental Overview
Beyond target potency, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is paramount to its clinical success. Here, we compare the general ADMET properties associated with imidazole, pyrazole, and triazole scaffolds.
| Property | Imidazole Derivatives | Pyrazole Derivatives | Triazole Derivatives | Rationale & Causality |
| Metabolic Stability | Generally good, but can be susceptible to N-oxidation or hydroxylation. | Can be metabolically robust, but also subject to oxidation on the pyrazole ring or substituents. | Generally considered metabolically stable due to the higher nitrogen content. | The specific metabolic fate is highly dependent on the substituents and their positions on the heterocyclic core. |
| Aqueous Solubility | Generally good due to the polar nature of the imidazole ring. | Solubility can be variable and is influenced by the lipophilicity of the substituents. | Good, often enhancing the solubility of the parent molecule. | The nitrogen atoms in these heterocycles can act as hydrogen bond acceptors, improving interaction with water. |
| Oral Bioavailability | Generally favorable, often used to improve this parameter. | Can be good, but is highly dependent on the overall physicochemical properties of the molecule. | Often favorable. | Good solubility and metabolic stability contribute to better oral bioavailability. |
| Toxicity | Can be associated with inhibition of cytochrome P450 enzymes. | Some pyrazole-containing drugs have been associated with hepatotoxicity. | Generally well-tolerated, but specific toxicities can arise from the overall molecular structure. | The nitrogen atoms in these heterocycles can coordinate with the heme iron of CYP enzymes, leading to potential drug-drug interactions. |
Expert Insights: While in-silico predictions provide a useful starting point, experimental verification is crucial.[9][10] The choice of heterocyclic scaffold can significantly impact the ADMET profile. For instance, while the imidazole core can sometimes lead to CYP inhibition, strategic placement of substituents can mitigate this effect. Triazoles are often favored for their metabolic stability, but this can also lead to longer half-lives and potential for accumulation. A thorough in vitro and in vivo ADMET assessment is therefore indispensable in the selection of the optimal building block for a given drug discovery program.
Experimental Protocols: A Practical Guide
To translate theoretical knowledge into practice, this section provides detailed, step-by-step methodologies for the synthesis of a key imidazole building block and its application in a representative kinase inhibition assay.
Protocol 1: Synthesis of Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate
This protocol is adapted from a literature procedure and outlines a reliable method for the synthesis of a derivative of the title compound.[11]
Workflow Diagram:
Caption: Synthetic workflow for Ethyl 5-Amino-1-Methyl-1H-imidazole-4-carboxylate.
Materials:
-
Starting materials (as per the specific synthetic route chosen)
-
Diethyl ether
-
Water
-
Sodium carbonate (Na2CO3)
-
Raney nickel
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Step 1: Intermediate Formation. The initial step involves the reaction of the chosen starting materials in diethyl ether. The specific reactants will depend on the detailed synthetic scheme being followed. The reaction mixture is typically stirred at room temperature for a specified period, and the progress is monitored by TLC.
-
Step 2: Hydrolysis. The intermediate from Step 1 is then subjected to hydrolysis using an aqueous solution of sodium carbonate. This step is often performed with heating to drive the reaction to completion.
-
Step 3: Reduction. The hydrolyzed intermediate is then reduced using Raney nickel in ethanol. This hydrogenation step is typically carried out under a hydrogen atmosphere and may require elevated temperature and pressure.
-
Work-up and Purification. After the reaction is complete, the catalyst is carefully filtered off. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of synthesized compounds against p38α MAP kinase.[3]
Materials:
-
Recombinant active p38α MAP kinase
-
Kinase substrate (e.g., ATF-2)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., SB203580)
-
96-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted compounds to the wells of a 96-well plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Enzyme and Substrate Addition: Prepare a mixture of the p38α kinase and its substrate (ATF-2) in the kinase assay buffer. Add this mixture (e.g., 10 µL) to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP solution (e.g., 10 µL) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection: After incubation, add the kinase detection reagent (e.g., Kinase-Glo® reagent) to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway Context: BRAF Kinase Inhibition in Melanoma
To appreciate the therapeutic relevance of these building blocks, it is essential to understand the biological context in which they act. The BRAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival.[12] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.[13]
Caption: The BRAF/MEK/ERK signaling pathway and the point of inhibition by imidazole-based BRAF inhibitors.
Mechanism of Action: Imidazole-based BRAF inhibitors are designed to bind to the ATP-binding site of the constitutively active BRAF V600E mutant kinase.[5] This competitive inhibition prevents the phosphorylation and activation of MEK, thereby blocking the downstream signaling cascade that drives uncontrolled cell growth. The imidazole core of these inhibitors often plays a pivotal role in anchoring the molecule within the kinase's active site through specific hydrogen bonding interactions.
Conclusion and Future Perspectives
The strategic selection of a heterocyclic building block is a cornerstone of modern drug discovery. This guide has demonstrated that while scaffolds like pyrazole and triazole have their merits, the imidazole core, particularly in the form of versatile building blocks like this compound, offers a unique combination of properties that have been successfully leveraged in the development of potent and selective kinase inhibitors.
The superior performance of the imidazole scaffold in the presented case studies of p38 and BRAF inhibitors highlights the importance of nuanced, data-driven decision-making in medicinal chemistry. The future of drug design will undoubtedly involve the continued exploration of novel heterocyclic systems and the creative functionalization of established scaffolds. By understanding the underlying principles of molecular recognition and the intricate interplay between structure and function, researchers can continue to push the boundaries of therapeutic innovation.
References
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 5-aMino-1-Methyl-1H-iMidazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Aminoimidazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The aminoimidazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active molecules, ranging from natural products to synthetic therapeutic agents. Its inherent ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an attractive framework for the design of enzyme inhibitors and receptor modulators. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of aminoimidazole-based compounds across key therapeutic areas, including kinase inhibition, anticancer, and antimicrobial activities. By synthesizing data from numerous studies, this document aims to provide a valuable resource for medicinal chemists and drug discovery scientists in the rational design of novel and potent aminoimidazole-based therapeutics.
Aminoimidazole-Based Compounds as Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer and inflammatory disorders. The aminoimidazole scaffold has proven to be a versatile template for the development of potent kinase inhibitors, particularly targeting the p38 MAP kinase and Src family kinases.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and environmental stress.[1] Inhibition of p38 MAPK is a promising strategy for the treatment of chronic inflammatory diseases like rheumatoid arthritis.[2][3]
Core SAR Insights:
The general structure of a potent tri- or tetra-substituted imidazole-based p38 MAP kinase inhibitor often features a 4-pyridyl group at the C4 or C5 position, which acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase's ATP-binding pocket. The substituents at other positions of the imidazole ring are crucial for modulating potency and selectivity.
-
Substitution at C2: The nature of the substituent at the C2 position significantly impacts inhibitory activity. A methylsulfinylphenyl group has been found to be optimal in many cases. The corresponding thioether is generally less potent, while the sulfone derivative often retains good activity. Aromatic rings with electron-withdrawing or -donating groups at this position can fine-tune the electronic properties and steric interactions within the binding site.[4]
-
Substitution at C4/C5: A 4-fluorophenyl group at the C4 position is a common feature in many potent inhibitors, contributing to favorable interactions within a hydrophobic pocket. The 4-pyridyl moiety at C5 is critical for hinge binding. Modifications to the pyridine ring can affect potency and selectivity.[4]
-
Substitution at N1: The N1 position of the imidazole ring can be substituted with various groups to modulate physicochemical properties such as solubility and cell permeability without drastically affecting the core binding interactions.
Comparative Analysis of p38 MAP Kinase Inhibitors:
The following table summarizes the in vitro inhibitory activity of a series of 2,4,5-trisubstituted imidazole derivatives against p38 MAP kinase.
| Compound ID | R1 (at C2) | R2 (at C4) | R3 (at C5) | p38 MAP Kinase IC50 (nM) | Reference |
| 1 | 4-Methylsulfinylphenyl | 4-Fluorophenyl | 4-Pyridyl | 50 | [4] |
| 2 | 4-Methylthiophenyl | 4-Fluorophenyl | 4-Pyridyl | 200 | [4] |
| 3 | 4-Methylsulfonylphenyl | 4-Fluorophenyl | 4-Pyridyl | 60 | [4] |
| 4 | 4-Aminophenyl | 4-Fluorophenyl | 4-Pyridyl | >10000 | [4] |
| 5 | 4-Methoxyphenyl | 4-Fluorophenyl | 4-Pyridyl | 800 | [4] |
| 6 | 4-Methylsulfinylphenyl | Phenyl | 4-Pyridyl | 500 | [4] |
| 7 | 4-Methylsulfinylphenyl | 4-Chlorophenyl | 4-Pyridyl | 45 | [4] |
Experimental Protocol: p38 MAP Kinase Inhibition Assay
This protocol describes a non-radioactive method for determining the in vitro inhibitory activity of compounds against p38 MAP kinase.
-
Reagents and Materials:
-
Recombinant active p38 MAP kinase
-
ATF-2 (Activating Transcription Factor 2) as a substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Test compounds dissolved in DMSO
-
96-well plates
-
Phospho-ATF-2 (Thr71) antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the recombinant p38 MAP kinase enzyme to each well.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATF-2 substrate and ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding EDTA.
-
Detect the phosphorylated ATF-2 using a standard ELISA or Western blot procedure with the phospho-specific antibody.
-
Quantify the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data.
-
p38 MAP Kinase Signaling Pathway
Caption: p38 MAP Kinase signaling cascade and point of inhibition.
Src Family Kinase Inhibitors
The Src family of non-receptor tyrosine kinases (SFKs) plays a pivotal role in regulating cell growth, proliferation, survival, and migration.[5] Overexpression or hyperactivation of SFKs is frequently observed in various cancers, making them attractive targets for anticancer drug development.[6][7]
Core SAR Insights:
Aminoimidazole-based compounds have been developed as potent SFK inhibitors. A key structural feature is often a group that can interact with the hinge region of the kinase domain.
-
4-Aminoimidazole Scaffold: The 4-aminoimidazole core has been identified as an effective hinge-binding motif for c-Src kinase.[6]
-
Substitutions on the Amino Group: Modifications to the amino group at the 4-position are critical for potency. Bulky aromatic or heteroaromatic substituents can enhance binding affinity through interactions with hydrophobic pockets in the active site.
-
Substitutions at other positions: Similar to p38 inhibitors, substitutions at the C2 and C5 positions of the imidazole ring can be optimized to improve potency, selectivity, and pharmacokinetic properties. For instance, the presence of a hydroxyl group on a phenyl ring substituent can be crucial for forming hydrogen bonds with the enzyme.[6]
Comparative Analysis of Src Family Kinase Inhibitors:
The table below presents a comparison of the inhibitory activities of several 4-aminoimidazole derivatives against Src and other SFKs.
| Compound ID | R1 | R2 | Src IC50 (nM) | Fyn IC50 (nM) | Lyn IC50 (nM) | Yes IC50 (nM) | Reference |
| 8 | H | H | 220 | 689 | 1300 | 167 | [6] |
| 9 | OCH3 | H | 225 | - | - | - | [6] |
| 10 | OH | H | 45 | 15 | 10 | 12 | [6] |
| 11 | OH | Cl | 25 | 8 | 5 | 3 | [6] |
Experimental Protocol: Src Kinase Inhibition Assay
This protocol outlines a method to assess the in vitro inhibitory activity of compounds against Src kinase.
-
Reagents and Materials:
-
Recombinant active Src kinase
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-33P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other separation matrix (for radioactive assay)
-
Scintillation counter or luminescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the recombinant Src kinase enzyme.
-
Add the diluted test compounds or DMSO (vehicle control).
-
Add the peptide substrate.
-
Initiate the kinase reaction by adding ATP (radioactive or non-radioactive).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
For radioactive assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assay: Follow the manufacturer's protocol for the specific detection kit (e.g., add ADP-Glo™ reagent and measure luminescence).
-
Calculate the percent inhibition and determine the IC50 value.
-
Src Family Kinase Signaling Pathway
Caption: Overview of Src Family Kinase signaling and inhibition.
Aminoimidazole-Based Compounds as Anticancer Agents
The anticancer properties of aminoimidazole derivatives are often linked to their kinase inhibitory activity, but they can also exert their effects through other mechanisms, such as disruption of microtubule dynamics and induction of apoptosis.[8][9][10]
Core SAR Insights:
-
Multi-target Activity: Many aminoimidazole-based anticancer agents exhibit activity against multiple targets, which can contribute to their overall efficacy.
-
Lipophilicity and Cell Permeability: The physicochemical properties of the substituents play a crucial role in the cellular uptake and ultimately the in vitro and in vivo activity of these compounds.
-
Induction of Apoptosis: A common mechanism of action for many aminoimidazole-based anticancer compounds is the induction of programmed cell death (apoptosis) in cancer cells.
Comparative Analysis of Antiproliferative Activity:
The following table compares the in vitro antiproliferative activity of selected aminoimidazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | A549 (Lung) | 2.2 | [8] |
| 13 | HeLa (Cervical) | 5.96 | [8] |
| 14 | MCF-7 (Breast) | 6.30 | [8] |
| 15 | SH-SY5Y (Neuroblastoma) | 1.5 | [6] |
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Workflow for Anticancer Activity Screening
Caption: A typical workflow for evaluating the anticancer potential of aminoimidazole compounds.
Aminoimidazole-Based Compounds as Antimicrobial Agents
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Aminoimidazole-based compounds, including natural products and their synthetic analogs, have demonstrated promising antimicrobial and anti-biofilm activities.[11][12][13][14][15]
Core SAR Insights:
-
2-Aminoimidazole (2-AI) Scaffold: The 2-AI moiety is a common feature in many marine natural products with antimicrobial properties. Synthetic 2-AI derivatives have been extensively explored for their antibacterial and anti-biofilm activities.
-
Substitutions at N1 and C5: The nature of the substituents at the N1 and C5 positions of the 2-aminoimidazole ring is crucial for antimicrobial potency. Long alkyl chains at the N1 position and aryl groups at the C5 position are often associated with enhanced activity.
-
Dimeric Compounds: Dimeric 2-aminoimidazoles have been shown to be highly active as adjuvants for conventional antibiotics, potentiating their activity against multidrug-resistant bacteria.[11]
Comparative Analysis of Antimicrobial Activity:
The following table summarizes the minimum inhibitory concentration (MIC) values of representative aminoimidazole-based compounds against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | 625 | [12] |
| HL1 | MRSA | 1250 | [12] |
| HL2 | Staphylococcus aureus | 625 | [12] |
| HL2 | MRSA | 625 | [12] |
| Dimeric 2-AI | Acinetobacter baumannii (as adjuvant) | Potentiates clarithromycin | [11] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Reagents and Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
-
Procedure:
-
Prepare two-fold serial dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control well (medium and inoculum without compound) and a sterility control well (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
General Synthesis of 2,4,5-Trisubstituted Imidazoles
A common and versatile method for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).
Caption: A simplified schematic of the Radziszewski reaction for imidazole synthesis.
Conclusion and Future Perspectives
The aminoimidazole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the substitution pattern on the imidazole ring can lead to significant changes in biological activity, potency, and selectivity.
Future research in this area will likely focus on:
-
Rational Design of Selective Inhibitors: Leveraging computational modeling and structural biology to design compounds with improved selectivity for specific kinase isoforms or microbial targets, thereby reducing off-target effects and toxicity.
-
Exploration of Novel Biological Targets: Expanding the therapeutic applications of aminoimidazole-based compounds by screening them against a wider range of biological targets.
-
Development of Drug Delivery Systems: Improving the pharmacokinetic properties and in vivo efficacy of promising aminoimidazole derivatives through the use of novel drug delivery technologies.
-
Combinatorial Chemistry and High-Throughput Screening: Accelerating the discovery of new lead compounds by employing combinatorial synthesis strategies and high-throughput screening platforms.
By building upon the extensive body of knowledge on the structure-activity relationships of aminoimidazole-based compounds, the scientific community is well-positioned to develop the next generation of innovative medicines to address unmet medical needs.
References
- 1. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. | Semantic Scholar [semanticscholar.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Ethyl 1-Amino-1H-Imidazole-5-Carboxylate as a Drug Precursor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the privileged heterocyclic structures, imidazole-containing compounds have consistently demonstrated a broad spectrum of biological activities, positioning them as valuable precursors in the synthesis of novel therapeutic agents.[1][2] This guide provides an in-depth validation of ethyl 1-amino-1H-imidazole-5-carboxylate as a drug precursor, offering a comparative analysis against viable alternatives and furnishing the experimental framework necessary for its rigorous assessment.
Introduction to this compound: A Versatile Building Block
This compound is a substituted imidazole that has garnered significant attention as a versatile starting material in the synthesis of a variety of biologically active molecules. Its structural features, including the reactive amino group and the ester functionality, provide multiple avenues for chemical modification, allowing for the construction of diverse molecular libraries. Notably, this precursor has been instrumental in the development of novel anticancer agents.[3] The imidazole core itself is a key component in numerous established drugs, highlighting the therapeutic potential of its derivatives.[1][2]
Comparative Analysis: Imidazoles vs. Alternative Precursors
The utility of a drug precursor is best understood in the context of its alternatives. Here, we compare this compound with two other prominent classes of heterocyclic precursors: pyrimidines and triazoles.
Synthetic Accessibility and Yield
The viability of a precursor is intrinsically linked to the efficiency and scalability of its synthesis. While specific yields are highly dependent on the reaction conditions and the expertise of the synthetic chemist, general trends can be observed.
-
This compound: The synthesis of this and related imidazole derivatives can be achieved through various established routes, often involving cyclization reactions. While the synthesis is generally straightforward, optimizing reaction conditions to maximize yield and minimize byproducts is crucial.[4]
-
Pyrimidine Precursors: Pyrimidines are fundamental components of nucleic acids and, as such, their synthesis is well-documented.[5] Methods like the Biginelli reaction offer a direct route to substituted pyrimidines, often in good yields.[5] The commercial availability of a wide array of substituted pyrimidine starting materials can also be an advantage.
-
Triazole Precursors: The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazoles, often providing near-quantitative yields under mild conditions.[6][7] This high efficiency and reliability make triazoles an attractive alternative.
| Precursor Class | Common Synthetic Routes | General Yield Observations | Key Advantages |
| Imidazoles | Cyclization of α-aminoketones with cyanates, Van Leusen reaction | Moderate to good, highly dependent on specific reaction | Versatile functionalization points |
| Pyrimidines | Biginelli reaction, condensation reactions | Good to excellent for many derivatives | Wide commercial availability of starting materials |
| Triazoles | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Often excellent to near-quantitative | High efficiency and reliability ("click chemistry") |
Biological Activity and Therapeutic Potential
The ultimate goal of a drug precursor is to serve as a foundation for a therapeutically active molecule. All three classes of heterocycles have a rich history in medicinal chemistry.
-
Imidazoles: Imidazole-containing compounds have demonstrated a vast array of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] The ability of the imidazole nitrogen atoms to coordinate with metal ions in enzymes makes them particularly effective as enzyme inhibitors.
-
Pyrimidines: As components of DNA and RNA, pyrimidines are central to numerous biological processes. This has led to the development of a wide range of pyrimidine-based drugs, including anticancer agents (e.g., 5-fluorouracil) and antivirals.[5]
-
Triazoles: Triazoles are also well-established pharmacophores, with prominent examples in antifungal (e.g., fluconazole) and antiviral medications.[8][9] Their ability to participate in hydrogen bonding and their metabolic stability contribute to their therapeutic efficacy.
Experimental Validation of this compound
Rigorous analytical validation is paramount to ensure the quality and suitability of a drug precursor. This section outlines the key experimental protocols for the validation of this compound.
Workflow for Precursor Validation
Caption: Workflow for the synthesis, purification, and validation of a drug precursor.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of synthesized this compound and to identify and quantify any impurities.
Rationale: HPLC is the gold standard for assessing the purity of non-volatile and thermally labile compounds in the pharmaceutical industry due to its high resolution, quantitative accuracy, and reproducibility.[10] A stability-indicating method can also be developed to monitor the degradation of the precursor over time.[11][12][13]
Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in mobile phase A |
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Prepare a standard solution of a certified reference standard of this compound at a known concentration.
-
Prepare a sample solution of the synthesized compound at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
Data Interpretation:
The purity is expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates impurities, which should be identified and quantified if they are above the reporting threshold (typically >0.1%).
Protocol 2: Structural Confirmation by NMR and Mass Spectrometry
Objective: To confirm the chemical structure of the synthesized this compound.
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in a molecule, while Mass Spectrometry (MS) determines the molecular weight. Together, they provide unambiguous structural confirmation.
NMR Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Expected ¹H NMR Signals (Illustrative): Chemical shifts (δ) and multiplicities will be characteristic of the protons in the molecule, including the ethyl group (triplet and quartet), the imidazole ring protons, and the amino group protons.
-
Expected ¹³C NMR Signals (Illustrative): Chemical shifts will correspond to the unique carbon atoms in the structure, including the carbonyl carbon of the ester, the carbons of the imidazole ring, and the carbons of the ethyl group.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a suitable technique for this type of molecule.
-
Data Acquisition: Infuse a dilute solution of the sample into the mass spectrometer.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of this compound.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile precursor in drug discovery, particularly in the synthesis of anticancer agents. Its utility is underscored by the established biological significance of the imidazole scaffold. While alternatives such as pyrimidine and triazole derivatives offer their own synthetic and therapeutic advantages, the choice of precursor will ultimately depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate.
The experimental protocols provided in this guide offer a robust framework for the validation of this compound, ensuring its quality and suitability for downstream applications. As the field of medicinal chemistry continues to evolve, the rigorous validation of such fundamental building blocks will remain a cornerstone of successful drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of new imidazole, pyrimidine, and purine derivatives and analogs as inhibitors of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 8. Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. rjptonline.org [rjptonline.org]
- 13. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Ethyl 1-Amino-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Ethyl 1-amino-1H-imidazole-5-carboxylate, a key heterocyclic building block in the synthesis of various therapeutic agents, is no exception. Its purity directly influences the downstream reaction yields, impurity profiles of the final API, and ultimately, the toxicological and pharmacological properties of the drug product.
This guide provides an in-depth, technically sound comparison of the essential analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative analytical principles.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
A single analytical technique is rarely sufficient to unequivocally determine the purity of a compound. Instead, a multi-faceted approach, where each method provides orthogonal and complementary information, is the gold standard. This guide will focus on a suite of four powerful techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
The relationship and workflow between these techniques can be visualized as follows:
A Comparative Guide to the Anticancer Potential of N-substituted Ethyl 5-amino-1H-imidazole-4-carboxylate Derivatives
The relentless pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the imidazole scaffold, have emerged as a highly promising class of therapeutic candidates.[1][2][3] The unique structural and electronic properties of the imidazole ring, including its high stability, water solubility, and capacity for hydrogen bonding, allow it to interact with a diverse array of biological targets, making it a privileged structure in drug design.[1][4] This guide provides a comparative analysis of N-substituted ethyl 5-amino-1H-imidazole-4-carboxylate derivatives, examining their anticancer activity, mechanisms of action, and performance against alternative compounds, supported by experimental data.
The Mechanistic Landscape: How Imidazole Derivatives Combat Cancer
The anticancer efficacy of imidazole derivatives is not monolithic; rather, it stems from their ability to modulate a wide range of cellular targets and pathways critical for tumor growth and survival.[4][5] Understanding these mechanisms is fundamental to appreciating the therapeutic potential of the N-substituted ethyl 5-amino-1H-imidazole-4-carboxylate series.
Key mechanisms of action include:
-
Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, enzymes that are often dysregulated in cancer and drive cell proliferation and survival signals.[1] Imidazole-based compounds have been developed to target various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), Bruton's Tyrosine Kinase (BTK), and Protein Kinase C-iota (PKC-ι).[4][6][7][8][9]
-
Induction of Apoptosis: Many imidazole derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis.[5][10] This can be achieved through various routes, including the disruption of the mitochondrial membrane potential and the generation of intracellular Reactive Oxygen Species (ROS).[1][11][12]
-
Tubulin Polymerization Inhibition: The microtubule cytoskeleton is a well-established target for cancer therapy. Certain imidazole derivatives can interfere with tubulin polymerization, leading to cell cycle arrest, typically in the G2/M phase, and subsequent cell death.[4][6][11][13]
-
Enzyme Inhibition: Beyond kinases, these compounds can inhibit other enzymes vital for cancer cell metabolism and progression, such as Fatty Acid Synthase (FASN) and Histone Deacetylases (HDACs).[1][14]
The following diagram illustrates a generalized pathway of how a kinase-inhibiting imidazole derivative can lead to apoptosis.
Caption: Generalized kinase inhibition pathway by an imidazole derivative.
Comparative Efficacy of N-substituted Ethyl 5-amino-1H-imidazole-4-carboxylate Derivatives
Recent research has synthesized and evaluated a series of N-substituted ethyl 5-amino-1H-imidazole-4-carboxylate building blocks for their antiproliferative activity against a panel of human cancer cell lines.[11] The structure-activity relationship (SAR) studies revealed that the nature of the N-1 substituent on the imidazole core plays a critical role in determining the cytotoxic potency.
Specifically, derivatives featuring long alkyl chains at the N-1 position demonstrated significant inhibitory effects.[11] Among the tested compounds, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (referred to as 5e) emerged as a particularly potent lead compound.[11]
Compound 5e displayed impressive anticancer activity, notably against cervical (HeLa) and colon (HT-29) cancer cell lines. Further investigation into its mechanism revealed a multi-faceted attack on cancer cells, including:
-
Inhibition of tumor cell colony formation and migration.[11]
-
Exertion of anti-adhesive effects on HeLa cells.[11]
-
Antitubulin activity, contributing to cell cycle disruption.[11]
-
Induction of early apoptosis by significantly reducing the mitochondrial membrane potential in a dose-dependent manner.[11]
The table below summarizes the in vitro cytotoxic activity (IC₅₀ values) of compound 5e and compares it with other imidazole derivatives and a standard chemotherapeutic agent, Doxorubicin.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Primary Mechanism(s) of Action |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa (Cervical) | 0.737 ± 0.05 [11] | Antitubulin activity, Apoptosis induction via mitochondrial pathway |
| HT-29 (Colon) | 1.194 ± 0.02 [11] | ||
| Kim-161 (Substituted Imidazole) | T24 (Urothelial) | 56.11[15][16] | Kinase/Tubulin Inhibition, Cell cycle regulation, Apoptosis induction |
| 2-phenyl benzimidazole derivative (35) | MCF-7 (Breast) | 3.37[6] | VEGFR-2 Inhibition |
| Benzimidazole sulfonamide (22) | A549 (Lung) | 0.15[6] | Tubulin Polymerization Inhibition |
| HeLa (Cervical) | 0.21[6] | ||
| MCF-7 (Breast) | 0.17[6] | ||
| Doxorubicin (Standard Drug) | MCF-7 (Breast) | 4.17[6] | DNA intercalation, Topoisomerase II inhibition |
Data presented as mean ± standard deviation where available. IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly positions ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) as a highly potent derivative, with sub-micromolar efficacy against HeLa cells.[11] Its performance is notable when compared to other novel imidazole derivatives and, in some contexts, surpasses the potency of standard drugs like Doxorubicin against specific cell lines. For instance, several imidazole derivatives show significantly lower IC₅₀ values against MCF-7 breast cancer cells than Doxorubicin.[6]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To ensure the trustworthiness and reproducibility of cytotoxicity data, a standardized and self-validating protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Principle: Viable cells with active metabolism possess mitochondrial dehydrogenase enzymes that can cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan salt. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., HeLa, HT-29) in appropriate media until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[2]
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24-48 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of the N-substituted ethyl 5-amino-1H-imidazole-4-carboxylate derivatives in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compounds in culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[11]
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form.[2]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan.[2]
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
The following workflow diagram visualizes the MTT assay protocol.
Caption: Workflow of the MTT assay for in vitro cytotoxicity.
Conclusion and Future Outlook
N-substituted ethyl 5-amino-1H-imidazole-4-carboxylate derivatives represent a highly promising avenue for the development of novel anticancer therapeutics. The structure-activity relationship studies clearly indicate that modifications at the N-1 position of the imidazole ring can yield compounds with potent and selective cytotoxicity against various cancer cell lines.
The standout derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e), demonstrates particularly compelling activity with a multi-pronged mechanism that includes antitubulin effects and the induction of apoptosis.[11] Its sub-micromolar IC₅₀ values against cervical and colon cancer cell lines underscore its potential as a lead compound for further preclinical and clinical development.[11] The favorable comparisons with other novel imidazole derivatives and even established chemotherapeutic agents highlight the significant potential of this chemical class. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to translate their potent in vitro activity into effective in vivo therapies.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 14. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 15. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiviral Activity of Imidazole Derivatives
The imidazole nucleus, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic characteristics and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in drug discovery.[3] This guide provides a comparative analysis of the antiviral activity of distinct classes of imidazole derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. We will delve into specific examples of imidazole-based compounds targeting three globally significant viruses: Hepatitis C Virus (HCV), Dengue Virus (DENV), and SARS-CoV-2.
The Imidazole Scaffold: A Versatile Tool in Antiviral Drug Design
The versatility of the imidazole ring allows for the development of compounds that can target a wide array of viral proteins and enzymes.[4] Its electron-rich nature facilitates interactions with biological targets, and its amphoteric character can enhance pharmacokinetic properties.[3][5] Researchers have successfully synthesized and evaluated numerous imidazole derivatives, demonstrating their potential against a broad spectrum of viruses.[6][7] This guide will explore specific examples to illustrate the diverse antiviral applications of this remarkable heterocyclic core.
Case Study 1: Imidazole-Coumarin Conjugates Targeting Hepatitis C Virus (HCV)
HCV infection is a major cause of chronic liver disease worldwide. The development of direct-acting antivirals (DAAs) has significantly improved treatment outcomes. Among the novel chemical entities explored, imidazole-coumarin conjugates have emerged as a promising class of anti-HCV agents.[4][5]
Featured Derivative: A Potent Imidazole-Coumarin Conjugate
One notable example is a series of conjugates where an imidazole moiety is linked to a coumarin scaffold via a thiomethylene bridge.[8][9] Specific substitutions on both the imidazole and coumarin rings have been shown to significantly influence antiviral potency.
Quantitative Antiviral Activity
The antiviral efficacy of these conjugates was evaluated using an HCV replicon system, a powerful tool in HCV drug discovery that allows for the study of viral replication in a controlled cell culture environment.[10][11] The data for a representative potent derivative is summarized below.
| Derivative | Target Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Imidazole-Coumarin Conjugate (3d) | HCV Genotype 1b | Huh 5-2 | 5.1 | >87 | >17 |
EC50 (Half-maximal Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the drug that causes 50% cell death. SI (Selectivity Index): A measure of the drug's therapeutic window. A higher SI value indicates greater selectivity for the viral target over the host cell.
Mechanism of Action
While the precise mechanism for this specific conjugate is not fully elucidated in the provided sources, many anti-HCV compounds target the NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication.[10] The structure-activity relationship studies of these conjugates suggest that the imidazole nucleus with a free N(1)-H and specific substitutions on the coumarin ring are crucial for potent antiviral activity.[9][12]
Experimental Protocol: HCV Replicon Assay
The determination of the EC50 value for the imidazole-coumarin conjugate was performed using a luciferase-based HCV replicon assay. This method provides a quantitative measure of viral replication by measuring the light output from a reporter gene integrated into the replicon.[13][14]
Step-by-Step Methodology:
-
Cell Culture: Stably transfected human hepatoma (Huh-7) cells harboring an HCV genotype 1b replicon with a luciferase reporter gene are cultured in complete growth medium.
-
Compound Preparation: The imidazole-coumarin conjugate is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.
-
Treatment: The cultured replicon cells are treated with the different concentrations of the compound. A vehicle control (DMSO) and a positive control (a known HCV inhibitor) are included.
-
Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for viral replication and the effect of the compound to manifest.
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to the vehicle control, and the EC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Experimental Workflow: HCV Replicon Assay
Caption: Workflow of a luciferase-based HCV replicon assay.
Case Study 2: Imidazole 4,5-Dicarboxamide Derivatives Against Dengue Virus (DENV)
Dengue virus, a member of the Flaviviridae family, is a mosquito-borne pathogen that causes significant morbidity and mortality in tropical and subtropical regions.[6] The development of effective antiviral therapies is a global health priority. Imidazole 4,5-dicarboxamide derivatives have been identified as potent inhibitors of DENV replication.[2][4]
Featured Derivative: A Potent Imidazole 4,5-Dicarboxamide
A specific derivative from this class, with substitutions on the amide nitrogens, has demonstrated significant antiviral activity against DENV in cell-based assays.[2][15]
Quantitative Antiviral Activity
The antiviral efficacy of this class of compounds was determined using a cell-based assay that measures the inhibition of viral replication in a host cell line.[3][6]
| Derivative | Target Virus | Cell Line | EC50 (µM) |
| Imidazole 4,5-Dicarboxamide (20b) | DENV | Vero | 0.93 |
Further details on cytotoxicity (CC50) were not available in the provided search results, but are crucial for determining the selectivity index.
Mechanism of Action
The precise molecular target of these imidazole 4,5-dicarboxamide derivatives is not specified in the provided literature. However, their activity in cell-based replicon and infection assays suggests they interfere with a crucial step in the viral replication cycle.[2]
Experimental Protocol: Cell-Based Anti-Dengue Virus Assay
The EC50 value was determined using a high-content imaging-based assay that quantifies the level of viral protein expression in infected cells.[3][7]
Step-by-Step Methodology:
-
Cell Seeding: Host cells (e.g., HEK293 or Vero cells) are seeded in a multi-well plate.[7]
-
Compound Treatment: The cells are treated with serial dilutions of the imidazole 4,5-dicarboxamide derivative.
-
Viral Infection: The treated cells are then infected with DENV at a specific multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a period (e.g., 48 hours) to allow for viral replication.
-
Immunofluorescence Staining: After incubation, the cells are fixed, permeabilized, and stained with an antibody targeting a DENV protein (e.g., the envelope protein). A fluorescently labeled secondary antibody is then used for detection. Cell nuclei are also stained (e.g., with DAPI) to assess cytotoxicity.
-
High-Content Imaging and Analysis: The plates are imaged using a high-content imaging system. The number of infected cells (green fluorescence) and the total number of cells (blue fluorescence) are quantified.
-
Data Analysis: The percentage of viral inhibition is calculated for each compound concentration, and the EC50 value is determined. Cytotoxicity is assessed by the reduction in the number of nuclei.
Experimental Workflow: Cell-Based Anti-Dengue Virus Assay
Caption: Workflow of a high-content cell-based anti-Dengue virus assay.
Case Study 3: Asymmetric Imidazole-4,5-Dicarboxamide Derivatives as SARS-CoV-2 Main Protease (Mpro) Inhibitors
The COVID-19 pandemic, caused by SARS-CoV-2, spurred intensive research into antiviral therapies. The SARS-CoV-2 main protease (Mpro or 3CLpro) is a crucial enzyme for viral replication, making it a prime target for drug development.[16][17] Asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as inhibitors of this vital enzyme.[1][18]
Featured Derivative: A Competitive Mpro Inhibitor
A specific derivative from this class, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2), has shown promising inhibitory activity against the SARS-CoV-2 Mpro.[1][18]
Quantitative Inhibitory Activity
The inhibitory potency of this compound was evaluated using a biochemical assay that measures the enzymatic activity of purified Mpro.[16][19]
| Derivative | Target Enzyme | IC50 (µM) |
| Imidazole-4,5-Dicarboxamide (5a2) | SARS-CoV-2 Mpro | 4.79 ± 1.37 |
IC50 (Half-maximal Inhibitory Concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Mechanism of Action
Enzyme kinetic studies have demonstrated that this class of compounds acts as competitive inhibitors of the SARS-CoV-2 Mpro, meaning they bind to the active site of the enzyme and compete with the natural substrate.[18]
Experimental Protocol: SARS-CoV-2 Mpro Inhibition Assay
The IC50 value was determined using a fluorogenic substrate-based assay.[16][20]
Step-by-Step Methodology:
-
Reagent Preparation: Recombinant SARS-CoV-2 Mpro and a fluorogenic substrate (e.g., containing a cleavage site flanked by a fluorophore and a quencher) are prepared in an appropriate assay buffer.
-
Compound Preparation: The imidazole derivative is dissolved in DMSO and serially diluted.
-
Enzyme Inhibition: The purified Mpro is pre-incubated with the various concentrations of the inhibitor.
-
Enzymatic Reaction: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: As the Mpro cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. This increase is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Experimental Workflow: Mpro FRET-Based Inhibition Assay
Caption: Principle of a FRET-based assay for SARS-CoV-2 Mpro inhibitors.
Comparative Analysis and Future Perspectives
This guide has highlighted the remarkable versatility of the imidazole scaffold in the design of antiviral agents targeting a diverse range of viruses.
-
Structural Diversity: The three case studies showcase distinct structural modifications of the imidazole core, from conjugation with other heterocyclic systems like coumarins to the elaboration of dicarboxamide side chains. This demonstrates the chemical tractability of the imidazole nucleus for creating diverse chemical libraries.
-
Target Diversity: The featured imidazole derivatives effectively inhibit different classes of viral targets: an HCV replication complex component, a DENV replication-associated factor, and the main protease of SARS-CoV-2. This underscores the broad applicability of imidazole-based compounds in targeting various viral vulnerabilities.
-
Mechanism of Action: The mechanisms of action, where known, are also varied, ranging from the inhibition of viral replication in cell-based systems to the direct competitive inhibition of a key viral enzyme.
The continued exploration of imidazole derivatives holds great promise for the discovery of novel antiviral therapies. Future research will likely focus on optimizing the potency and pharmacokinetic properties of existing lead compounds, as well as identifying new viral targets for this privileged scaffold. The integration of computational drug design with synthetic chemistry and advanced biological screening will undoubtedly accelerate the development of the next generation of imidazole-based antiviral drugs.
References
- 1. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based flavivirus infection (CFI) assay for the evaluation of dengue antiviral candidates using high-content imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell-Based Antiviral Assays for Screening and Profiling Inhibitors Against Dengue Virus | Springer Nature Experiments [experiments.springernature.com]
- 13. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biochemical screening for SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemical screening for SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. caymanchem.com [caymanchem.com]
Evaluating the Kinase Inhibitory Potential of Imidazole Carboxamides: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their dysregulation is a hallmark of numerous pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of pharmaceutical research. Among the myriad of scaffolds explored, the imidazole carboxamide core has proven to be a particularly fruitful starting point for the design of potent and selective kinase inhibitors.
This guide provides an in-depth, objective comparison of the kinase inhibitory potential of various imidazole carboxamide derivatives. We will delve into their structure-activity relationships (SAR), compare their performance against key kinase targets with supporting experimental data, and provide detailed protocols for the assays used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals actively working in the field of kinase inhibitor discovery.
The Imidazole Carboxamide Scaffold: A Privileged Structure in Kinase Inhibition
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, offers a versatile scaffold for building kinase inhibitors. Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding with the kinase hinge region, make it an ideal anchor for inhibitor binding. The carboxamide moiety provides an additional point of interaction and a vector for introducing diverse substituents to explore the chemical space around the ATP-binding pocket, thereby fine-tuning potency and selectivity.
The general structure of an imidazole carboxamide kinase inhibitor allows for substitution at multiple positions, enabling extensive SAR studies to optimize biological activity.
Caption: General structure of the imidazole carboxamide scaffold highlighting potential substitution points (R1-R4) for SAR exploration.
Comparative Analysis of Imidazole Carboxamide Kinase Inhibitors
The versatility of the imidazole carboxamide scaffold has led to the development of inhibitors targeting a wide range of kinases. Below, we compare the performance of representative examples against different kinase families.
Targeting the MAP Kinase Pathway: TAK1 and p38α Inhibitors
The Mitogen-Activated Protein (MAP) kinase pathways are crucial signaling cascades involved in cellular responses to a variety of external stimuli. Dysregulation of these pathways is implicated in inflammatory diseases and cancer.
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) , a member of the MAP3K family, is a key regulator of pro-inflammatory and cell survival signaling. A novel series of 2,4-1H-imidazole carboxamides has been identified as potent and selective TAK1 inhibitors.[1][2][3] A scaffold-hop from a pyrrole-2,4-1H-dicarboxamide identified from a DNA-encoded chemical library (DECL) screen led to an imidazole derivative with increased biochemical potency.[1][2][3]
p38α MAP Kinase is another critical node in the inflammatory response. 2,4,5-trisubstituted imidazole derivatives have been extensively studied as p38α inhibitors.[4][5]
Table 1: Comparative Potency of Imidazole Carboxamides against MAP Kinases
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Key Structural Features | References |
| 2,4-1H-Imidazole Carboxamides | TAK1 | Compound 22 | 2 | Imidazole core, benzylamide at C4 | [1] |
| 2,4,5-Trisubstituted Imidazoles | p38α | SB203580 (Adezmapimod) | 222.44 ± 5.98 | 4-Fluorophenyl at C4, Pyridyl at C5 | [5] |
| 2,4,5-Trisubstituted Imidazoles | p38α | Compound 12 | 27.6 | Methylsulfinylphenyl at C2 | [5] |
The data clearly indicates that substitutions on the imidazole core are critical for determining both potency and selectivity. For the TAK1 inhibitor, the specific arrangement of the carboxamide and other substituents allows for a distinct binding mode compared to other known TAK1 inhibitors.[1] For p38α inhibitors, the nature of the substituent at the 2-position of the imidazole ring is a key determinant of activity, with a methylsulfinylphenyl group often being optimal.[4]
Targeting Other Kinase Families: PKCι and BTK
The inhibitory potential of imidazole carboxamides extends beyond the MAP kinase family.
Protein Kinase C-iota (PKC-ι) is an oncogene overexpressed in various cancers. A specific inhibitor, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has shown efficacy against cancer cell lines by reducing cell growth and inducing apoptosis.[6] Preclinical in vivo studies have demonstrated that ICA-1s is stable, exhibits low toxicity, and can significantly reduce tumor growth in a prostate cancer xenograft model.[6]
Bruton's Tyrosine Kinase (BTK) is a crucial component of B-cell receptor signaling, making it a prime target for B-cell malignancies. Novel 1-amino-1H-imidazole-5-carboxamide derivatives have been developed as highly selective, covalent BTK inhibitors.[7] The most potent compound from this series demonstrated impressive selectivity and robust in vivo antitumor efficacy.[7]
Table 2: Imidazole Carboxamide Inhibitors of PKCι and BTK
| Compound Class | Target Kinase | Representative Compound | Potency/Efficacy | Key Structural Features | References |
| 5-Amino-1-substituted-1H-imidazole-4-carboxamides | PKC-ι | ICA-1s | Reduces tumor growth by ~50% in vivo | Dihydroxy-methylcyclopentyl at N1 | [6] |
| 1-Amino-1H-imidazole-5-carboxamides | BTK | Compound 26 | Potent and selective covalent inhibitor | 1-amino-1H-imidazole-5-carboxamide hinge binder | [7] |
These examples highlight the remarkable adaptability of the imidazole carboxamide scaffold to target diverse kinases through varied substitution patterns, leading to both non-covalent and covalent inhibitors.
Experimental Protocols for Evaluating Kinase Inhibitory Potential
The accurate assessment of kinase inhibition is paramount in drug discovery. A variety of in vitro assays are employed to determine the potency and selectivity of candidate compounds. Here, we detail two common methodologies.
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase.[8][9]
Principle: The Kinase-Glo® reagent contains luciferase, which requires ATP to produce light. The amount of light generated is directly proportional to the amount of ATP present.
Workflow:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT).
-
Recombinant active kinase of interest.
-
Specific protein or peptide substrate.
-
ATP solution at a concentration relevant to the kinase's Km(ATP).[10]
-
Test imidazole carboxamide compounds serially diluted in DMSO.
-
Kinase-Glo® Luminescent Kinase Assay reagent.
-
-
Set up Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and test compound to the reaction buffer.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add an equal volume of the reagent to each well of the reaction plate.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
ATP Concentration: Using an ATP concentration close to the Km value of the kinase is crucial for obtaining accurate and comparable IC50 values, especially for ATP-competitive inhibitors.[10]
-
Controls: Positive and negative controls are essential for data normalization and ensuring the assay is performing correctly.
Protocol 2: Radiometric Kinase Assay (e.g., [γ-³²P]-ATP Filter Binding Assay)
This is a highly sensitive and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]-ATP onto a substrate.[10][11]
Principle: The radioactive phosphate transferred to the substrate is captured on a filter membrane, and the amount of radioactivity is measured using a scintillation counter.
Workflow:
Caption: Workflow for a radiometric kinase inhibition assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Kinase reaction buffer.
-
Recombinant active kinase.
-
Substrate (protein or peptide).
-
"Hot" ATP mix containing unlabeled ATP and [γ-³²P]-ATP.
-
Test imidazole carboxamide compounds.
-
Stop solution (e.g., phosphoric acid).
-
Filter membranes (e.g., P81 phosphocellulose).
-
-
Set up Kinase Reaction:
-
Combine the kinase, substrate, and test compound in the reaction buffer in a microfuge tube or plate.
-
Initiate the reaction by adding the "hot" ATP mix.
-
-
Incubation:
-
Incubate at the optimal temperature for the kinase for a specific time, ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Filtration:
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto the filter membrane.
-
Wash the membranes extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unincorporated [γ-³²P]-ATP.
-
-
Data Acquisition and Analysis:
-
Place the washed membranes into scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the luminescence-based assay.
-
Trustworthiness of the Protocol: This method directly measures the phosphorylation event, making it a "gold standard" for kinase assays.[10][11] The extensive washing steps ensure that only the radioactivity incorporated into the substrate is measured, leading to a high signal-to-noise ratio.
Signaling Pathways and the Role of Imidazole Carboxamide Inhibitors
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of their inhibition.
The TAK1 Signaling Pathway
TAK1 is a central kinase that integrates signals from various pro-inflammatory cytokines like TNF-α and IL-1β, leading to the activation of downstream pathways such as NF-κB and JNK/p38.[1] Inhibition of TAK1 by imidazole carboxamides can block these pro-inflammatory and pro-survival signals.
References
- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Ethyl 1-amino-1H-imidazole-5-carboxylate
This guide provides a comprehensive, step-by-step protocol for the proper disposal of ethyl 1-amino-1H-imidazole-5-carboxylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposal. This document is structured to provide not just procedural instructions, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Important Preliminary Note: Specific safety, toxicity, and environmental impact data for this compound is not widely available in public databases[1]. Therefore, this guidance is based on the precautionary principle, treating the compound as hazardous in line with federal and institutional guidelines for research chemicals with unknown toxicological profiles. The procedures outlined here are grounded in regulations set forth by the Environmental Protection Agency (EPA) and best practices from organizations like the National Institutes of Health (NIH). Your institution's Environmental Health & Safety (EHS) office is the final authority and must be consulted for specific local requirements.
Section 1: Hazard Assessment and the Precautionary Principle
Given the absence of comprehensive toxicological and ecological data, this compound must be managed as a hazardous waste. Structurally similar compounds, such as other amino-substituted heterocyclic esters, are known to be skin and eye irritants[2]. The core principle is to prevent any release into the environment.
Key Prohibitions:
-
Do NOT dispose of this chemical down the sink. Drain disposal of chemical waste is broadly prohibited by the EPA and NIH, as it can contaminate waterways and is not a permissible method for managing uncharacterized research chemicals[3][4][5].
-
Do NOT discard in regular or medical pathological waste (MPW) trash. This is a direct violation of the Resource Conservation and Recovery Act (RCRA) and can lead to environmental contamination and significant penalties[6][7].
-
Do NOT allow volatile solutions to evaporate in a fume hood as a means of disposal. This is not a compliant disposal method and releases chemicals into the atmosphere[3][8].
Section 2: Step-by-Step Disposal Protocol
This protocol ensures that all waste streams containing this compound are handled safely and in compliance with regulatory standards.
Step 2.1: Don Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. The irritant nature of similar compounds necessitates, at a minimum:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield[1][2].
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Step 2.2: Characterize and Segregate the Waste
Proper segregation is critical to prevent dangerous chemical reactions[8]. Identify the form of your waste and segregate it accordingly. Never mix incompatible waste streams[9].
| Waste Form | Example | Segregation & Container Guideline | Incompatible Materials to Avoid |
| Pure Solid | Unused or expired reagent. | Collect in a dedicated, sealed, and clearly labeled solid chemical waste container. | Strong oxidizing agents, strong bases, strong reducing agents[10][11]. |
| Solution in Organic Solvent | Remainder from a reaction mixture in ethanol, methanol, etc. | Collect in a container designated for flammable liquid waste. The container must be chemically compatible and have a secure, leak-proof closure[7][9]. | Do not mix with aqueous, acidic, basic, or oxidizing waste streams. |
| Aqueous Solution | Quenched reaction mixture; filtrate from recrystallization. | Collect in a container designated for aqueous chemical waste. Ensure the container is compatible and can be securely sealed. | Do not mix with flammable organic solvents. |
| Contaminated Labware | Used pipettes, contaminated filter paper, etc. | Collect in a container for chemically contaminated dry waste, such as a designated bag or a labeled box[3]. | Ensure no free-flowing liquids are present. |
Step 2.3: Container Selection and Labeling
All waste must be accumulated in appropriate containers at or near the point of generation in what the EPA terms a Satellite Accumulation Area (SAA)[7][12].
-
Container Integrity: Use containers that are in good condition, free from damage, and chemically compatible with the waste[7]. For instance, do not store acidic solutions in metal containers[9]. You may use empty chemical bottles, but you must completely deface the original label and apply a new waste tag[3][5].
-
Labeling: This is a critical EPA requirement[12]. As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag. The tag must include:
-
The words "Hazardous Waste" [12].
-
The full chemical name: "this compound" and any solvents present with their approximate concentrations.
-
The specific hazard characteristics (e.g., "Irritant," "Flammable Liquid" if in a solvent).
-
The date accumulation started.
-
Step 2.4: On-Site Accumulation (SAA)
-
Location: The waste container must remain at or near the point of generation and under the control of laboratory personnel[7]. It should be stored in a designated, well-ventilated area away from incompatible materials[11].
-
Containment: Keep liquid waste containers in a secondary containment tray to prevent spills[8].
-
Closure: Waste containers must be kept securely closed at all times, except when actively adding waste[8].
Step 2.5: Arranging for Final Disposal
-
Contact EHS: Once your waste container is full or you have finished the project, you must arrange for pickup. Contact your institution's Environmental Health & Safety (EHS) office or follow your facility's established procedure for chemical waste collection[11]. They will transport the waste to a licensed disposal facility in accordance with all regulations.
Section 3: Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for proper segregation and disposal.
Section 4: Spill and Emergency Procedures
In the event of a spill, adhere to the following general procedure:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For a large spill, evacuate the area and call your institution's emergency number[8].
-
Containment (Small Spills): If the spill is small and you are trained to handle it, prevent its spread.
-
Cleanup: For a solid spill, avoid creating dust[1][13]. Gently sweep the material into a suitable container for disposal. Use appropriate tools and absorbent materials for liquid spills.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste[11].
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. orf.od.nih.gov [orf.od.nih.gov]
- 4. nems.nih.gov [nems.nih.gov]
- 5. mwcog.org [mwcog.org]
- 6. needle.tube [needle.tube]
- 7. danielshealth.com [danielshealth.com]
- 8. montgomerycollege.edu [montgomerycollege.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. capotchem.cn [capotchem.cn]
A Comprehensive Guide to the Safe Handling of Ethyl 1-Amino-1H-Imidazole-5-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Risk Mitigation
Given the nature of related imidazole compounds, ethyl 1-amino-1H-imidazole-5-carboxylate should be handled as a potentially hazardous substance. Key potential hazards include:
-
Acute Toxicity: May be harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Can cause severe skin burns and irritation.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]
-
Reproductive Toxicity: Some imidazole derivatives are suspected of damaging the unborn child.[2]
Due to these potential risks, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is mandatory.
Hierarchy of Controls
Effective risk management follows a "hierarchy of controls" to provide robust protection. This approach prioritizes engineering and administrative controls to minimize reliance on PPE alone.
Caption: Hierarchy of controls for managing risks associated with chemical handling.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[5] Inspect for pinholes before use. | To prevent skin contact with the chemical, which may cause burns or irritation.[1][2] |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles with side shields.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4] | To protect the eyes from splashes and aerosols that could cause serious damage.[1][2] |
| Body Protection | A chemically compatible laboratory coat, fully buttoned with sleeves extending to the wrist.[5] An acid-resistant apron may be necessary for larger quantities.[6] | To protect the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[4][7] | To protect the feet from spills. |
| Respiratory Protection | Generally not required if work is conducted in a certified chemical fume hood.[5] If dust or aerosols are likely to be generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] | To prevent inhalation of the compound, which may cause respiratory irritation.[4] |
Donning and Doffing PPE: A Step-by-Step Guide
Donning (Putting On):
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Gloves: Select the correct size and type of gloves. Inspect for any damage.
-
Eye/Face Protection: Put on safety goggles. If required, add a face shield.
Doffing (Taking Off):
-
Gloves: Remove gloves using the proper technique to avoid skin contact with the outer surface. Dispose of them in the designated waste container.
-
Lab Coat: Remove the lab coat by rolling it outwards and away from the body.
-
Eye/Face Protection: Remove goggles and face shield.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5][8]
Operational Plan: Handling and Storage
Engineering Controls
-
Chemical Fume Hood: All work with this compound, especially weighing and transferring of the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5][7]
-
Ventilation: Ensure the laboratory is well-ventilated.[9]
Safe Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1][2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[9][10] Wash hands thoroughly after handling the chemical.[5][8]
-
Work Surface Decontamination: Protect work surfaces with disposable, plastic-backed absorbent paper.[6] Clean and decontaminate work surfaces after each use.
-
Labeling: Ensure all containers of the chemical are clearly labeled with its identity and associated hazards.[7]
Storage
-
Container: Store in a tightly closed container.[5]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][11]
-
Segregation: Store away from heat, sparks, and open flames.[5]
Emergency Procedures and Disposal Plan
Spills and Accidental Release
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, wear appropriate PPE and absorb the material with an inert absorbent material.
-
Cleanup: Carefully sweep or scoop up the contained material and place it in a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes while holding the eyelids open.[5] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Disposal Plan
-
Chemical Waste: Dispose of this compound as hazardous chemical waste. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[12] Do not discharge to sewer systems.[12]
-
Contaminated Materials: All contaminated materials, including gloves, absorbent paper, and empty containers, must be disposed of as hazardous waste.
References
- 1. americanbio.com [americanbio.com]
- 2. carlroth.com [carlroth.com]
- 3. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. alpharesources.com [alpharesources.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

